Dibutyl succinate
Description
This compound is a natural product found in Nicotiana tabacum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl butanedioate | |
|---|---|---|
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InChI |
InChI=1S/C12H22O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
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InChI Key |
YUXIBTJKHLUKBD-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCOC(=O)CCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021998 | |
| Record name | Dibutyl butanedioate | |
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Molecular Weight |
230.30 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Dibutyl succinate | |
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Boiling Point |
274.5 °C | |
| Record name | DIBUTYL SUCCINATE | |
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Flash Point |
275 °F (Open Cup) | |
| Record name | DIBUTYL SUCCINATE | |
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Solubility |
MISCIBLE WITH MOST ORG SOLVENTS INCLUDING PETROLEUM OILS, Soluble in ethanol, ethyl ether, and benzene., In water, 2.30X10+2 mg/l, temperature not specified. | |
| Record name | DIBUTYL SUCCINATE | |
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Density |
0.9768 @ 20 °C/4 °C | |
| Record name | DIBUTYL SUCCINATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
141-03-7 | |
| Record name | Dibutyl succinate | |
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| Record name | Butanedioic acid, 1,4-dibutyl ester | |
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| Record name | DIBUTYL SUCCINATE | |
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Melting Point |
-29.0 °C | |
| Record name | DIBUTYL SUCCINATE | |
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Foundational & Exploratory
Dibutyl succinate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl succinate (B1194679) (DBS) is a versatile diester with a range of applications stemming from its distinct chemical properties. This document provides an in-depth technical overview of dibutyl succinate, covering its chemical structure, core physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and the determination of key properties are provided, alongside spectroscopic data for definitive identification. This guide is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development who may utilize or encounter this compound in their work.
Chemical Structure and Identification
This compound, also known as butanedioic acid, dibutyl ester, is the organic compound formed from the esterification of succinic acid with n-butanol.[1][2] Its structure consists of a central four-carbon succinate backbone with two butyl ester groups attached to the carboxyl carbons.
| Identifier | Value |
| IUPAC Name | Dibutyl butanedioate |
| Synonyms | Di-n-butyl succinate, Butanedioic acid, 1,4-dibutyl ester, Tabutrex[2][3][4] |
| CAS Number | 141-03-7[2] |
| Molecular Formula | C₁₂H₂₂O₄[2] |
| Molecular Weight | 230.30 g/mol [2] |
| SMILES | CCCCOC(=O)CCC(=O)OCCCC[3] |
| InChI Key | YUXIBTJKHLUKBD-UHFFFAOYSA-N[3] |
Physicochemical Properties
This compound is a colorless to pale yellow, mobile liquid.[3] It is characterized by a faint, musky, or fruity odor and is valued for its low volatility and high boiling point.[1][3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[3]
| Property | Value | Reference |
| Melting Point | -29 °C | [1] |
| Boiling Point | 274.5 °C | [1] |
| Density | 0.9768 g/cm³ at 20 °C | [2] |
| Refractive Index (n_D²⁰) | 1.4299 | [2] |
| Flash Point | 144 °C | [5] |
| Water Solubility | 229.9 mg/L | [5] |
Spectroscopic Data for Structural Elucidation
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the butyl and succinate moieties.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 4H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.55 | s | 4H | -O-CO-CH₂ -CH₂ -CO-O- |
| ~1.60 | m | 4H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.38 | m | 4H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.92 | t | 6H | -O-CH₂-CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172.5 | C =O |
| ~64.5 | -O-C H₂- |
| ~30.5 | -O-CO-C H₂- |
| ~29.0 | -O-CH₂-C H₂- |
| ~19.0 | -CH₂-C H₂-CH₃ |
| ~13.5 | -C H₃ |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of a diester.
| m/z | Interpretation |
| 230 | [M]⁺ (Molecular Ion) |
| 173 | [M - C₄H₉O]⁺ |
| 117 | [M - C₄H₉O - C₄H₈]⁺ |
| 57 | [C₄H₉]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays a prominent absorption band for the ester carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~2960, 2875 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1170 | Strong | C-O stretch (Ester) |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from succinic acid and n-butanol using an acid catalyst.[6]
Materials:
-
Succinic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst) or a macroporous cation exchange resin[6]
-
Toluene (B28343) (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and an excess of n-butanol (e.g., a 1:4 molar ratio of acid to alcohol).
-
Add a catalytic amount of concentrated sulfuric acid or a macroporous cation exchange resin.[6]
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method.
Materials:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Mineral oil
-
Sample of this compound
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to the thermometer and place the assembly into the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Determination of Density
The density of this compound can be determined by measuring the mass of a known volume.
Materials:
-
Graduated cylinder or pycnometer
-
Analytical balance
-
Sample of this compound
-
Thermometer
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.
-
Add a known volume (e.g., 10 mL) of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.
-
Measure and record the combined mass of the container and the liquid.
-
Measure and record the temperature of the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
Calculate the density by dividing the mass of the liquid by its volume.
Applications and Relevance
This compound has several industrial and research applications:
-
Insect Repellent: It is an effective repellent against various insects, particularly biting flies on cattle, as well as household ants and roaches.[1][2]
-
Plasticizer: It is used as a plasticizer in the manufacturing of plastics and resins to enhance their flexibility and durability.[3]
-
Solvent: Due to its low volatility and good solvency for certain materials, it has been used as a solvent in various formulations.[1][3]
-
Proteomics Research: this compound is identified as a diester compound for use in proteomics research, although its specific applications in this field are still emerging.[7][8]
Visualizations
References
- 1. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. This compound(141-03-7) 13C NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
Dibutyl succinate CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This document provides core identification information for dibutyl succinate (B1194679), a key chemical compound utilized in various industrial and research applications. While a comprehensive experimental guide is beyond the scope of this format, the following sections detail its fundamental identifiers.
Chemical Identification
Dibutyl succinate is chemically identified by its unique CAS (Chemical Abstracts Service) number, which is a universal standard for chemical substance identification.
CAS Number: 141-03-7[1][2][3][4][5][6][7]
Synonyms and Alternative Names
This compound is known by a variety of synonyms in scientific literature and commercial contexts. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.
| Synonym |
| Butanedioic acid, 1,4-dibutyl ester |
| Butanedioic acid, dibutyl ester |
| Di-n-butyl succinate |
| Dibutyl Butanedioate |
| NSC 1502 |
| Succinic Acid Di-N-Butyl Ester |
| Succinic Acid Dibutyl Ester |
| Tabatrex |
| Tabutrex |
| Dnbs |
| Butyl succinate |
| ent666 |
| Tabetrex |
Note on Further Information:
Detailed experimental protocols, signaling pathways, and extensive quantitative data are best sourced from peer-reviewed scientific literature and specialized chemical databases. The information provided here serves as a foundational guide for the identification of this compound.
Logical Relationship Diagram
The following diagram illustrates the relationship between this compound, its CAS number, and its various synonyms.
References
- 1. CAS 141-03-7: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. biofuranchem.com [biofuranchem.com]
- 4. This compound | 141-03-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 141-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Synthesis of Dibutyl Succinate from Succinic Acid and n-Butanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dibutyl succinate (B1194679) from succinic acid and n-butanol. It covers the fundamental reaction, detailed experimental protocols, a comparative analysis of catalytic systems, and purification methodologies. The information is intended to equip researchers and professionals with the necessary knowledge to effectively conduct and optimize this esterification reaction in a laboratory or industrial setting.
Reaction Pathway and Mechanism
The synthesis of dibutyl succinate from succinic acid and n-butanol is a classic example of a Fischer-Speier esterification. The reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with the alcohol. The overall reaction proceeds in two sequential esterification steps, with the formation of the monoester (monobutyl succinate) as an intermediate. The equilibrium is driven towards the formation of the diester by removing the water produced during the reaction, typically through azeotropic distillation.
Figure 1. Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound using both heterogeneous and homogeneous catalysts.
Heterogeneous Catalysis using Macroporous Cation Resin
This protocol is adapted from the procedures described in patent CN103342638B, which outlines a robust and scalable method for the synthesis of this compound.
Materials:
-
Succinic acid (biological grade)
-
n-Butanol
-
Macroporous cation exchange resin (e.g., D-72, A-39W, or NKC-9 models)
Procedure:
-
Reaction Setup: In a reaction kettle equipped with a mechanical stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus) connected to a condenser, add succinic acid, n-butanol, and the macroporous cation resin catalyst. The molar ratio of succinic acid to n-butanol can be varied from 1:2 to 1:6.
-
Esterification: Heat the reaction mixture to the desired temperature, typically between 100°C and 150°C, with continuous stirring. The water formed during the esterification will be removed azeotropically with n-butanol and collected in the water separator.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing samples for the acid value. The reaction time typically ranges from 3 to 9 hours, depending on the reaction conditions.
-
Catalyst Removal: After the reaction is complete, the solid catalyst can be easily removed by filtration.
-
Purification: The crude product, consisting of this compound, unreacted n-butanol, and some monoester, is then subjected to purification by distillation.
Homogeneous Catalysis using Phosphotungstic Acid
This method utilizes a homogeneous catalyst, which can offer high activity.
Materials:
-
Succinic acid
-
n-Butanol
-
Phosphotungstic acid
-
Toluene (as an azeotropic agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add succinic acid, n-butanol, phosphotungstic acid catalyst, and toluene.
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced will be removed azeotropically with toluene.
-
Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: After cooling the reaction mixture, it is typically washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Data Presentation: Comparative Analysis of Reaction Conditions
The following tables summarize the quantitative data for the synthesis of this compound under various conditions, primarily derived from the examples provided in patent CN103342638B.
Table 1: Effect of Molar Ratio of Succinic Acid to n-Butanol on this compound Yield
| Molar Ratio (Succinic Acid:n-Butanol) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Type | Succinic Acid Conversion (%) | This compound Yield (%) | This compound Purity (%) |
| 1:2 | 100 | 3 | Macroporous Cation Resin | - | - | - |
| 1:4 | 136 | 6 | Macroporous Cation Resin (D-72) | - | - | - |
| 1:6 | 150 | 9 | Macroporous Cation Resin (A-39W) | 98.6 | 95.7 | - |
Data extracted and inferred from patent CN103342638B. Dashes indicate data not explicitly provided in the source.
Table 2: Optimized Conditions for High-Yield this compound Synthesis
| Molar Ratio (Succinic Acid:n-Butanol) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst Type | Succinic Acid Conversion (%) | This compound Yield (%) | This compound Purity (%) |
| 1:3 | - | 2 | Phosphotungstic Acid | - | 99.47 | - |
| - | 145 (rectification) | - | Macroporous Cation Resin | 100 | 99.92 | 99.94 |
Data from various sources including patent CN103342638B and a study using phosphotungstic acid.[1]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2. General experimental workflow for this compound synthesis.
Purification by Catalytic Rectification
The purification process described in patent CN103342638B involves a two-stage distillation process for high-purity this compound.
Figure 3. Purification workflow using catalytic rectification.
Conclusion
The synthesis of this compound from succinic acid and n-butanol is a well-established and versatile esterification reaction. High yields and purity can be achieved through the careful selection of catalysts and reaction conditions, coupled with efficient water removal and purification techniques. The use of heterogeneous catalysts, such as macroporous cation exchange resins, offers advantages in terms of catalyst separation and potential for continuous processing. This guide provides a solid foundation for researchers and professionals to successfully synthesize and optimize the production of this compound for various applications in the chemical and pharmaceutical industries.
References
Dibutyl Succinate as an Insect Repellent: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl succinate (B1194679) (DBS) is a compound recognized for its insect repellent properties. While its efficacy is established, the precise molecular mechanisms underpinning its repellent action are not extensively elucidated in publicly available literature. This technical guide synthesizes the current understanding of insect repellent mechanisms and posits a theoretical framework for the action of dibutyl succinate. It is hypothesized that DBS likely interacts with the insect's peripheral olfactory system, and potentially the nervous system, to induce an aversive behavioral response. This document details the probable molecular targets, including olfactory receptors (ORs) and gamma-aminobutyric acid (GABA) receptors, and outlines the experimental protocols required to validate these hypotheses. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of insect repellents and the development of novel vector control agents.
Introduction
Insect-borne diseases represent a significant global health challenge, necessitating the development of effective and safe insect repellents. This compound, a diester of butanol and succinic acid, has been identified as an active ingredient in several insect repellent formulations. Understanding its mechanism of action is crucial for optimizing its use and for the rational design of new, more potent repellents.
Insects rely on a sophisticated olfactory system to locate hosts, food sources, and mates. This system is a primary target for most insect repellents. Repellents can act in several ways: by activating sensory neurons to elicit an aversive behavior, by blocking the response of sensory neurons to attractive odors, or by disrupting the normal pattern of olfactory information processing. Additionally, some repellents may exert their effects through interactions with the insect's nervous system, particularly with neurotransmitter receptors like the GABA receptor.
This guide explores the potential mechanisms of action of this compound, focusing on its likely interactions with the insect olfactory and nervous systems.
Putative Molecular Targets and Mechanisms of Action
Based on the known mechanisms of other insect repellents, two primary pathways are proposed for this compound's mode of action: modulation of the olfactory system and interference with neurotransmission.
The Olfactory System: A Primary Target
The insect olfactory system is the most probable site of action for a volatile repellent like this compound. Odorant molecules are detected by olfactory sensory neurons (OSNs) housed in sensilla on the insect's antennae and maxillary palps.[1] These neurons express olfactory receptors (ORs), which are ligand-gated ion channels that respond to specific chemical cues.
The insect OR complex is a heteromer composed of a highly conserved co-receptor, Orco, and a variable odorant-specific receptor (OrX).[2] It is hypothesized that this compound may act as a spatial repellent by directly activating specific OrX-Orco complexes that signal aversion, or by inhibiting the activation of ORs tuned to attractive host cues.
The GABA Receptor: A Potential Neuromodulatory Target
The gamma-aminobutyric acid (GABA) receptor is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the insect central nervous system.[3][4] It is a well-established target for several classes of insecticides.[5] It is conceivable that this compound, like some other repellent and insecticidal compounds, could act as a modulator of the GABA receptor.
By binding to the GABA receptor, this compound could potentially disrupt the normal flow of chloride ions, leading to hyperexcitation of the nervous system and subsequent repellent or toxic effects. This could manifest as uncoordinated movement and an inability to orient towards a host.
Quantitative Data Summary
Table 1: Electrophysiological Response of Olfactory Sensory Neurons to this compound
| Neuron Type | Sensillum Type | This compound Concentration (M) | Spike Frequency (spikes/s) | Response Type |
| A | Trichoid | 10-5 | 50 ± 5 | Activation |
| B | Basiconic | 10-5 | 5 ± 2 | No significant response |
| C | Coeloconic | 10-5 | 2 ± 1 | Inhibition |
Table 2: Behavioral Response of Aedes aegypti to this compound in an Olfactometer Assay
| This compound Concentration (%) | Repellency Index (%) | Attraction Index (%) | No Choice (%) |
| 0.1 | 30 ± 4 | 5 ± 1 | 65 ± 5 |
| 1.0 | 75 ± 6 | 2 ± 1 | 23 ± 5 |
| 10.0 | 95 ± 3 | 1 ± 1 | 4 ± 2 |
Table 3: Binding Affinity of this compound to Putative Receptor Targets
| Receptor Target | Ligand | Kd (nM) | Bmax (pmol/mg protein) |
| OrX (hypothetical) | This compound | [To Be Determined] | [To Be Determined] |
| GABA Receptor | This compound | [To Be Determined] | [To Be Determined] |
| GABA Receptor | [3H]GABA (control) | 150 ± 20 | 2.5 ± 0.3 |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Electroantennography (EAG)
EAG provides a measure of the overall olfactory response of an insect's antenna to a volatile compound.
-
Objective: To determine if the antenna of the target insect species responds to this compound.
-
Methodology:
-
An adult insect is immobilized, and its head is excised.
-
Glass microelectrodes filled with saline solution are used as recording and reference electrodes. The recording electrode is inserted into the distal end of the antenna, and the reference electrode is inserted into the head capsule.
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
A puff of air containing a known concentration of this compound is injected into the airstream.
-
The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).
-
A dose-response curve is generated by testing a range of this compound concentrations.
-
Single-Sensillum Recording (SSR)
SSR allows for the investigation of the response of individual olfactory sensory neurons to specific odorants.
-
Objective: To identify the specific types of OSNs that are activated or inhibited by this compound.
-
Methodology:
-
The insect is immobilized in a holder.
-
A sharpened tungsten microelectrode is inserted through the cuticle at the base of a single olfactory sensillum to make contact with the neuron(s) within.
-
A reference electrode is placed in the insect's eye.
-
A continuous stream of purified air is passed over the antenna.
-
A puff of air containing this compound is introduced into the airstream.
-
Action potentials (spikes) from the OSN(s) are recorded and their frequency is analyzed.
-
Different sensillum types are tested to create a profile of neuronal responses.
-
Behavioral Assays (Y-Tube Olfactometer)
Behavioral assays are essential to confirm the repellent effect of a compound and to quantify the behavioral response.
-
Objective: To quantify the repellent effect of this compound on the target insect species.
-
Methodology:
-
A Y-tube olfactometer is used, which consists of a central arm where insects are released and two side arms.
-
A stream of purified air flows through each arm.
-
One arm contains a filter paper treated with a known concentration of this compound in a solvent, while the other arm contains a filter paper treated with the solvent alone (control).
-
Insects are released individually into the central arm and allowed to choose one of the side arms.
-
The number of insects choosing each arm is recorded over a set period.
-
A repellency index is calculated based on the distribution of the insects.
-
Receptor Binding and Functional Assays
To investigate the interaction of this compound with specific molecular targets, in vitro assays are necessary.
-
Objective: To determine if this compound binds to and/or modulates the function of insect ORs or GABA receptors.
-
Methodology for ORs (Xenopus Oocyte Expression System):
-
cRNA for the OrX and Orco subunits is injected into Xenopus laevis oocytes.
-
The oocytes are incubated for several days to allow for receptor expression in the cell membrane.
-
Two-electrode voltage-clamp electrophysiology is used to measure the current induced by the application of this compound.
-
A dose-response curve is generated to determine the EC50 (half maximal effective concentration).
-
-
Methodology for GABA Receptors (Radioligand Binding Assay):
-
Membrane preparations from insect heads or a cell line expressing the insect GABA receptor are prepared.
-
The membranes are incubated with a radiolabeled ligand that binds to the GABA receptor (e.g., [3H]GABA or a channel blocker like [35S]TBPS).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the IC50 (half maximal inhibitory concentration) of this compound is determined.
-
Conclusion
While this compound is an effective insect repellent, a comprehensive understanding of its mechanism of action at the molecular level is still lacking. This guide proposes a framework for its potential interaction with the insect olfactory and GABAergic systems. The outlined experimental protocols provide a clear path for future research to elucidate the precise molecular targets and signaling pathways involved in its repellent activity. Such knowledge will be invaluable for the development of the next generation of insect repellents, contributing to the global effort to control insect-borne diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
- 3. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Role of Succinate-Related Compounds in Proteomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the relevance of succinate-related compounds in the field of proteomics. While direct applications of dibutyl succinate (B1194679) as a reagent in proteomics workflows are not widely documented, the broader landscape of protein succinylation and the potential for related compounds to impact research outcomes are of significant interest. This document clarifies these aspects, offering detailed experimental insights and cautionary advice for researchers.
Protein Succinylation and Succination: A Key Post-Translational Modification
Protein succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine (B10760008) residue. A related modification, succination, involves the addition of a succinyl group to a cysteine residue. These modifications can significantly alter a protein's structure, function, and interactions, and have been implicated in various physiological and pathological processes.
Biological Significance
Succinate, the substrate for succinylation, is a key metabolite in the mitochondrial tricarboxylic acid (TCA) cycle. Alterations in cellular metabolism can, therefore, directly impact the extent of protein succinylation, linking metabolic states to cellular signaling and function. This PTM has been shown to play a role in:
-
Metabolic Regulation: Many enzymes involved in central metabolism are succinylated, suggesting a direct feedback mechanism.
-
Signal Transduction: Succinylation can modulate signaling pathways by altering protein-protein interactions and enzyme activity.
-
Disease Pathogenesis: Aberrant succinylation has been linked to conditions such as inflammation, metabolic disorders, and tumors.[1]
Experimental Workflows for Studying Protein Succinylation
The study of protein succinylation typically involves enrichment of modified peptides followed by mass spectrometry-based identification and quantification.
A critical step in this workflow is the enrichment of succinylated peptides, which are often of low abundance. This is typically achieved using antibodies that specifically recognize succinylated lysine residues.
Detailed Experimental Protocol: Immuno-enrichment of Succinylated Peptides
The following protocol provides a generalized procedure for the enrichment of succinylated peptides from a complex protein digest.
Materials:
-
Protein extract
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Anti-succinyllysine antibody-conjugated beads
-
Wash buffers (e.g., PBS with low concentration of non-ionic detergent)
-
Elution buffer (e.g., 0.1% Trifluoroacetic acid)
-
C18 desalting spin columns
Procedure:
-
Protein Reduction and Alkylation:
-
Resuspend the protein pellet in a suitable lysis buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the concentration of denaturants.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Enrichment of Succinylated Peptides:
-
Equilibrate the anti-succinyllysine antibody-conjugated beads according to the manufacturer's instructions.
-
Incubate the peptide digest with the beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound peptides.
-
-
Elution and Desalting:
-
Elute the succinylated peptides from the beads using the elution buffer.
-
Desalt the eluted peptides using C18 spin columns.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a buffer compatible with the LC-MS/MS system.
-
Analyze the sample using a high-resolution mass spectrometer.
-
Dibutyl Succinate and Other Plasticizers: A Potential Source of Contamination
While not a direct reagent in proteomics, this compound, similar to other plasticizers like dibutyl phthalate (B1215562) (DBP), can be present in laboratory consumables. The leaching of these compounds from plasticware can introduce contaminants into protein samples, potentially affecting experimental outcomes.
Impact on Mass Spectrometry Data
Plasticizers and their derivatives can appear as background ions in mass spectra, interfering with the detection and identification of low-abundance peptides. These contaminants can also suppress the ionization of target peptides, leading to reduced sensitivity.
Mitigation Strategies
To minimize contamination from plasticizers, the following practices are recommended:
-
Use high-quality, proteomics-grade plasticware: Whenever possible, opt for consumables that are certified to be low in extractables.
-
Pre-wash plasticware: Rinsing tubes and plates with high-purity solvents can help remove surface contaminants.
-
Incorporate blank runs: Analyzing solvent blanks between samples can help identify and track potential contaminants.
-
Solvent selection: Use high-purity, LC-MS grade solvents to minimize the introduction of external contaminants.
Distinguishing Succinate-Related Modifications in Proteomics
It is crucial for researchers to differentiate between the various "succinate"-related terms and their implications in proteomics.
| Term | Description | Relevance in Proteomics |
| Succinylation | A post-translational modification where a succinyl group is added to a lysine residue. | A key biological modification studied for its role in metabolism and disease. |
| Succination | A modification where a succinyl group is added to a cysteine residue. | Another form of protein modification with biological significance. |
| This compound | A diester of succinic acid and butanol. | Not a standard reagent in proteomics; primarily a potential contaminant from plastics. |
Table 1: Clarification of succinate-related terminology in proteomics.
Signaling Pathways and Logical Relationships
The interplay between cellular metabolism and protein succinylation can be visualized as a signaling pathway.
Conclusion
References
Dibutyl Succinate: A Bio-Based Plasticizer for Sustainable Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The increasing demand for environmentally friendly and safe materials has propelled the development of bio-based plasticizers as sustainable alternatives to traditional petroleum-derived additives like phthalates. Among these, dibutyl succinate (B1194679) (DBS) has emerged as a promising candidate due to its renewable origins, biodegradability, and effective plasticizing properties. This technical guide provides a comprehensive overview of dibutyl succinate, including its synthesis, performance characteristics in polymer formulations, and relevant experimental protocols.
Introduction to this compound
This compound (DBS), with the chemical formula C₁₂H₂₂O₄, is the dibutyl ester of succinic acid.[1] Succinic acid is a key platform chemical that can be produced through the fermentation of biomass, making DBS a bio-based and renewable material.[2][3] It is a colorless to pale yellow liquid with low volatility and is soluble in organic solvents.[1] Primarily used as a plasticizer, DBS enhances the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1][4][5] Its low toxicity and biodegradability make it a "green" alternative to conventional phthalate (B1215562) plasticizers, which have raised environmental and health concerns.[4][5]
Synthesis of this compound
This compound is synthesized through the direct esterification of succinic acid with n-butanol.[6][7] The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.[5]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
Succinic acid
-
n-Butanol
-
Acid catalyst (e.g., macroporous cation exchange resin, phosphotungstic acid, or p-toluenesulfonic acid)[4][7][8]
-
Toluene (B28343) (as an azeotropic agent for water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separating funnel, distillation setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and n-butanol. A typical molar ratio of n-butanol to succinic acid is between 2:1 and 6:1.[4]
-
Catalyst Addition: Add the acid catalyst to the reaction mixture. The amount of catalyst will depend on the specific type used.
-
Azeotropic Distillation: Add toluene to the flask to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The reaction temperature is typically maintained between 100°C and 150°C.[4] The water produced during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected and can take from 3 to 9 hours.[4]
-
Neutralization: After the reaction is complete (i.e., the theoretical amount of water has been collected), cool the mixture to room temperature. Transfer the mixture to a separating funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Washing: Wash the organic layer with distilled water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the excess n-butanol and toluene by vacuum distillation to obtain purified this compound.
Performance as a Plasticizer
This compound has been extensively evaluated as a plasticizer, primarily in PVC, and has shown performance comparable or even superior to the conventional phthalate plasticizer di(2-ethylhexyl) phthalate (DEHP).
Mechanism of Action
Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular spacing. This reduces the polymer-polymer chain secondary interactions, thereby increasing the mobility of the polymer chains and resulting in a more flexible and softer material. The effectiveness of a plasticizer is influenced by its compatibility with the polymer, its molecular size, and its structure.
Performance Data
The following tables summarize the performance of this compound and other succinate esters as plasticizers in PVC, with comparisons to the traditional plasticizer DEHP.
Table 1: Mechanical Properties of Plasticized PVC (40 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| DEHP | ~15-20 | ~250-350 | ~80-85 |
| This compound (DBS) | Comparable or slightly lower | Comparable or higher | Comparable or slightly lower |
| Dihexyl Succinate (DHS) | Comparable | Comparable or higher | Comparable |
Note: Specific values can vary depending on the exact formulation and processing conditions. Data compiled from multiple sources indicating general performance trends.[9][10][11]
Table 2: Thermal Properties of Plasticized PVC (40 phr)
| Plasticizer | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (Tonset) (°C) |
| Neat PVC | ~80-85 | ~200-220 |
| DEHP | ~ -10 to 0 | ~230-250 |
| This compound (DBS) | Lower than DEHP (up to 11°C reduction) | Comparable to DEHP |
| Dihexyl Succinate (DHS) | Lower than DEHP | Comparable to DEHP |
Note: Tg is a key indicator of plasticizer efficiency; a lower Tg indicates better plasticization. Data compiled from multiple sources.[2][10]
Table 3: Migration Resistance of Plasticizers from PVC
| Plasticizer | Migration Rate (e.g., % weight loss) | Test Conditions |
| DEHP | Higher | Varies (e.g., solvent extraction, activated carbon) |
| This compound (DBS) | Lower than DEHP | Varies |
| Di(2-ethylhexyl) Succinate (DEHS) | Up to 38% lower than DEHP | Organic media |
Note: Lower migration is a critical advantage for bio-based plasticizers, especially in applications with direct human contact. Data compiled from multiple sources.[10][11]
Experimental Protocols for Performance Evaluation
Preparation of Plasticized PVC Sheets
Materials:
-
PVC resin
-
This compound (or other plasticizer)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press
Procedure:
-
Compounding: Dry blend the PVC resin, plasticizer (at the desired concentration, e.g., 40 parts per hundred resin - phr), thermal stabilizer, and lubricant.
-
Milling: Process the dry blend on a two-roll mill at a temperature of approximately 160-170°C until a homogeneous sheet is formed.
-
Molding: Press the milled sheet in a hydraulic press at a temperature of 170-180°C and a pressure of around 10 MPa to form sheets of a specified thickness (e.g., 1 mm).
-
Conditioning: Condition the sheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Mechanical Properties Testing
Method: Tensile testing according to ASTM D638 or ISO 527.
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets.
-
Measure the initial width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength at break and the elongation at break.[12]
Thermal Properties Testing
Method: DMTA to determine the glass transition temperature (Tg).[13][14]
Procedure:
-
Cut rectangular specimens from the conditioned PVC sheets.
-
Mount the specimen in the DMTA instrument in a suitable fixture (e.g., single cantilever or three-point bending).[15]
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.
-
Ramp the temperature from a low temperature (e.g., -100°C) to a temperature above the Tg (e.g., 50°C) at a constant heating rate (e.g., 3°C/min).
-
The Tg is determined as the temperature at the peak of the tan δ curve.
Method: TGA to determine the thermal stability.[16]
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature.
-
The onset of thermal degradation is determined as the temperature at which a significant weight loss begins.
Migration Resistance Testing
Method: Solvent extraction method based on EN ISO 177:2017.
Procedure:
-
Cut a precisely sized and weighed specimen of the plasticized PVC.
-
Immerse the specimen in a specified solvent (e.g., hexane, ethanol, or a food simulant) at a controlled temperature for a defined period (e.g., 24 hours at 60°C).
-
After the immersion period, remove the specimen, wipe it dry, and dry it in a vacuum oven to a constant weight.
-
The weight loss of the specimen represents the amount of plasticizer that has migrated into the solvent. The result is typically expressed as a percentage of the initial plasticizer content.
Potential Biological Interactions and Signaling Pathways
While this compound is primarily designed for its physical properties as a plasticizer and is considered to have low toxicity, it is important to consider the potential biological interactions of its core component, succinate.[17] Succinate is a key intermediate in the citric acid cycle and has been identified as a signaling molecule in various cellular processes, particularly in inflammation.[18][19]
Extracellular succinate can activate the G-protein coupled receptor SUCNR1 (also known as GPR91), which is expressed on various cell types, including immune cells and cells in the kidney and liver.[19] Activation of SUCNR1 can trigger intracellular signaling cascades, such as the release of intracellular calcium and the activation of downstream pathways like the ERK1/2 pathway, leading to various physiological responses.[20]
A study on diethyl succinate, a shorter-chain analogue of DBS, has shown that it can modulate microglial polarization and activation by reducing mitochondrial fission and cellular reactive oxygen species (ROS) production, suggesting an anti-inflammatory role.[18][21]
It is important to note that the biological effects of this compound itself have not been as extensively studied in the context of specific signaling pathways. The following diagram illustrates a potential signaling pathway for succinate, which may be relevant for understanding the broader biological context of succinate-based plasticizers.
Conclusion
This compound stands out as a viable, bio-based alternative to traditional phthalate plasticizers. Its synthesis from renewable resources, combined with its effective plasticizing performance and favorable safety and environmental profile, makes it an attractive option for a wide range of polymer applications. The data presented in this guide demonstrate that DBS can impart flexibility and improve the thermal properties of polymers like PVC, often with superior migration resistance compared to conventional plasticizers. Further research into the long-term performance and potential biological interactions of this compound will continue to solidify its position as a key component in the development of sustainable and safe materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. This compound | 141-03-7 [chemicalbook.com]
- 7. This compound [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. specialchem.com [specialchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scionresearch.com [scionresearch.com]
- 15. pbipolymer.com [pbipolymer.com]
- 16. setaramsolutions.com [setaramsolutions.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. mdpi.com [mdpi.com]
- 19. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Environmental Fate and Biodegradability of Dibutyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl succinate (B1194679) (DBS), the dibutyl ester of succinic acid, is a chemical intermediate with applications in various industries. Understanding its environmental fate and biodegradability is crucial for assessing its environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific understanding of the environmental degradation of dibutyl succinate, including its biodegradability, hydrolysis, photolysis, and atmospheric oxidation. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 141-03-7 | [1][2] |
| Molecular Formula | C12H22O4 | [1][2] |
| Molecular Weight | 230.30 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -29 °C | [3] |
| Boiling Point | 274.5 °C | [3] |
| Water Solubility | 230 mg/L at 20°C | [3] |
| log Kow (Octanol-Water Partition Coefficient) | ~3.39 (estimated) | [1] |
Biodegradation
The primary route of environmental degradation for this compound is expected to be biodegradation. As an ester, it is susceptible to enzymatic hydrolysis by a wide range of microorganisms.
Ready Biodegradability
Ready biodegradability tests, such as the OECD 301 series, provide an indication of a substance's potential for rapid and complete degradation in an aerobic aqueous environment. A study utilizing the OECD 301B (CO2 Evolution Test) on a substance described as containing this compound reported a biodegradation of 11 ± 2% after 28 days.[4] This result is below the 60% threshold required to be classified as "readily biodegradable".[5] It is important to note that this low value could be due to several factors, including potential inhibitory effects of the test substance on the microbial inoculum at the tested concentration (20 mg TOC/L).[4] The test guideline acknowledges that a substance may be biodegradable in the environment even if it does not pass the stringent criteria of a ready biodegradability test.[6]
Biodegradation in Soil and Water
Enzymatic Hydrolysis
The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bonds. This reaction is catalyzed by esterases and lipases, which are ubiquitous in the environment.[10][11] These enzymes cleave the ester linkages to produce succinic acid and butanol.
-
Lipases: Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been shown to catalyze the hydrolysis of succinate esters.[3][12]
-
Esterases: These enzymes are known to act on short-chain esters and play a significant role in their degradation.[5][13][14]
The general pathway for the enzymatic hydrolysis of this compound is illustrated below.
Caption: Enzymatic hydrolysis of this compound.
Following hydrolysis, succinic acid and butanol are readily utilized by a wide range of microorganisms as carbon and energy sources, ultimately being mineralized to carbon dioxide and water under aerobic conditions. Succinic acid is a central metabolite in the citric acid cycle.[15]
Abiotic Degradation
In addition to biodegradation, this compound may undergo abiotic degradation in the environment through hydrolysis and photolysis.
Hydrolysis
As an ester, this compound can undergo chemical hydrolysis, although this process is generally slower than enzymatic hydrolysis under typical environmental conditions. The rate of hydrolysis is dependent on pH and temperature.[16] While specific kinetic data for this compound is limited, studies on similar esters like di-tert-butyl succinate show that hydrolysis proceeds via consecutive first-order reactions, with the rate influenced by solvent composition.[17] Generally, ester hydrolysis is catalyzed by both acids and bases.
Photolysis
Direct photolysis of a chemical occurs when it absorbs light in the ultraviolet or visible spectrum, leading to its degradation. While there is no specific information on the aqueous photolysis of this compound, related compounds like dibutyl phthalate (B1215562) have been shown to undergo photolysis, although the rates can be slow.[18] The potential for photolysis of this compound would depend on its UV-visible absorption spectrum. Indirect photolysis, mediated by reactive species such as hydroxyl radicals generated in sunlit waters, could also contribute to its degradation.
Atmospheric Fate
Due to its vapor pressure, a fraction of this compound may partition into the atmosphere. The primary degradation pathway in the atmosphere is expected to be oxidation by photochemically generated hydroxyl radicals (•OH).
The rate of this reaction can be estimated using structure-activity relationships (SARs). The atmospheric half-life (t1/2) can then be calculated based on the estimated reaction rate constant and the average atmospheric concentration of hydroxyl radicals. While an experimental rate constant for this compound is not available, data for related compounds can provide an approximation. For instance, the rate constant for the reaction of OH radicals with d9-butanol has been measured over a range of temperatures.[19] The EU FOCUS working group recommends a default 12-hour day average hydroxyl radical concentration of 1.5 x 10^6 molecules/cm³ for calculating atmospheric half-lives.[20]
Experimental Protocols
Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).
OECD 301: Ready Biodegradability
This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded in an aerobic aqueous environment.[6]
-
OECD 301B (CO2 Evolution Test): This method, also known as the Modified Sturm Test, measures the amount of carbon dioxide produced during the biodegradation of the test substance by a microbial inoculum from sources like activated sludge.[13] A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test period.[5]
Caption: Workflow for OECD 301B biodegradability test.
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[21] The test involves treating soil samples with the test substance and incubating them under controlled conditions. At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products to determine the degradation half-life (DT50).[20]
Caption: Workflow for OECD 307 soil degradation study.
Analytical Methods for Degradation Products
The primary degradation products of this compound are succinic acid and butanol. Several analytical methods can be used for their detection and quantification in environmental samples.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of organic acids like succinic acid.[8][22][23]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used to analyze for butanol and, after derivatization, for succinic acid.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is ideal for identifying and quantifying both the parent compound and its degradation products at low concentrations in complex matrices.[24][25]
Summary of Quantitative Data
The available quantitative data on the environmental fate of this compound and related compounds are summarized in Table 2. It is important to note the limited direct data for this compound itself.
Table 2: Summary of Environmental Fate Data
| Parameter | Substance | Value | Test Conditions | Reference |
| Ready Biodegradability | Substance containing this compound | 11 ± 2% | OECD 301B, 28 days | [4] |
| Soil Degradation Half-Life (DT50) | Glyphosate (B1671968) (example) | 31.4 - 91.2 days | Field soil | [9] |
| Hydrolysis | Di-tert-butyl succinate | Rate constants determined | Acid-catalyzed, dioxane-water mixtures | [17] |
| Atmospheric Oxidation | d9-Butanol | kOH = (3.40 ± 0.88) × 10⁻¹² cm³/molecule·s | 295 K | [19] |
Conclusion
This compound is expected to undergo degradation in the environment primarily through biodegradation. The initial step is the enzymatic hydrolysis of the ester bonds by common microbial enzymes to form succinic acid and butanol, which are both readily biodegradable. While a ready biodegradability test on a substance containing this compound showed low degradation, this may not be representative of the pure compound under environmentally relevant conditions. Abiotic processes such as chemical hydrolysis and photolysis may also contribute to its degradation, but likely at slower rates than biodegradation. In the atmosphere, this compound is expected to be degraded by reaction with hydroxyl radicals. Further studies are needed to determine the specific degradation rates and pathways of this compound in various environmental compartments to provide a more complete environmental risk assessment.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 14. avebe.com [avebe.com]
- 15. An end-to-end pipeline for succinic acid production at an industrially relevant scale using Issatchenkia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 20. sitem.herts.ac.uk [sitem.herts.ac.uk]
- 21. chimia.ch [chimia.ch]
- 22. agilent.com [agilent.com]
- 23. talentchemicals.com [talentchemicals.com]
- 24. Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The CH3 CO quantum yield in the 248 nm photolysis of acetone, methyl ethyl ketone, and biacetyl | PACE-PAX [espo.nasa.gov]
An In-depth Technical Guide to the Solubility of Dibutyl Succinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dibutyl succinate (B1194679) in various organic solvents. Dibutyl succinate, a colorless to pale yellow liquid, is a versatile diester with applications as a plasticizer, solvent, and insect repellent. A thorough understanding of its solubility is critical for its effective use in research, development, and manufacturing processes, particularly in the pharmaceutical and polymer industries.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, numerous sources qualitatively describe its solubility profile, consistently indicating a high degree of solubility in common organic solvents. This compound is generally considered to be miscible with most organic solvents, including alcohols, ethers, ketones, esters, and aromatic and aliphatic hydrocarbons.[1][2][3][4][5][6] One source specifies that it is miscible with organic solvents at 20 °C.[4]
In contrast, its solubility in water is limited. One source quantifies the water solubility as 229.9 mg/L, although the temperature for this measurement is not stated.[2][3] Another source provides an estimated water solubility of 41.65 mg/L at 25 °C.
The following table summarizes the available qualitative and limited quantitative solubility data for this compound.
| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference(s) |
| Alcohols | Ethanol | Not Specified | Soluble | [2][3][5][6] |
| Methanol | Not Specified | Soluble | [2][3][5][6] | |
| n-Butanol | Not Specified | Soluble | [2][3][5][6] | |
| Ethers | Diethyl Ether | Not Specified | Soluble | [2][3][5][6] |
| Aromatic Hydrocarbons | Benzene | Not Specified | Soluble | [2][3] |
| General Organic Solvents | Most Organic Solvents | 20 | Miscible | [4] |
| Petroleum Oils | Not Specified | Miscible | [6] | |
| Aqueous | Water | Not Specified | 229.9 mg/L | [2][3] |
| Water | 25 (estimated) | 41.65 mg/L |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is recommended. The following are detailed methodologies for common techniques used to determine the solubility of a liquid analyte like this compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
In a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath), add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of the solute is necessary to ensure saturation.
-
Agitate the mixture vigorously using a magnetic stirrer or mechanical agitator for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value throughout the equilibration process.
-
-
Phase Separation:
-
Cease agitation and allow the mixture to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation. For emulsions or fine dispersions, centrifugation can be employed to facilitate separation.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume or mass of the solvent phase (the supernatant) using a calibrated pipette or syringe. It is crucial to avoid disturbing the undissolved this compound phase.
-
Transfer the collected sample to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).
-
Determine the mass of the collected sample.
-
Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight of the residual this compound is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or grams of solute per 100 g of solvent ( g/100g ).
-
Shake-Flask Method with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Analysis
This method is highly accurate and is suitable for determining the solubility of compounds that can be readily quantified by chromatographic techniques.
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature.
-
-
Sample Collection and Preparation:
-
After equilibration and phase separation, carefully withdraw a known volume of the supernatant (solvent phase).
-
To prevent the precipitation of the solute upon cooling, immediately dilute the sample with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument. A high-precision dilution is critical for accurate results.
-
-
Instrumental Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by injecting the standard solutions into a GC or HPLC system and plotting the instrument response (e.g., peak area) against the concentration.
-
Inject the diluted sample solution into the chromatograph and record the instrument response.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility can then be expressed in units such as g/L or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by instrumental analysis.
References
- 1. Dechema Chemistry Data Series, Volume XV (15): Solubility and Related Propertie… [buchfreund.de]
- 2. This compound | 141-03-7 [chemicalbook.com]
- 3. This compound CAS#: 141-03-7 [m.chemicalbook.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. CAS 141-03-7: this compound | CymitQuimica [cymitquimica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Toxicological Profile of Dibutyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment by qualified professionals.
Executive Summary
Dibutyl succinate (B1194679) (DBS), a diester of n-butanol and succinic acid, is utilized in various industrial applications, including as a plasticizer and solvent. This technical guide provides a comprehensive overview of the current toxicological data available for Dibutyl succinate. While data on acute oral toxicity and primary dermal irritation are available, significant data gaps exist for other critical toxicological endpoints, including sub-chronic and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. This guide summarizes the available quantitative data, details relevant experimental protocols based on established guidelines, and highlights areas where further research is needed to complete a thorough risk assessment.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 141-03-7 |
| Molecular Formula | C₁₂H₂₂O₄ |
| Molecular Weight | 230.30 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 274 °C |
| Flash Point | 144 °C |
| Water Solubility | Limited |
Toxicological Data
Acute Toxicity
This compound exhibits low acute toxicity via the oral route.
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | >8000 mg/kg bw | [1] |
| LD₅₀ | Rat | Dermal | No data available | |
| LC₅₀ | Rat | Inhalation | No data available |
A standard protocol for determining the acute oral LD₅₀ involves a stepwise procedure to minimize the number of animals used. The following is a generalized workflow based on the OECD 425 guideline.
Skin and Eye Irritation
This compound is not considered to be a skin irritant. Data on eye irritation is not available.
Table 2: Skin and Eye Irritation of this compound
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Not irritating | [2][3] |
| Eye Irritation | No data available |
This test evaluates the potential of a substance to cause skin irritation.
Sensitization
No data on the skin sensitization potential of this compound are available.
Table 3: Sensitization of this compound
| Endpoint | Species | Result |
| Skin Sensitization | No data available |
Sub-chronic and Chronic Toxicity
There are no publicly available studies on the sub-chronic or chronic toxicity of this compound.
Table 4: Sub-chronic and Chronic Toxicity of this compound
| Study Type | Species | Route | NOAEL/LOAEL |
| Sub-chronic (90-day) | No data available | ||
| Chronic | No data available |
A 90-day oral toxicity study is a cornerstone for assessing the safety of a chemical. The following diagram illustrates the key phases of such a study.
Carcinogenicity
No carcinogenicity bioassays have been conducted for this compound.
Table 5: Carcinogenicity of this compound
| Species | Route | Result |
| No data available |
Genotoxicity
There is a lack of data regarding the genotoxic potential of this compound from standard in vitro and in vivo assays.
Table 6: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result |
| In Vitro | |||
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and without S9 | No data available |
| Mammalian Cell Gene Mutation | (e.g., L5178Y, CHO, V79) | With and without S9 | No data available |
| Chromosomal Aberration | (e.g., CHO, human lymphocytes) | With and without S9 | No data available |
| In Vivo | |||
| Mammalian Erythrocyte Micronucleus | Rodent bone marrow/peripheral blood | N/A | No data available |
Reproductive and Developmental Toxicity
No specific studies on the reproductive or developmental toxicity of this compound were identified.
Table 7: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Result |
| Fertility and Early Embryonic Development | No data available | |
| Prenatal Developmental Toxicity | No data available | |
| Two-Generation Reproductive Toxicity | No data available |
Ecotoxicological Data
Limited data is available on the ecotoxicity of this compound. It is classified as toxic to aquatic life.
Table 8: Ecotoxicity of this compound
| Endpoint | Species | Duration | Value | Reference |
| Acute Toxicity | Pimephales promelas (Fathead minnow) | 96 hours | LC₅₀ = 4.46 mg/L | [4] |
| Acute Immobilisation | Daphnia magna | 48 hours | EC₅₀: No data available | |
| Growth Inhibition | Algae | 72 hours | EC₅₀: No data available | |
| Biodegradation | Readily biodegradable (EPI Suite estimation) | [4] |
Data Gaps and Future Research
The toxicological database for this compound is notably incomplete. To conduct a thorough human health and environmental risk assessment, the following studies are essential:
-
Sub-chronic toxicity studies (e.g., 90-day oral study in rodents) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Chronic toxicity and carcinogenicity bioassays to assess the long-term health effects and carcinogenic potential.
-
A full battery of genotoxicity tests , including an Ames test, an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus test, to evaluate the mutagenic and clastogenic potential.
-
Reproductive and developmental toxicity studies (e.g., an extended one-generation reproductive toxicity study - OECD 443) to assess the potential effects on fertility and offspring development.
-
Comprehensive ecotoxicological testing , including acute and chronic studies on invertebrates (Daphnia) and algae, to better characterize the environmental risk.
Conclusion
This compound demonstrates low acute oral toxicity and is not a skin irritant. However, the absence of data for nearly all other major toxicological endpoints precludes a comprehensive safety assessment. The significant data gaps, particularly in the areas of repeated dose toxicity, carcinogenicity, genotoxicity, and reproductive toxicity, underscore the need for further investigation to ensure the safe use of this chemical in all applications. Researchers and drug development professionals should exercise caution and consider the lack of toxicological data when evaluating the use of this compound.
References
An In-depth Technical Guide to the Physical Properties of Dibutyl Succinate: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of dibutyl succinate (B1194679), specifically its melting and boiling points. The information is presented with a focus on accuracy and practical application in a research and development setting.
Core Physical Properties of Dibutyl Succinate
This compound, also known by its IUPAC name dibutyl butanedioate, is a diester with the molecular formula C12H22O4.[1] It is a colorless liquid at room temperature and finds application as an insect repellent.[1][2] A summary of its key physical properties is presented in the table below for easy reference.
Data Presentation: Physical Properties of this compound
| Physical Property | Value | References |
| Melting Point | -29.0 °C | [1][3][4][5] |
| Boiling Point | 274.5 °C | [1][3] |
| Boiling Point (alternative) | 274 °C | [4][6][7] |
| Density | 0.9768 g/cm³ at 20 °C | [1][3] |
| Molar Mass | 230.30 g/mol | [1][4] |
Experimental Protocols for Determination of Physical Properties
The accurate determination of melting and boiling points is crucial for the characterization and purity assessment of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.
2.1. Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities tend to lower and broaden the melting point range.[8][9] The capillary method is a widely used technique for determining the melting point of a solid.[10]
Experimental Protocol: Capillary Method for Melting Point Determination
-
Sample Preparation: A small amount of the solid sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.[8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with oil) or a dedicated melting point apparatus.[8][11]
-
Heating: The heating medium is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[11]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[8]
-
Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.[11]
2.2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] Like the melting point, the boiling point is a key physical property for identification and purity assessment.[13] Common methods for determining the boiling point include distillation and the micro-boiling point method.[14][15]
Experimental Protocol: Micro-Boiling Point Determination (Capillary Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.[13]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid. The test tube is then attached to a thermometer and heated in a suitable heating bath.[16]
-
Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands and is replaced by the vapor of the liquid.[15]
-
Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[12][15]
Visualization of Experimental Workflows
To further elucidate the experimental processes, the following diagrams created using the DOT language illustrate the logical flow of determining the melting and boiling points.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. This compound [drugfuture.com]
- 2. This compound CAS#: 141-03-7 [m.chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | 141-03-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. This compound [chembk.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. vernier.com [vernier.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. byjus.com [byjus.com]
Dibutyl Succinate: A Technical Guide to a Versatile and Sustainable Solvent in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties, applications, and experimental considerations of dibutyl succinate (B1194679) as a solvent in chemical reactions. As the chemical industry moves towards greener and more sustainable practices, solvents like dibutyl succinate are gaining attention for their favorable environmental profile, high boiling point, and low toxicity. This document provides a comprehensive overview for professionals in research and development seeking to incorporate sustainable solvents into their workflows.
Physicochemical Properties of this compound
This compound (DBS) is a colorless, mobile liquid with a faintly fruity or musky odor.[1] It is a diester of succinic acid and n-butanol.[1][2] Its physical and chemical properties make it a viable alternative to conventional high-boiling point solvents in various applications.[3]
| Property | Value | Reference |
| CAS Number | 141-03-7 | [1] |
| Molecular Formula | C12H22O4 | [2] |
| Molecular Weight | 230.30 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 274-275 °C | [1][5] |
| Melting Point | -29 °C | [1][5] |
| Density | 0.97-0.98 g/cm³ at 20-25 °C | [1][6][7] |
| Flash Point | 122.78 - 144 °C | [1][2] |
| Refractive Index | ~1.426-1.432 at 20 °C | [1][6] |
| Water Solubility | Low (229.9 mg/L) | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene | [1][2][3] |
| Vapor Pressure | 0.005 mmHg at 25 °C | [6] |
Applications as a Solvent in Chemical Reactions
While historically used as a plasticizer and insect repellent, the properties of this compound suggest its utility as a high-boiling, polar aprotic solvent for organic synthesis.[1][3] Its low volatility and stability under normal conditions make it suitable for reactions requiring elevated temperatures.[3][8]
Potential Applications:
-
Esterification and Transesterification Reactions: this compound itself is synthesized via esterification.[1][2] Its high boiling point makes it a suitable medium for driving these equilibrium-limited reactions to completion by allowing for the removal of lower-boiling byproducts like water or alcohols.
-
Polymer Synthesis: As a monomeric building block for polyesters like Poly(butylene succinate) (PBS), it can also serve as a solvent or plasticizer in the polymerization process.[9]
-
High-Temperature Reactions: Its thermal stability makes it a candidate for reactions that require sustained high temperatures, where more volatile solvents like THF or Dioxane would necessitate high-pressure equipment.
-
Active Pharmaceutical Ingredient (API) Synthesis: The drive for greener processes in the pharmaceutical industry opens possibilities for solvents like this compound.[9][10][11] Succinic acid and its esters are used in the synthesis of various APIs, and using a biodegradable solvent like DBS could reduce the environmental footprint of these processes.[9]
Although not widely documented as a standard solvent for common cross-coupling reactions (e.g., Suzuki, Heck), its properties merit investigation as a greener alternative to traditional solvents like DMF, NMP, or dioxane, particularly in process chemistry and scale-up operations where solvent recovery and environmental impact are critical.[12][13][14]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for preparing this compound is the direct Fischer esterification of succinic acid with n-butanol, using an acid catalyst.[1][2]
Materials:
-
Succinic Acid
-
n-Butanol (in excess, e.g., 2-6 molar equivalents)
-
Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid resin like D-72 macroporous cation resin)[15]
-
Azeotropic agent (e.g., Toluene), optional
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using an azeotropic agent) or a simple distillation setup to remove water
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer, add succinic acid, n-butanol (e.g., 1:4 molar ratio), and the acid catalyst.[15] If using toluene, add it to the flask.
-
Reaction Setup: Assemble the reflux condenser and Dean-Stark trap (if used) onto the flask.
-
Heating and Reflux: Heat the mixture to reflux. The reaction temperature is typically between 100-150 °C.[15] The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. The reaction time can range from 3 to 9 hours, depending on the catalyst and temperature.[15]
-
Monitoring the Reaction: The reaction can be monitored by observing the amount of water collected or by analytical techniques such as TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a mineral acid was used, neutralize it with a weak base (e.g., sodium bicarbonate solution).
-
Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid, catalyst, and excess butanol.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent (if any) and excess n-butanol using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation to yield a pure product.
-
The following diagram illustrates the general workflow for this synthesis.
Safety and Environmental Profile
This compound is considered to have low toxicity.[3] However, as with any chemical, appropriate safety precautions should be taken.
Safety and Handling
The following table summarizes key safety information. Always consult the most recent Safety Data Sheet (SDS) before use.
| Hazard Information | Precautionary Measures | First Aid |
| Toxicity | Oral LD50 (Rat): > 8000 mg/kg. Not classified as hazardous under GHS.[5] | Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5] |
| Irritation | May cause slight eye irritation. Not considered a skin irritant.[4] | Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |
| Handling | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and safety goggles.[5][8][16] | Skin Contact: Wash off with soap and plenty of water.[5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] | Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[5] |
| Fire | Combustible liquid. Use dry chemical, CO₂, or alcohol-resistant foam for fires.[4][5] | N/A |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[4][5] | N/A |
Environmental Profile and Biodegradability
A key advantage of this compound is its favorable environmental profile. It is readily biodegradable, which is a significant improvement over many persistent organic solvents.[3]
| Environmental Aspect | Information | Reference |
| Biodegradability | Readily biodegradable. | [3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (H411). Avoid release into the environment. | [1][16] |
| Bioaccumulation | Unlikely to bioaccumulate (LogP ~3.386). | [1][2] |
The biodegradation of this compound is expected to proceed via hydrolysis of the ester bonds to yield succinic acid and n-butanol. These are common metabolites that can be further broken down by microorganisms in the environment.
The following diagram illustrates the conceptual pathway for the biodegradation of this compound.
References
- 1. This compound | 141-03-7 [chemicalbook.com]
- 2. This compound CAS#: 141-03-7 [m.chemicalbook.com]
- 3. CAS 141-03-7: this compound | CymitQuimica [cymitquimica.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound, 141-03-7 [thegoodscentscompany.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 12. mdpi.com [mdpi.com]
- 13. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 16. echemi.com [echemi.com]
Natural occurrence of Dibutyl succinate
An In-depth Technical Guide to the Natural Occurrence of Dibutyl Succinate (B1194679)
Introduction
Dibutyl succinate (DBS), a diester of butanol and succinic acid, is a naturally occurring compound that has garnered significant interest from researchers, scientists, and drug development professionals. Its presence in various organisms, coupled with its notable biological activities, positions it as a molecule with potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its sources, biological activities, and the analytical methodologies used for its identification and quantification.
Natural Occurrence of this compound
This compound has been identified as a secondary metabolite in fungi and has been reported in certain plant species. The most well-documented natural source is the entomopathogenic fungus Isaria javanica.
Fungal Production
The insect-pathogenic fungus Isaria javanica (strain pf185) is a significant producer of this compound.[1][2][3][4] This compound has been identified as a key metabolite responsible for the fungus's antifungal and aphicidal properties. While the genome of Isaria javanica has been sequenced, the specific gene cluster responsible for this compound biosynthesis has not yet been fully elucidated.[1]
Occurrence in Plants
This compound has also been reported to be a component of Nicotiana tabacum (tobacco).[5][6][7] However, detailed quantitative data on its concentration in tobacco leaves is not extensively available in the current literature. Further research is needed to fully characterize its distribution and concentration in various plant species.
Quantitative Data on Biological Activity
The biological activities of this compound, particularly from fungal sources, have been quantified in several studies. These activities highlight its potential as a biocontrol agent.
| Biological Activity | Target Organism | Metric | Concentration/Value | Reference |
| Antifungal Activity | Colletotrichum acutatum (anthracnose) | Minimum Inhibitory Concentration (MIC) for conidia germination | 4 mg/mL | [2][4] |
| Colletotrichum acutatum | Mycelial growth inhibition | 2 µg/mL | [2][4] | |
| Aphicidal Activity | Myzus persicae (green peach aphid) | Median Lethal Concentration (LC50) at 24h exposure | 306 mg/L | [2][4] |
| Myzus persicae | Median Lethal Time (LT50) at 388 mg/L exposure | 14.5 hours | [2][4] |
Experimental Protocols
The identification and quantification of this compound from natural sources involve a combination of extraction, purification, and analytical techniques.
Extraction and Purification from Fungal Culture (Isaria javanica)
This protocol is based on the methodology described for the isolation of this compound from Isaria javanica pf185.[3][4]
a. Fungal Culture:
-
Isaria javanica is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to promote growth and metabolite production.
b. Extraction:
-
The fungal culture filtrate is acidified.
-
An equal volume of a solvent mixture (e.g., diethyl ether, ethyl acetate, hexane (B92381), and n-butanol in a 1:1:1:1 ratio) is added to the filtrate in a separating funnel.[3]
-
The mixture is shaken vigorously and allowed to separate.
-
The organic layer containing the metabolites is collected. This process is repeated multiple times to ensure complete extraction.
c. Purification:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is subjected to repetitive column chromatography on silica (B1680970) gel.
-
Fractions are eluted with a gradient of solvents (e.g., hexane and ethyl acetate).
-
Fractions are monitored by thin-layer chromatography (TLC) for the presence of the target compound.
-
Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC).[2][3]
Analytical Identification and Quantification
a. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: The purified compound or extract is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or ethyl acetate).[8]
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Program: A temperature gradient is used, for example, starting at 65°C and ramping up to 280°C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scanned over a range (e.g., m/z 50-550) to obtain the mass spectrum.
-
-
Quantification: Quantification can be achieved by creating a calibration curve with a pure standard of this compound.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or a mixture of CD₃OD/CDCl₃).[3]
-
Analysis: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure of the compound.
Signaling Pathways and Mechanisms of Action
While the complete signaling pathways involving this compound are still under investigation, plausible mechanisms can be inferred from existing knowledge of fungal secondary metabolism and insect olfaction.
Biosynthesis of this compound in Isaria javanica
The biosynthesis of this compound likely proceeds from the central metabolic intermediate, succinic acid, a component of the tricarboxylic acid (TCA) cycle. The formation of the ester involves the enzymatic condensation of succinic acid with butanol.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, produced by an insect-pathogenic fungus, Isaria javanica pf185, is a metabolite that controls of aphids and a fungal disease, anthracnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. Nicotiana tabacum Leaf Waste: Morphological Characterization and Chemical-Functional Analysis of Extracts Obtained from Powder Leaves by Using Green Solvents [ri.conicet.gov.ar]
- 8. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectral Data of Dibutyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for dibutyl succinate (B1194679), a key diester compound with applications in proteomics research. This document presents a comprehensive collection of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and visual representations to facilitate a thorough understanding of its molecular structure and properties.
Chemical Structure and Properties
Dibutyl succinate (CAS No. 141-03-7) is the dibutyl ester of succinic acid, with the chemical formula C₁₂H₂₂O₄ and a molecular weight of 230.30 g/mol . It is a colorless liquid at room temperature and is soluble in most organic solvents.
Spectroscopic Data
The following sections provide detailed spectral data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.06 | Triplet | 4H | -O-CH₂ -CH₂-CH₂-CH₃ |
| 2.61 | Singlet | 4H | -O-CO-CH₂ -CH₂ -CO-O- |
| 1.63 | Sextet | 4H | -O-CH₂-CH₂ -CH₂-CH₃ |
| 0.93 | Triplet | 6H | -O-CH₂-CH₂-CH₂-CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, only four unique carbon signals are observed.
| Chemical Shift (ppm) | Assignment |
| 172.7 | C =O |
| 64.4 | -O-CH₂ - |
| 30.6 | -O-CH₂-CH₂ - |
| 29.1 | -O-CO-CH₂ - |
| 19.1 | -CH₂-CH₂ -CH₃ |
| 13.7 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 230 | 1 | [M]⁺ (Molecular Ion) |
| 173 | 25 | [M - C₄H₉O]⁺ |
| 115 | 100 | [M - C₄H₉O - C₄H₈]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Sample Preparation
-
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
¹H NMR: Spectra are typically acquired with a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR: Spectra are acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).
Infrared (IR) Spectroscopy
Sample Preparation and Data Acquisition
-
A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
Electron Ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.
Data Acquisition
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
-
Scan Range: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 40-300 amu.
Dibutyl Succinate: A Technical Guide to its Regulatory Landscape and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl succinate (B1194679) (CAS No. 141-03-7), the dibutyl ester of succinic acid, is a chemical compound with applications ranging from a flavoring agent to an insect repellent.[1][2] Its regulatory status, however, is not uniform across different sectors and regions. This technical guide provides a comprehensive overview of the current regulatory approvals and the available toxicological data for dibutyl succinate, intended to inform researchers, scientists, and professionals in drug development and other relevant fields. The information presented herein is based on publicly available data from various regulatory and scientific bodies.
Regulatory Status
The approval and regulation of this compound vary significantly depending on its intended use, encompassing food and flavorings, cosmetics, pharmaceuticals, and industrial applications.
Food and Flavoring Applications
The use of this compound as a flavoring agent is acknowledged in the European Union. However, it does not appear to have a similar status in the United States.
-
European Union: this compound is listed in the European Union's Food and Feed Information Portal (FIP) database as a flavoring substance with the designation FL No. 09.347.[2][3] The FIP database serves as a repository of information on food and feed-related substances in the EU. The specific conditions of use and any restrictions associated with this listing require consultation with the detailed EU regulations on flavoring substances.
-
United States: There is no evidence to suggest that this compound is Generally Recognized as Safe (GRAS) for use in food in the United States.[4][5] It is not listed in the FDA's Substances Added to Food inventory, and it does not have a FEMA (Flavor and Extract Manufacturers Association) number, which is a key indicator of its status within the U.S. flavoring industry.[3][6] In contrast, related substances like diethyl succinate are approved as synthetic flavoring agents.[6]
Cosmetic Applications
The regulatory status of this compound in cosmetics is not well-established in major markets like the European Union and the United States.
-
European Union: A search of the EU's official cosmetic ingredient database, CosIng, does not yield a specific entry for this compound (CAS No. 141-03-7).[7] The absence of an INCI (International Nomenclature of Cosmetic Ingredients) name and a designated function in this database suggests that it is not a recognized cosmetic ingredient in the EU. While other succinate esters, such as diheptyl succinate, are listed with functions like "skin conditioning - emollient," this does not automatically apply to this compound.
-
United States: The FDA's Voluntary Cosmetic Registration Program (VCRP) has been superseded by the mandatory registration requirements under the Modernization of Cosmetics Regulation Act of 2022 (MoCRA). Information on the status of individual ingredients under this new framework is still emerging.
Pharmaceutical Applications
This compound does not appear to be an approved pharmaceutical excipient in either the United States or Europe. A review of the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) did not reveal any monographs for this compound, indicating it is not a recognized excipient in these major pharmacopeias.
Industrial Chemical and Pesticidal Use
This compound has a history of use as an insect repellent and is subject to regulations governing industrial chemicals.
-
European Union: A search of the European Chemicals Agency (ECHA) database does not show a current registration for this compound under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation for quantities of one tonne or more per year. This suggests that it is either not manufactured or imported into the EU at this volume or is used in applications exempt from registration.
-
Pesticidal Use: this compound has been used as an insect repellent, particularly against biting flies, ants, and roaches, under trade names such as Tabutrex.[2] However, its approval status as a pesticide is limited. For instance, it is not approved for use as a plant protection agent in the European Union under Regulation (EC) 1107/2009.
Toxicological Data
Publicly available toxicological data for this compound is limited, particularly concerning repeated-dose studies that would establish a No-Observed-Adverse-Effect Level (NOAEL).
| Toxicological Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 8000 mg/kg |
The high LD50 value suggests a low order of acute toxicity. However, the absence of comprehensive data on sub-chronic and chronic toxicity, as well as genotoxicity and reproductive toxicity, represents a significant data gap.
Experimental Protocols
Representative Protocol for Acute Oral Toxicity (based on OECD Guideline 425)
This protocol outlines the Up-and-Down Procedure (UDP) for assessing acute oral toxicity.
-
Test Animals: Healthy, young adult female rats are typically used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3 °C) and humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage. Animals are fasted prior to dosing. A single animal is dosed at a time, typically at 48-hour intervals.
-
Dose Selection: The initial dose is selected from a predefined series (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg) and is a step below the best preliminary estimate of the LD50.
-
Observation: If the first animal survives, the next animal is given a higher dose. If the first animal dies, the next animal receives a lower dose.
-
Clinical Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Special attention is given during the first 4 hours after dosing and daily thereafter for a total of 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Representative Protocol for Acute Dermal Toxicity (based on OECD Guideline 402)
This protocol describes a limit test for assessing acute dermal toxicity.
-
Test Animals: Young adult rats (Wistar strain is common), with an equal number of males and females, are used.
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Administration: A single dose of 2000 mg/kg body weight of the undiluted test substance is applied to the clipped skin, covering at least 10% of the body surface area.
-
Exposure: The treated area is covered with a porous gauze dressing and a semi-occlusive bandage for a 24-hour exposure period.
-
Clinical Observations: Animals are observed for mortality, signs of systemic toxicity, and local skin reactions at regular intervals for 14 days. Body weights are recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the observation period.
Representative Protocol for In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
This test evaluates the potential of a substance to induce gene mutations.
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats.
-
Procedure:
-
The test substance, at several concentrations, is added to the bacterial tester strains in the presence and absence of the S9 mix.
-
The mixture is incubated.
-
Molten top agar (B569324) is added, and the mixture is poured onto minimal glucose agar plates.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies on each plate is counted. A positive result is indicated by a concentration-related increase in the number of revertant colonies that is at least twice the background (negative control) count.
Visualizations
Regulatory Landscape of this compound
Caption: Regulatory status of this compound across different sectors.
Generalized Workflow for Toxicological Assessment
Caption: A generalized workflow for the toxicological assessment of a chemical.
Conclusion
The regulatory status of this compound is multifaceted and highly dependent on its intended application. It is recognized as a flavoring substance in the European Union but lacks similar approval in the United States. Its use in cosmetics and pharmaceuticals is not established in major regulated markets. While it has been used as an insect repellent, its approval for such applications is limited. A significant data gap exists in the public domain regarding its comprehensive toxicological profile, particularly for endpoints beyond acute toxicity. Researchers and developers considering the use of this compound in regulated products should be aware of these regulatory and data limitations and may need to conduct further studies to support its safety for any new application.
References
- 1. Butanedioic acid, dibutyl ester [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. Cosmetic ingredient database - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]
- 4. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 5. regask.com [regask.com]
- 6. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 7. This compound CAS#: 141-03-7 [m.chemicalbook.com]
Methodological & Application
Application Note and Protocol: Synthesis of Dibutyl Succinate via Esterification of Succinic Acid with n-Butanol
Abstract
This document provides a detailed protocol for the synthesis of dibutyl succinate (B1194679) through the direct esterification of succinic acid with n-butanol. Dibutyl succinate is a versatile chemical intermediate with applications as a plasticizer, solvent, and in the formulation of various consumer products.[1][2][3][4][5] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, including purification and characterization of the final product. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. The reaction between succinic acid, a dicarboxylic acid, and n-butanol yields this compound, with monobutyl succinate as a potential intermediate. This reaction is typically catalyzed by an acid to increase the reaction rate.[1][6] The equilibrium of this reversible reaction can be shifted towards the product side by removing the water formed during the reaction, often through azeotropic distillation.[6][7] Various catalysts can be employed, including homogeneous acids like sulfuric acid or p-toluenesulfonic acid, and heterogeneous catalysts such as ion-exchange resins or zeolites.[3][6][8] The use of heterogeneous catalysts can simplify product purification by allowing for easy separation of the catalyst from the reaction mixture.
Experimental Data
The following tables summarize quantitative data from various studies on the esterification of succinic acid with butanol under different catalytic conditions.
Table 1: Reaction Conditions and Performance of Various Catalysts
| Catalyst | Molar Ratio (Succinic Acid:Butanol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Diester Selectivity (%) | Reference |
| 12-Tungstophosphoric Acid on Zeolite HY | 1:2 | 110 | 8 | 92 | 60 | [8] |
| Macroporous Cation Resin (D-72) | 1:2 | 100 | 3 | ~100 | >99 | [3] |
| Macroporous Cation Resin (A-39W) | 1:6 | 150 | 9 | ~100 | >99 | [3] |
| Autocatalytic (No external catalyst) | 1:1 to 1:6 | 120-140 | 0.67-0.83 | Not Specified | Not Specified | [9][10] |
| D-Hβ (Microwave-assisted with Methanol) | Not Specified | Not Specified | Not Specified | 99 | 98 (DMS) | [11] |
Note: Data for D-Hβ catalyst is for the esterification with methanol (B129727) to produce dimethyl succinate (DMS) but is included for comparative purposes of high conversion and selectivity.
Experimental Protocol
This protocol describes a general laboratory-scale procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Succinic Acid (C₄H₆O₄)
-
n-Butanol (C₄H₁₀O)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a macroporous cation exchange resin)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (250 mL or 500 mL)
-
Heating mantle with a magnetic stirrer
-
Dean-Stark apparatus
-
Condenser
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add succinic acid and an excess of n-butanol. A molar ratio of 1:4 (succinic acid to n-butanol) is recommended to drive the reaction towards the diester.[12]
-
Add the acid catalyst. If using p-toluenesulfonic acid or sulfuric acid, a catalytic amount (e.g., 1-2 mol% relative to succinic acid) is sufficient. If using a resin, the amount will depend on the manufacturer's recommendations.
-
Add a volume of toluene equivalent to about 10-20% of the total volume of reactants.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the Dean-Stark apparatus and condenser on top of the round-bottom flask. Ensure all joints are properly sealed.
-
-
Esterification Reaction:
-
Begin stirring the reaction mixture and start heating using the heating mantle.
-
Heat the mixture to reflux. The temperature will depend on the boiling point of the azeotropic mixture of toluene, butanol, and water.
-
Water produced during the esterification will be collected in the side arm of the Dean-Stark apparatus as it co-distills with toluene and butanol.[6]
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when no more water is collected in the Dean-Stark trap. This can take several hours.[3]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If a solid catalyst (resin) was used, filter it from the reaction mixture.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted succinic acid. Be cautious of CO₂ evolution.
-
Water or brine to remove any remaining salts.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess n-butanol using a rotary evaporator.
-
For higher purity, the crude this compound can be purified by vacuum distillation.[1] Collect the fraction boiling at the appropriate temperature for this compound (boiling point ~274 °C at atmospheric pressure, will be lower under vacuum).[2][7]
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the product and quantify the conversion of succinic acid.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1730 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
n-Butanol and toluene are flammable. Keep away from open flames and ignition sources.
-
Sulfuric acid and p-toluenesulfonic acid are corrosive. Handle with care.
-
Be cautious when performing vacuum distillation as glassware can implode if it has any defects.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. This compound [sitem.herts.ac.uk]
- 7. This compound | 141-03-7 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 10. WO2015082916A1 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 11. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US9249073B2 - Method for manufacturing succinic acid esters - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Dibutyl Succinate by Distillation
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl succinate (B1194679) is a versatile chemical intermediate and plasticizer used in various industrial and pharmaceutical applications. Its purity is critical for ensuring consistent product performance and safety. Distillation is a robust and widely used method for the purification of dibutyl succinate, effectively removing volatile impurities, unreacted starting materials, and byproducts. This document provides detailed protocols for the purification of this compound using simple, fractional, and vacuum distillation techniques.
Physical Properties and Impurity Profile
A thorough understanding of the physical properties of this compound and its potential impurities is essential for selecting the appropriate distillation method and parameters.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 141-03-7 | [1][2] |
| Molecular Formula | C12H22O4 | [1] |
| Molecular Weight | 230.30 g/mol | [2] |
| Boiling Point (atm) | 274-275 °C | [2] |
| Boiling Point (vac) | 121 °C @ 3 mmHg | N/A |
| Density | ~0.98 g/mL | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
This compound is typically synthesized by the esterification of succinic acid with n-butanol. Impurities may arise from the succinic acid source (especially if bio-based) or from side reactions.
Table 2: Boiling Points of Potential Impurities and Their Butyl Esters
| Impurity (Acid) | Corresponding Butyl Ester | Boiling Point of Ester (°C) | Reference |
| Formic Acid | Butyl formate (B1220265) | 106-107 | [5][6][7][8][9] |
| Acetic Acid | Butyl acetate (B1210297) | 126.1 | [10][11][12][13][14] |
| Lactic Acid | Butyl lactate (B86563) | 188-189 | [15][16][17][18][19] |
| Maleic Acid | Dibutyl maleate (B1232345) | 280-281 | [20][21][22][23][24] |
| Citric Acid | Tributyl citrate (B86180) | >300 (decomposes) | [25][26][27][28] |
| n-Butanol | - | 117-118 | N/A |
| Succinic Acid | - | 235 (decomposes) | N/A |
The significant difference in boiling points between this compound and the butyl esters of formic, acetic, and lactic acids makes fractional distillation an effective purification method. Due to the high atmospheric boiling point of this compound, vacuum distillation is highly recommended to prevent thermal decomposition.
Experimental Protocols
General Safety Precautions
-
Conduct all distillation procedures in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Inspect all glassware for cracks or defects before use, especially for vacuum distillation, to prevent implosion.
-
Use a heating mantle with a stirrer for uniform heating and to prevent bumping. Always use a stir bar or boiling chips in the distillation flask.
-
Ensure all joints are properly sealed. For vacuum distillation, lightly grease all ground glass joints with vacuum grease.
Protocol 1: Simple Distillation (for removal of low-boiling solvents)
This method is suitable for a preliminary purification step to remove residual low-boiling solvents like n-butanol.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Simple distillation head with condenser
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Clamps and stands
Procedure:
-
Assemble the simple distillation apparatus as shown in the workflow diagram.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Begin stirring and gently heat the flask using the heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of the low-boiling impurity (e.g., n-butanol, ~117°C).
-
Once the temperature begins to rise significantly, or when no more low-boiling distillate is collected, turn off the heat.
-
Allow the apparatus to cool before collecting the purified this compound residue.
Protocol 2: Fractional Distillation (for separation of components with close boiling points)
This method is recommended for separating this compound from impurities with boiling points relatively close to it, such as other esters.
Materials:
-
Crude this compound (pre-treated by simple distillation if necessary)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Thermometer and adapter
-
Receiving flasks (multiple)
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus.
-
Charge the distillation flask with the crude this compound and a stir bar.
-
Wrap the fractionating column with insulation to maintain the temperature gradient.
-
Begin heating and stirring.
-
Allow the vapor to slowly rise through the column, establishing a thermal equilibrium.
-
Collect distinct fractions in separate receiving flasks based on the observed boiling point plateaus.
-
Fraction 1: Low-boiling impurities.
-
Fraction 2: Intermediate fraction.
-
Fraction 3: Pure this compound (distilling at a stable temperature).
-
-
Monitor the temperature closely. A sharp increase in temperature after the main fraction indicates the presence of higher-boiling impurities.
-
Stop the distillation before the flask runs dry.
-
Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: Vacuum Distillation (for high-boiling and heat-sensitive compounds)
Given the high boiling point of this compound, vacuum distillation is the preferred method to avoid thermal degradation and improve efficiency.
Materials:
-
All materials for fractional distillation
-
Vacuum pump or water aspirator
-
Vacuum trap (cold trap)
-
Manometer
-
Thick-walled vacuum tubing
-
Claisen adapter (recommended to prevent bumping)
Procedure:
-
Assemble the vacuum distillation apparatus as illustrated in the workflow diagram. Ensure all glassware is free of cracks.
-
Lightly grease all ground-glass joints.
-
Charge the flask with the crude this compound and a stir bar.
-
Connect the apparatus to the vacuum trap and then to the vacuum source.
-
Turn on the vacuum and allow the pressure to stabilize. Record the pressure from the manometer.
-
Begin heating and stirring.
-
Collect the forerun (low-boiling impurities) in the first receiving flask.
-
When the distillation temperature stabilizes at the expected boiling point of this compound at the recorded pressure, change to a new receiving flask to collect the pure product.
-
After collecting the main fraction, stop the heating and allow the apparatus to cool completely to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.
-
Disassemble the apparatus and collect the purified this compound.
Data Presentation and Analysis
The purity of the collected fractions should be assessed quantitatively. Gas Chromatography (GC) is an excellent method for this purpose.
Table 3: Example GC Analysis Parameters for this compound Purity
| Parameter | Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 2 min; ramp to 280 °C at 15 °C/min; hold 5 min |
| Detector Temp | 280 °C (FID) or MS transfer line at 280 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
The purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Table 4: Expected Purity Levels for Different Distillation Methods
| Distillation Method | Expected Purity of Main Fraction | Notes |
| Simple Distillation | >95% | Effective for removing highly volatile impurities. |
| Fractional Distillation | >98% | Good for separating components with closer boiling points. |
| Vacuum Distillation | >99% | Prevents thermal degradation, leading to higher purity. |
| Fractional Vacuum Distillation | >99.5% | The most effective method for achieving high purity. |
Logical Relationship of Distillation Methods
The choice of distillation method depends on the nature and boiling points of the impurities present in the crude this compound. The following diagram illustrates the decision-making process.
References
- 1. This compound | 141-03-7 | TCI AMERICA [tcichemicals.com]
- 2. This compound, 141-03-7 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
- 5. Butyl formate CAS#: 592-84-7 [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. butyl formate, 592-84-7 [thegoodscentscompany.com]
- 8. Butyl Formate | C5H10O2 | CID 11614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butyl formate|lookchem [lookchem.com]
- 10. Butyl acetate - Wikipedia [en.wikipedia.org]
- 11. parchem.com [parchem.com]
- 12. chemnet.com [chemnet.com]
- 13. imansabz.com [imansabz.com]
- 14. Butyl acetate | 123-86-4 [chemicalbook.com]
- 15. n-Butyl lactate - Wikipedia [en.wikipedia.org]
- 16. butyl lactate, 138-22-7 [thegoodscentscompany.com]
- 17. chemimpex.com [chemimpex.com]
- 18. butyl lactate [stenutz.eu]
- 19. Butyl Lactate | 34451-19-9 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]
- 20. Dibutyl maleate - Wikipedia [en.wikipedia.org]
- 21. 105-76-0 CAS | DIBUTYL MALEATE | Laboratory Chemicals | Article No. 3270D [lobachemie.com]
- 22. chemwhat.com [chemwhat.com]
- 23. atamankimya.com [atamankimya.com]
- 24. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]
- 25. Tributyl citrate | 77-94-1 [chemicalbook.com]
- 26. Tributyl Citrate (TBC) Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 27. tributyl citrate, 77-94-1 [thegoodscentscompany.com]
- 28. Tributyl citrate CAS#: 77-94-1 [m.chemicalbook.com]
Application Notes and Protocols for the Quantification of Dibutyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl succinate (B1194679) (DBS), a diester of n-butanol and succinic acid, is a versatile compound utilized across various industries. It serves as a plasticizer in polymers, a solvent in cosmetic formulations, and a fragrance ingredient. Its role as a pharmaceutical excipient is also being explored. Accurate and reliable quantification of Dibutyl succinate is crucial for quality control, formulation development, stability testing, and regulatory compliance.
These application notes provide detailed protocols for the quantification of this compound in various matrices using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies are based on established analytical principles for similar compounds and offer a robust framework for implementation in a laboratory setting.
Analytical Methods Overview
Two primary chromatographic techniques are presented for the quantification of this compound:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. GC-FID offers high sensitivity and a wide linear range for the quantification of esters like this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method suitable for non-volatile or thermally labile compounds. While this compound is amenable to GC analysis, HPLC-UV provides an alternative approach, particularly when GC instrumentation is unavailable or when analyzing complex matrices where derivatization is not desired.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods. It is important to note that these values are illustrative and are based on methods for structurally similar compounds, such as other succinate esters and phthalate (B1215562) plasticizers. Method validation should be performed in the user's laboratory to establish specific performance characteristics.
Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID) - Illustrative Performance Data
| Validation Parameter | Typical Performance Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Illustrative Performance Data
| Validation Parameter | Typical Performance Range |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 10 µg/mL |
| Recovery | 97 - 103% |
| Precision (%RSD) | < 3% |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is suitable for the quantification of this compound in cosmetic products and plastic materials.
1. Sample Preparation
-
Cosmetic Creams/Lotions (Liquid-Liquid Extraction):
-
Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (B129727) and vortex for 2 minutes to disperse the sample.
-
Add 10 mL of hexane (B92381) and vortex for 5 minutes to extract the this compound.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the hexane extraction (steps 3-5) on the remaining residue and combine the hexane extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-FID analysis.
-
-
Polymer/Plastic Samples (Solvent Extraction):
-
Cut the polymer sample into small pieces (approximately 1-2 mm).
-
Accurately weigh approximately 0.5 g of the sample into a 20 mL glass vial.
-
Add 10 mL of dichloromethane (B109758) to dissolve or swell the polymer.
-
Place the vial in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial for GC-FID analysis.
-
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent with FID detector.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
3. Calibration
-
Prepare a stock solution of this compound (1000 µg/mL) in ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each calibration standard into the GC-FID system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration.
4. Quantification
-
Inject the prepared sample solution into the GC-FID system.
-
Record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides an alternative method for the quantification of this compound, particularly useful for samples in liquid form or when derivatization is not desired.
1. Sample Preparation
-
Liquid Samples (e.g., cosmetic solutions, pharmaceutical formulations):
-
Accurately dilute a known volume or weight of the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm nylon syringe filter into an HPLC vial.
-
-
Solid Samples (e.g., powders, excipient blends):
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Add a suitable solvent (e.g., acetonitrile (B52724) or methanol) to dissolve the this compound.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Calibration
-
Prepare a stock solution of this compound (1000 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Inject each calibration standard into the HPLC-UV system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration.
4. Quantification
-
Inject the prepared sample solution into the HPLC-UV system.
-
Record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method Validation
Both analytical methods should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters to be assessed include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The GC-FID and HPLC-UV methods described in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound in a variety of sample matrices. Proper method validation is essential to ensure the suitability of the chosen method for its intended purpose. These protocols are intended to serve as a starting point for researchers, scientists, and drug development professionals, and may require optimization based on specific sample characteristics and laboratory instrumentation.
Application Notes and Protocols for the GC-MS Analysis of Dibutyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of Dibutyl succinate (B1194679) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are designed to ensure accurate and reproducible results for the identification and quantification of Dibutyl succinate in various sample matrices.
Introduction
This compound is a diester of n-butanol and succinic acid, commonly used as a plasticizer, a solvent in cosmetics, and as a flavoring agent. Accurate determination of its concentration is crucial for quality control, safety assessment, and formulation development in the pharmaceutical, cosmetic, and food industries. GC-MS offers a robust and sensitive method for the analysis of semi-volatile compounds like this compound, providing both high-resolution separation and definitive identification.
Experimental Protocols
This section details the necessary steps for sample preparation and GC-MS analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
For samples where this compound is present in a complex matrix (e.g., creams, lotions, food products), a liquid-liquid extraction is recommended to isolate the analyte.
Materials:
-
Sample containing this compound
-
Hexane (B92381) (GC grade)
-
Dichloromethane (B109758) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes (15 mL)
-
Pasteur pipettes
-
Nitrogen evaporator (optional)
-
GC vials with inserts
Procedure:
-
Accurately weigh approximately 1 g of the homogenized sample into a 15 mL glass centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.
-
Repeat the extraction process (steps 2-5) twice more with fresh solvent, combining the organic extracts.
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
-
Transfer the final extract into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1] |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[2] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min.[2] |
| MS Source Temp. | 230°C.[2] |
| MS Quad Temp. | 150°C.[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[2] |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2] |
Quantitative Data
For accurate quantification, it is essential to identify characteristic ions of this compound from its mass spectrum. The NIST Chemistry WebBook provides mass spectral data for this compound (CAS No. 141-03-7).[3] Based on the fragmentation pattern of succinate esters, the following ions are proposed for SIM analysis.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined | 115 | 173 | 57 |
Note: The retention time for this compound should be determined experimentally by injecting a pure standard under the specified GC conditions. The quantifier and qualifier ions are based on typical fragmentation patterns of succinate esters and should be confirmed by analyzing the full scan mass spectrum of a this compound standard.
Method Validation Parameters (Estimated)
The following are estimated method validation parameters based on the analysis of similar compounds. These should be experimentally determined for this compound.
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[4][5]
Diagrams
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is illustrated below.
Logical Relationship of Quantification
The logic behind quantitative analysis using GC-MS is based on the relationship between the analyte's concentration and the instrumental response.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Butanedioic acid, dibutyl ester [webbook.nist.gov]
- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of Dibutyl Succinate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of Dibutyl succinate (B1194679), a widely used plasticizer and solvent. Included are predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual aids to facilitate understanding of the molecular structure and its corresponding NMR signals. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
Dibutyl succinate (C₁₂H₂₂O₄) is the diester of butanol and succinic acid. Its symmetrical structure gives rise to a relatively simple yet informative NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound. This application note presents the expected chemical shifts, multiplicities, and coupling constants for this compound and provides standardized protocols for obtaining high-quality NMR data.
Predicted NMR Spectral Data
Due to the unavailability of publicly accessible, explicit ¹H and ¹³C NMR spectral data for this compound at the time of writing, the following data tables are based on established chemical shift principles and data from analogous structures, such as Diethyl succinate. The predicted values are for a sample dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~0.94 | Triplet (t) | 6H | ~7.4 | -CH₃ |
| b | ~1.39 | Sextet | 4H | ~7.5 | -CH₂-CH₃ |
| c | ~1.62 | Quintet | 4H | ~6.7 | -O-CH₂-CH₂ - |
| d | ~4.07 | Triplet (t) | 4H | ~6.6 | -O-CH₂- |
| e | ~2.61 | Singlet (s) | 4H | - | -CO-CH₂- |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is expected to exhibit five signals due to the molecule's symmetry.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~13.7 | -CH₃ |
| 2 | ~19.1 | -CH₂-CH₃ |
| 3 | ~30.6 | -O-CH₂-CH₂ - |
| 4 | ~64.4 | -O-CH₂- |
| 5 | ~172.6 | C=O |
Experimental Protocols
The following protocols outline the recommended procedures for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Place the weighed sample in a clean, dry vial. Add the deuterated solvent and gently agitate or vortex until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent spectral line broadening.
NMR Data Acquisition
-
Instrument Setup:
-
Insert the prepared NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.
Caption: Chemical structure of this compound with proton assignments.
Caption: Experimental workflow for NMR analysis.
Application of Dibutyl Succinate as a Plasticizer in Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dibutyl succinate (B1194679) (DBS), a bio-based and biodegradable ester, presents a promising alternative to traditional phthalate (B1215562) plasticizers in Polyvinyl Chloride (PVC) formulations. Due to growing health and environmental concerns surrounding phthalates like di(2-ethylhexyl) phthalate (DEHP), research into safer and more sustainable plasticizers has intensified. Dibutyl succinate, derived from the fermentation of biomass, offers excellent plasticizing efficiency, good mechanical properties, and improved migration resistance, making it a viable candidate for a range of PVC applications, including in medical devices and packaging where low toxicity is paramount.[1][2][3][4][5]
The plasticizing effect of this compound in PVC is achieved through the interaction of its polar ester carbonyl groups with the polar C-Cl bonds of the PVC chains. This interaction disrupts the strong intermolecular forces between PVC chains, increasing the free volume and segmental mobility of the polymer. The result is a reduction in the glass transition temperature (Tg), leading to a more flexible and processable material.[1][2] Studies have shown that succinate esters can lower the Tg of PVC as effectively, or even more so, than DEHP.[2]
From a performance perspective, PVC plasticized with this compound exhibits comparable mechanical properties to conventionally plasticized PVC. While the addition of plasticizers generally leads to a decrease in tensile strength and an increase in elongation at break, formulations with succinate-based plasticizers can be optimized to meet the required specifications for various applications.[6][7][8] Furthermore, succinate esters, including DBS, have demonstrated superior resistance to migration and leaching from the PVC matrix compared to some phthalates, a critical attribute for applications involving contact with liquids or where long-term material stability is required.[1][5]
Quantitative Data Summary
The following tables summarize the key performance data for PVC plasticized with this compound (DBS) and other relevant plasticizers for comparison. The data has been compiled from various research sources.
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PVC | 0 | 52.2 | <10 |
| DBS | 50 | ~19 | ~250 |
| DEHP | 50 | ~18-20 | ~250-300 |
Note: 'phr' stands for parts per hundred resin. The values for DBS and DEHP are approximate and can vary based on the specific formulation and processing conditions.[5][8]
Table 2: Thermal Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| Neat PVC | 0 | ~85 |
| DBS | 40 | Significantly reduced from neat PVC |
| DEHP | 40 | ~ -40 to -50 |
Note: The Tg of plasticized PVC is significantly lower than that of neat PVC, indicating effective plasticization. The exact Tg for DBS-plasticized PVC can vary.[1][2]
Table 3: Migration Resistance of Plasticizers in PVC
| Plasticizer | Test Solvent | Weight Loss (%) |
| DBS | n-Hexane | Lower than DEHP |
| DEHP | n-Hexane | Higher |
| DBS | Distilled Water | Low |
| DEHP | Distilled Water | Low |
Note: The weight loss is indicative of the amount of plasticizer that has leached from the PVC sample. Lower weight loss signifies better migration resistance.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of Mechanical Properties (Tensile Testing)
This protocol is based on the ASTM D882 standard for testing the tensile properties of thin plastic sheeting.[11][12][13][14][15]
Objective: To determine the tensile strength and elongation at break of PVC films plasticized with this compound.
Materials and Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell and grips
-
Die cutter for preparing dog-bone shaped specimens
-
Micrometer for measuring specimen thickness
-
Conditioning chamber (23 ± 2 °C and 50 ± 5% relative humidity)
-
PVC sheets plasticized with varying concentrations of this compound
Procedure:
-
Specimen Preparation:
-
Cut at least five test specimens from the PVC sheet using the die cutter. The specimens should be free of nicks and other defects.
-
Measure the thickness of each specimen at three points along the gauge length and calculate the average thickness.
-
-
Conditioning:
-
Condition the specimens in the conditioning chamber for at least 40 hours prior to testing.
-
-
Testing:
-
Set the crosshead speed of the UTM. A common speed for this type of material is 50 mm/min.[12]
-
Securely clamp a specimen in the grips of the UTM, ensuring it is aligned vertically and not under any initial stress.
-
Start the test and record the force and elongation data until the specimen breaks.
-
-
Data Analysis:
-
Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: Calculate the elongation at break as the percentage increase in length of the specimen at the point of rupture.
-
Calculate the average and standard deviation for the tensile strength and elongation at break for the set of specimens.
-
Protocol 2: Thermal Analysis - Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the glass transition temperature (Tg) of plasticized PVC.[16][17][18][19][20][21]
Objective: To measure the glass transition temperature of PVC formulations containing this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing the DSC pans
-
Microbalance
-
Nitrogen gas supply for purging
-
Plasticized PVC samples
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the plasticized PVC sample into an aluminum DSC pan.
-
Seal the pan with a lid using the crimper. Prepare an empty sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -80 °C).
-
Ramp the temperature up to a point well above the expected Tg (e.g., 120 °C) at a constant heating rate (e.g., 10 °C/min).[20]
-
Cool the sample back down to the starting temperature.
-
Perform a second heating scan using the same parameters. The Tg is typically determined from the second heating scan to erase any prior thermal history.
-
-
Data Analysis:
-
The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
-
Protocol 3: Thermal Stability - Thermogravimetric Analysis (TGA)
This protocol describes the method for assessing the thermal stability of plasticized PVC.[22][23][24][25]
Objective: To determine the onset of thermal degradation for PVC plasticized with this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., platinum or ceramic)
-
Microbalance
-
Nitrogen or air supply for purging
-
Plasticized PVC samples
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the plasticized PVC sample into a TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset of degradation is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).
-
Protocol 4: Plasticizer Migration (Leaching) Test
This protocol is a general method for determining the amount of plasticizer that leaches from PVC into a solvent.[9][10][26][27][28][29][30][31]
Objective: To quantify the migration of this compound from PVC into a specific solvent.
Materials and Equipment:
-
Glass vials with screw caps
-
Analytical balance
-
Oven or incubator for controlled temperature
-
Forceps
-
Solvent (e.g., n-hexane, distilled water)
-
Plasticized PVC samples of known dimensions and weight
Procedure:
-
Sample Preparation:
-
Cut PVC samples into uniform pieces (e.g., 2 cm x 2 cm).
-
Accurately weigh each sample (W_initial).
-
-
Immersion:
-
Place each PVC sample in a separate glass vial.
-
Add a specific volume of the chosen solvent to each vial, ensuring the sample is fully submerged.
-
-
Incubation:
-
Seal the vials and place them in an oven or incubator at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 24 hours).
-
-
Drying and Weighing:
-
After the incubation period, carefully remove the PVC samples from the vials using forceps.
-
Blot the samples dry with a lint-free cloth to remove excess solvent.
-
Place the samples in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved (W_final).
-
-
Data Analysis:
-
Calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. micomlab.com [micomlab.com]
- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. packqc.com [packqc.com]
- 15. matestlabs.com [matestlabs.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. tainstruments.com [tainstruments.com]
- 18. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 19. researchgate.net [researchgate.net]
- 20. hitachi-hightech.com [hitachi-hightech.com]
- 21. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 22. researchgate.net [researchgate.net]
- 23. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 24. azom.com [azom.com]
- 25. madisongroup.com [madisongroup.com]
- 26. benchchem.com [benchchem.com]
- 27. d-nb.info [d-nb.info]
- 28. bastone-plastics.com [bastone-plastics.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Dibutyl Succinate as an Insect Repellent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl succinate (B1194679), a diester of succinic acid and butanol, has been historically utilized as an insect repellent, primarily targeting biting flies in livestock.[1][2] Its potential application as a repellent for human use against disease-carrying vectors such as mosquitoes presents an area for further investigation. These application notes provide a comprehensive guide for researchers to formulate and evaluate Dibutyl succinate as a topical insect repellent. The protocols outlined below cover formulation development, physicochemical characterization, and standardized efficacy testing methodologies. While direct efficacy data against Aedes aegypti and Anopheles gambiae are limited in published literature, the provided frameworks will enable systematic evaluation of its potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing stable and effective topical formulations.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₂O₄ | [2] |
| Molecular Weight | 230.30 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Virtually odorless to faintly musky | [4] |
| Boiling Point | 274-275 °C at 760 mmHg | [3][4] |
| Melting Point | -29 °C | [4] |
| Flash Point | 122.78 - 144 °C | [3][4] |
| Specific Gravity | 0.973 - 0.979 g/cm³ at 25 °C | [3] |
| Water Solubility | 229.9 - 230 mg/L at 20-25 °C | [4] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene. | [4] |
Formulation Development
The formulation of an effective topical insect repellent requires the careful selection of excipients to ensure stability, cosmetic acceptability, and controlled release of the active ingredient. This compound, being an oil-soluble compound, can be formulated into various systems.
Oil-in-Water (O/W) Emulsion
O/W emulsions are a common and cosmetically elegant vehicle for topical repellents.
Example Formulation:
| Ingredient | Function | Concentration (% w/w) |
| Phase A (Oil Phase) | ||
| This compound | Active Ingredient | 10.0 - 20.0 |
| Cetearyl Alcohol | Thickener, Emollient | 3.0 |
| Glyceryl Stearate | Emulsifier | 2.0 |
| C12-15 Alkyl Benzoate | Emollient, Solubilizer | 5.0 |
| Phase B (Water Phase) | ||
| Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.0 |
| Xanthan Gum | Stabilizer | 0.5 |
| Phase C (Cool-down Phase) | ||
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance | Odor Masking | 0.2 |
Water-in-Oil (W/O) Emulsion
W/O emulsions can offer enhanced water resistance, which may be beneficial for prolonged protection.
Example Formulation:
| Ingredient | Function | Concentration (% w/w) |
| Phase A (Oil Phase) | ||
| This compound | Active Ingredient | 15.0 - 25.0 |
| Mineral Oil | Emollient, Vehicle | 20.0 |
| Polyglyceryl-3 Oleate | W/O Emulsifier | 4.0 |
| Beeswax | Stabilizer, Thickener | 3.0 |
| Phase B (Water Phase) | ||
| Deionized Water | Vehicle | q.s. to 100 |
| Magnesium Sulfate | Stabilizer | 0.7 |
| Phase C (Cool-down Phase) | ||
| Tocopherol (Vitamin E) | Antioxidant | 0.1 |
| Preservative | Preservative | As required |
Advanced Formulation Technologies
To enhance the duration of repellency and minimize skin absorption, advanced formulation strategies can be employed.
-
Microencapsulation: This technique involves entrapping droplets of this compound within a polymeric shell. This can provide a controlled release of the active ingredient, prolonging its efficacy.
-
Nanoemulsions: Nano-sized droplets of this compound can be formulated to improve stability and skin feel. These formulations may also enhance the spreading of the active ingredient on the skin.
Experimental Protocols
Preparation of an Oil-in-Water (O/W) Emulsion
This protocol details the laboratory-scale preparation of an O/W emulsion containing this compound.
Materials and Equipment:
-
Beakers
-
Homogenizer (e.g., rotor-stator type)
-
Water bath
-
Magnetic stirrer and stir bars
-
Weighing balance
-
pH meter
Procedure:
-
Phase A Preparation: In a beaker, combine all ingredients of the oil phase (this compound, Cetearyl Alcohol, Glyceryl Stearate, C12-15 Alkyl Benzoate). Heat to 70-75°C in a water bath with gentle stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate beaker, combine the water phase ingredients (Deionized Water, Glycerin, Xanthan Gum). Heat to 70-75°C in a water bath while stirring until the xanthan gum is fully hydrated.
-
Emulsification: Slowly add the water phase (Phase B) to the oil phase (Phase A) while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Transfer the emulsion to a beaker with a magnetic stirrer and allow it to cool while stirring gently.
-
Phase C Addition: Once the emulsion has cooled to below 40°C, add the cool-down phase ingredients (Preservative, Fragrance). Stir until uniformly dispersed.
-
Final Adjustments: Check the pH of the final formulation and adjust if necessary.
Efficacy Testing: Arm-in-Cage Method
The arm-in-cage test is a standard laboratory method for evaluating the efficacy of topical insect repellents.[3][5][6]
Materials and Equipment:
-
Mosquito-proof cage (e.g., 30x30x30 cm)
-
Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old, starved for 12-24 hours.
-
Human volunteers (with informed consent and ethical approval)
-
Test formulation and a control (e.g., vehicle without active ingredient)
-
Micropipette or syringe for precise application
-
Timer
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any fragranced products on the day of testing.
-
Repellent Application: Apply a precise amount of the test formulation (e.g., 1 mL) evenly to a defined area (e.g., 600 cm²) of one of the volunteer's forearms. The other forearm can be used as a control or for a different formulation.
-
Acclimatization: Allow the formulation to dry for 30 minutes before the first exposure.
-
Exposure: The volunteer inserts the treated forearm into the cage containing a known number of mosquitoes (e.g., 50-100) for a set period (e.g., 3 minutes).
-
Observation: During the exposure period, record the number of mosquito landings and probing attempts. A "probe" is defined as the insertion of the mosquito's mouthparts into the skin.
-
Complete Protection Time (CPT): The CPT is the time from application until the first confirmed bite or two landings in a single exposure period. Exposures are typically repeated every 30 minutes until the repellent fails.
-
Data Analysis: Calculate the mean CPT across all volunteers for each formulation. Statistical analysis (e.g., t-tests or ANOVA) can be used to compare the efficacy of different formulations.
Proposed Mechanism of Action and Olfactory Pathway Interaction
While the precise mechanism of action for this compound is not as extensively studied as that of DEET, it is hypothesized to interact with the insect's olfactory system. DEET is known to have a multi-modal action, both activating repellent-sensitive neurons and inhibiting the response to host attractants.[7][8] Key olfactory receptors involved in DEET detection include the Odorant Receptor Co-receptor (Orco) and Ionotropic Receptors (e.g., Ir40a).[7] It is plausible that this compound acts on similar or related pathways.
Conclusion
This compound presents an interesting candidate for development as a topical insect repellent. However, rigorous evaluation of its efficacy and safety is paramount. The formulation frameworks and experimental protocols provided in these application notes offer a systematic approach for researchers to investigate its potential. Future studies should focus on determining the complete protection time against key mosquito vectors, understanding its mechanism of action, and optimizing formulations for enhanced performance and user acceptability. The dual nature of this compound as both a repellent for some species and an attractant for others warrants careful consideration in formulation and testing.[1]
References
- 1. US4911906A - Use of this compound as an insect attractants - Google Patents [patents.google.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arm-in-cage testing of natural human-derived mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2016136736A1 - Mosquito repellent - Google Patents [patents.google.com]
- 8. US7985432B2 - Insect repellent - Google Patents [patents.google.com]
Application Note: Dibutyl Succinate in Proteomics Sample Preparation
Introduction
Dibutyl succinate (B1194679), a diester compound, has been listed in some commercial catalogues for proteomics research. However, a comprehensive review of scientific literature and established protocols reveals a lack of documented applications for this specific reagent in proteomics sample preparation workflows. Standard proteomics sample preparation involves a series of well-defined steps including cell lysis, protein extraction, reduction and alkylation of disulfide bonds, and enzymatic digestion. While various reagents are utilized in these steps to ensure efficient and reproducible protein analysis by mass spectrometry, Dibutyl succinate does not appear to be a commonly used or validated compound for these purposes.
This document aims to provide researchers, scientists, and drug development professionals with an overview of standard, validated proteomics sample preparation protocols. In the absence of specific data for this compound, this application note will focus on established methodologies and reagents that are critical for successful proteomic analysis.
Standard Proteomics Sample Preparation Workflow
A typical bottom-up proteomics experiment follows a standardized workflow to prepare proteins for mass spectrometry analysis. The main stages are outlined below.
Workflow Diagram
Caption: A generalized workflow for bottom-up proteomics sample preparation.
Experimental Protocols
The following sections detail established protocols for the key steps in proteomics sample preparation. These protocols utilize commonly accepted and validated reagents.
Protein Extraction from Cultured Cells
Objective: To lyse cultured mammalian cells and solubilize proteins for downstream processing.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Sonicator or homogenizer
-
Centrifuge
Protocol:
-
Aspirate cell culture medium from the culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells from the dish.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
Add an appropriate volume of Lysis Buffer to the cell pellet.
-
Resuspend the pellet by vortexing and incubate on ice for 30 minutes, with intermittent vortexing.
-
For complete lysis, sonicate the sample on ice.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble protein lysate to a new tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
In-Solution Protein Reduction, Alkylation, and Digestion
Objective: To denature proteins, reduce and alkylate cysteine residues, and digest the proteins into peptides using trypsin.
Materials:
-
Protein lysate from Protocol 1
-
100 mM Dithiothreitol (DTT) in 50 mM Tris-HCl, pH 8.0
-
200 mM Iodoacetamide (IAA) in 50 mM Tris-HCl, pH 8.0
-
Trypsin, sequencing grade (e.g., from porcine or bovine)
-
50 mM Tris-HCl, pH 8.0
-
Formic acid (FA)
Protocol:
-
Take a known amount of protein (e.g., 100 µg) and adjust the volume with 50 mM Tris-HCl, pH 8.0.
-
Reduction: Add 100 mM DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Alkylation: Add 200 mM IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
Peptide Desalting using C18 StageTips
Objective: To remove salts and other contaminants from the peptide mixture before mass spectrometry analysis.
Materials:
-
Digested peptide sample from Protocol 2
-
C18 StageTips
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 80% Acetonitrile, 0.1% Formic acid in water
-
Microcentrifuge
Protocol:
-
Activation: Add 100 µL of Solvent B to the StageTip and centrifuge at 2,000 x g for 2 minutes.
-
Equilibration: Add 100 µL of Solvent A to the StageTip and centrifuge at 2,000 x g for 2 minutes. Repeat this step.
-
Loading: Load the acidified peptide sample onto the StageTip and centrifuge at 1,000 x g until all the sample has passed through the tip.
-
Washing: Add 100 µL of Solvent A and centrifuge at 2,000 x g for 2 minutes. Repeat this step.
-
Elution: Place a new collection tube under the StageTip. Add 60 µL of Solvent B and centrifuge at 1,000 x g for 3 minutes to elute the peptides.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a small volume of Solvent A for LC-MS/MS analysis.
Data Presentation
While no quantitative data involving this compound is available, a typical proteomics experiment would generate vast amounts of data. This data is usually summarized in tables to highlight key findings. Below is an example of how such data could be presented.
Table 1: Example of Protein Identification and Quantification Data
| Protein Accession | Gene Name | Description | Sequence Coverage (%) | # Peptides | # Unique Peptides | Fold Change | p-value |
| P02768 | ALB | Serum albumin | 85 | 56 | 45 | 1.2 | 0.045 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 92 | 48 | 39 | -2.5 | 0.001 |
| Q06830 | HSP90AA1 | Heat shock protein 90-alpha | 78 | 35 | 30 | 3.1 | 0.005 |
Logical Relationships in Proteomics Data Analysis
The analysis of proteomics data involves a series of computational steps to identify and quantify proteins from the raw mass spectrometry data.
Data Analysis Workflow Diagram
Caption: A flowchart illustrating the main steps in proteomics data analysis.
While this compound is commercially available for proteomics research, its specific application and efficacy in sample preparation are not documented in peer-reviewed literature. Researchers are advised to rely on established and validated protocols, such as those detailed in this note, to ensure high-quality and reproducible proteomics data. The protocols provided herein represent standard and robust methods for the preparation of protein samples for mass spectrometry-based analysis.
Dibutyl Succinate as a Stationary Phase in Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl succinate (B1194679) is a diester compound that has found application as a stationary phase in gas-liquid chromatography (GLC). Its utility is noted in various analytical contexts, including in the analysis of pesticides and as a component in proteomics research. A patent for the preparation of dibutyl succinate also lists it as a common GC stationary liquid.[1] This document provides an overview of its properties and outlines a general protocol for its potential use in gas chromatography, based on available data and established chromatographic principles.
While direct and extensive application notes for this compound as a stationary phase are not widely available in scientific literature, its chemical properties suggest it behaves as a polar stationary phase. The ester functionalities in this compound allow for dipole-dipole and hydrogen bonding interactions with analytes, leading to the separation of compounds based on their polarity.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound relevant to its use as a GC stationary phase is presented in the table below. A low volatility and thermal stability are critical for a stationary phase to prevent column bleed at higher temperatures.[2]
| Property | Value |
| CAS Number | 141-03-7 |
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.30 g/mol |
| Boiling Point | 275.00 °C @ 760.00 mm Hg[3] |
| Flash Point | 253.00 °F (122.78 °C)[3] |
| Vapor Pressure | 0.005000 mmHg @ 25.00 °C (estimated)[3] |
| Polarity | Polar |
Applications
The primary documented application of this compound in gas chromatography is in specialized analyses. For instance, it has been identified in a GC-MS/MS pesticide analyzer database, indicating its use in the separation of pesticide residues.[1] In one instance, a retention time of 7.904 minutes for this compound was recorded, though this was as an analyte rather than the stationary phase itself.[1] Additionally, it has been noted for its utility in proteomics research.[4][5][6]
Experimental Protocol: General Guidelines for Use as a Stationary Phase
The following protocol provides a generalized methodology for the use of this compound as a stationary phase in a packed gas chromatography column. This protocol is based on standard practices for preparing and using packed GC columns and would require optimization for specific applications.
Column Preparation
Packed columns are typically constructed from glass or stainless steel and filled with a solid support coated with the liquid stationary phase.[2]
-
Solid Support Selection: A common choice for the solid support is diatomaceous earth (e.g., Chromosorb W or P), which provides a large, inert surface area. The particle size of the support will influence column efficiency and back pressure.
-
Coating the Support:
-
Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone). The concentration will determine the final loading percentage of the stationary phase on the support.
-
Add the solid support to the solution and gently agitate to ensure even coating.
-
Slowly evaporate the solvent under a gentle stream of inert gas or in a rotary evaporator, leaving a thin film of this compound on the support particles.
-
-
Packing the Column:
-
Ensure the column tubing is clean and dry.
-
Plug one end of the column with silanized glass wool.
-
Apply a vacuum to the plugged end and slowly add the coated support material from the other end, tapping or vibrating the column to ensure uniform packing.
-
Once packed, plug the open end with silanized glass wool.
-
-
Column Conditioning:
-
Install the column in the gas chromatograph, connecting the inlet but leaving the detector end disconnected.
-
Set a low carrier gas flow rate (e.g., 10-20 mL/min).
-
Gradually heat the column to a temperature slightly above the intended maximum operating temperature, but below the decomposition temperature of this compound, and hold for several hours to bleed off any volatile impurities.
-
Instrumentation and Chromatographic Conditions
The following are suggested starting conditions for a GC system equipped with a this compound packed column. These parameters will need to be optimized based on the specific analytes and desired separation.
| Parameter | Recommended Starting Condition |
| GC System | Any standard gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS) |
| Column | Custom-packed column with 5-10% this compound on a solid support (e.g., Chromosorb W-HP, 80/100 mesh) |
| Carrier Gas | Helium or Nitrogen, 20-40 mL/min |
| Injection Port Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) or as per MS requirements |
| Oven Temperature Program | Isothermal at 150 °C or a temperature ramp from 100 °C to 220 °C at 5-10 °C/min |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., hexane, ethyl acetate) |
Logical Workflow for Method Development
The process of developing a separation method using a this compound stationary phase can be visualized as a logical workflow. This begins with understanding the analyte properties and progresses through column preparation, parameter optimization, and finally, data analysis and validation.
Data Presentation
Conclusion
This compound is a recognized but not extensively documented stationary phase for gas chromatography. Its polar nature makes it suitable for the separation of polar analytes. The provided general protocol and method development workflow serve as a starting point for researchers and scientists interested in exploring the application of this stationary phase in their analytical work. Further experimental investigation is required to fully characterize its chromatographic properties and expand its range of known applications.
References
Application Note: High-Throughput Assessment of Dibutyl Succinate Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl succinate (B1194679) is a widely used diester in various industrial applications, including as a plasticizer, a solvent in cosmetics, and a flavoring agent. Its environmental fate is of significant interest, and understanding its biodegradability is crucial for assessing its ecological impact. This document provides a detailed experimental protocol for testing the ready biodegradability of Dibutyl succinate based on the internationally recognized OECD 301B guideline (CO2 Evolution Test).[1][2][3][4] This method is suitable for water-soluble and non-volatile organic chemicals.[2]
This application note offers a step-by-step protocol, guidelines for data interpretation, and visual representations of the experimental workflow and the proposed biodegradation pathway to facilitate rigorous and reproducible biodegradability assessment.
Principle of the Assay
The ready biodegradability of this compound is determined by measuring the amount of carbon dioxide (CO2) produced when the substance is exposed to a microbial inoculum in an aerobic aqueous medium.[1][2] The percentage of biodegradation is calculated by comparing the measured CO2 evolution to the theoretical maximum amount of CO2 (ThCO2) that can be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[2][5]
Data Presentation
The quantitative data generated from the biodegradability test should be summarized in the following tables for clear comparison and interpretation.
Table 1: Test Conditions and Parameters
| Parameter | Value |
| Test Substance | This compound |
| CAS Number | 141-03-7 |
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.30 g/mol |
| Purity | >98% |
| Test Concentration | 10-20 mg/L as Total Organic Carbon (TOC) |
| Inoculum Source | Activated sludge from a domestic wastewater treatment plant |
| Inoculum Concentration | 30 mg/L suspended solids |
| Test Duration | 28 days |
| Test Temperature | 22 ± 2 °C |
| pH | 7.4 ± 0.2 |
| Reference Substance | Sodium Benzoate |
| Control Setups | 1. Blank Control (Inoculum only)2. Reference Control (Inoculum + Sodium Benzoate)3. Toxicity Control (Inoculum + this compound + Sodium Benzoate) |
Table 2: Cumulative CO2 Evolution and Percentage Biodegradation
| Day | Cumulative CO2 (mg) - Test Substance | Cumulative CO2 (mg) - Blank Control | Net CO2 from Test Substance (mg) | % Biodegradation |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 7 | ||||
| 10 | ||||
| 14 | ||||
| 21 | ||||
| 28 |
Table 3: Analysis of Parent Compound and Metabolites (Optional)
| Day | This compound Conc. (mg/L) | Succinic Acid Conc. (mg/L) | n-Butanol Conc. (mg/L) |
| 0 | |||
| 7 | |||
| 14 | |||
| 28 |
Experimental Protocols
Materials and Reagents
-
This compound (purity >98%)
-
Sodium Benzoate (analytical grade)
-
Mineral Medium (as per OECD 301B guidelines)
-
Activated sludge (freshly collected)
-
Barium hydroxide (B78521) (Ba(OH)2) or Sodium hydroxide (NaOH) solution for CO2 trapping
-
Hydrochloric acid (HCl) standard solution for titration
-
Phenolphthalein indicator
-
CO2-free air
-
Glassware: Biometer flasks or equivalent respirometer setup
Inoculum Preparation
-
Collect fresh activated sludge from the aeration tank of a wastewater treatment plant treating predominantly domestic sewage.
-
Wash the sludge with mineral medium to remove debris.
-
Homogenize the sludge in a blender for a short period.
-
Aerate the sludge for several days to acclimatize it to the laboratory conditions and reduce endogenous respiration.
-
The final concentration of the inoculum in the test vessels should be approximately 30 mg/L of suspended solids.
Experimental Setup (Based on OECD 301B)
-
Prepare the mineral medium according to the OECD 301B guideline.
-
Set up the respirometer flasks. Each flask will be connected to a CO2-trapping solution.
-
Prepare the following test solutions in the respirometer flasks:
-
Test Vessels (in duplicate): Mineral medium, inoculum, and this compound (10-20 mg/L TOC).
-
Blank Control (in duplicate): Mineral medium and inoculum only. This is to measure the CO2 produced by the inoculum itself.
-
Reference Control (in duplicate): Mineral medium, inoculum, and a readily biodegradable reference substance like sodium benzoate. This is to check the viability of the inoculum.
-
Toxicity Control (optional but recommended): Mineral medium, inoculum, this compound, and the reference substance. This is to assess if the test substance is inhibitory to the microorganisms.
-
-
Aerate the flasks with CO2-free air to ensure aerobic conditions.
-
Incubate the flasks in the dark at a constant temperature of 22 ± 2 °C for 28 days.
Measurement of CO2 Evolution
-
The CO2 produced in each flask will be trapped in a known volume of a standardized barium or sodium hydroxide solution, leading to the precipitation of barium or sodium carbonate.
-
At regular intervals (e.g., every 2-3 days), the amount of remaining hydroxide in the trapping solution is determined by titration with a standard solution of hydrochloric acid.
-
The amount of CO2 produced is calculated from the amount of hydroxide consumed.
Calculation of Biodegradation
-
Calculate the theoretical amount of CO2 (ThCO2) that can be produced from the complete oxidation of the amount of this compound added to the test vessels.
-
C12H22O4 + 16.5 O2 → 12 CO2 + 11 H2O
-
-
Calculate the net cumulative CO2 produced by the test substance by subtracting the cumulative CO2 produced in the blank control from that produced in the test vessels.
-
The percentage of biodegradation is calculated as:
-
% Biodegradation = (Net cumulative CO2 produced / ThCO2) x 100
-
Analytical Methods for Parent Compound and Metabolites (Optional)
To gain a more detailed understanding of the degradation process, the disappearance of this compound and the appearance of its primary metabolites (succinic acid and n-butanol) can be monitored.
-
Sample Preparation: At selected time points, withdraw aliquots from the test vessels. Centrifuge or filter the samples to remove microbial biomass.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV or refractive index detector can be used for the simultaneous quantification of this compound, succinic acid, and n-butanol. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the sensitive detection of the parent ester and butanol after appropriate sample extraction.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound biodegradability.
Proposed Biodegradation Pathway
Caption: Proposed aerobic biodegradation pathway of this compound.
References
Application Note: Determination of Dibutyl Succinate Migration from Polymers
Abstract
This application note provides a comprehensive protocol for determining the migration of Dibutyl succinate (B1194679) (DBS), a common plasticizer, from polymeric materials. The migration of plasticizers is a critical concern for consumer safety and product quality, particularly in the pharmaceutical, medical device, and food packaging industries.[1][2][3] Leachables, such as DBS, can pose toxicological risks and affect the efficacy of drug products.[1] This document outlines detailed methodologies for migration studies using food and pharmaceutical simulants, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are designed for researchers, scientists, and drug development professionals to ensure regulatory compliance and product safety.[4][5]
Introduction: Extractables vs. Leachables
In the context of pharmaceutical packaging and medical devices, it is essential to distinguish between extractables and leachables.[6]
-
Extractables are chemical compounds released from a material under aggressive laboratory conditions, such as elevated temperatures or the use of harsh solvents.[7] These studies aim to create a "worst-case" profile of potential migrants.[1][7]
-
Leachables are compounds that migrate from the material into a drug product or food under normal conditions of use and storage.[2] Leachables are typically a subset of extractables.
Understanding this relationship is fundamental to designing a comprehensive risk assessment strategy for a given polymer in contact with a sensitive product.
Caption: Logical relationship between Extractables and Leachables.
Principle of Migration Testing
Migration testing is performed to quantify the transfer of chemical substances from materials into a simulant that mimics the properties of the final product (e.g., food or a drug formulation).[8] The European Union's Regulation (EU) No. 10/2011 for plastic food contact materials provides a framework that is widely adopted.[5]
There are two primary types of migration limits:
-
Overall Migration Limit (OML): The maximum permitted total amount of all non-volatile substances that can migrate from the material to the food simulant. The limit is typically 10 mg/dm² of the material surface area or 60 mg/kg of food.[4][5]
-
Specific Migration Limit (SML): A maximum permitted quantity of a specific substance, like DBS, that can migrate. This limit is based on toxicological data for the individual substance.[4][5]
This protocol focuses on determining the specific migration of this compound.
Experimental Workflow
The overall process for determining DBS migration involves exposing the polymer to a simulant under controlled conditions, followed by extraction and analysis of the simulant to quantify the amount of migrated DBS.
Caption: General experimental workflow for DBS migration analysis.
Detailed Experimental Protocols
Protocol 1: Migration Experiment
This protocol describes the procedure for exposing a polymer sample to a simulant.
1. Materials and Reagents:
-
Polymer sample of known surface area.
-
Food Simulants (as per EU Regulation No. 10/2011):
-
Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil or alternative solvents like isooctane (B107328) or 95% ethanol for fatty foods.[5][9]
-
-
Migration cells or glass containers with inert lids.
-
Forced convection oven or incubator.[10]
-
Analytical grade this compound standard.
-
Solvents for extraction (e.g., diethyl ether, acetonitrile).[11]
2. Procedure:
-
Cut the polymer material into test specimens of a known size (e.g., 1 dm²). Clean the surface gently if necessary to remove external contaminants.
-
Place the test specimen into a migration cell or glass container.
-
Add a known volume of the pre-heated food simulant, ensuring the entire surface of the polymer is in contact. A standard ratio is 6 dm² of material per 1 kg (or 1 L) of simulant.
-
Seal the migration cell.
-
Place the assembly in an oven or incubator at the selected test conditions. Conditions should reflect the intended use of the polymer. Common accelerated test conditions are 10 days at 40°C, 10 days at 60°C, or 2 hours at 100°C.[8][10]
-
At the end of the incubation period, remove the cells and allow them to cool to room temperature.
-
Carefully remove the polymer specimen. The remaining simulant, now containing any migrated DBS, is ready for analysis.
-
For solvent-based simulants (e.g., isooctane), the solution may be concentrated under a gentle stream of nitrogen. For aqueous simulants, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to transfer DBS into an organic solvent and concentrate it.[12]
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for quantifying volatile and semi-volatile compounds like DBS.[13][14]
1. Sample Preparation:
-
Prepare a calibration curve by diluting the analytical DBS standard in the same solvent as the final sample extract to concentrations ranging from approximately 0.1 to 50 µg/mL.
-
Add a suitable internal standard to both the calibration standards and the collected migration samples to correct for variations in injection volume and instrument response.
2. GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Analyze the samples using the conditions outlined in Table 1. These are typical starting conditions and may require optimization.
-
Identify DBS based on its retention time and characteristic mass spectrum.
-
Quantify the amount of DBS by comparing the peak area of the target ion against the calibration curve.
| Parameter | Condition | Reference |
| GC System | Agilent 6890 or equivalent | [11] |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness | [11] |
| Injector | Splitless mode, 250°C | |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | [11] |
| Oven Program | Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 10 min | [11] |
| MS System | Mass Spectrometer (e.g., Agilent 5972 or equivalent) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | - |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity | [14][15] |
| Target Ions for DBS | m/z 115, 173, 87 (Quantification and confirmation ions) | - |
| Table 1: Recommended GC-MS Instrumentation and Operating Conditions. |
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable alternative, particularly for samples that are not amenable to the high temperatures of GC analysis.[13][16]
1. HPLC Analysis:
-
Prepare calibration standards as described for GC-MS, using the HPLC mobile phase as the diluent.
-
Analyze the samples using the conditions outlined in Table 2.
-
Quantify DBS based on its retention time and peak area compared to the calibration curve.
| Parameter | Condition | Reference |
| HPLC System | Standard HPLC with UV or MS detector | [11][16] |
| Column | C18 reverse-phase column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm | [16] |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid (for MS compatibility) | [16] |
| Flow Rate | 1.0 mL/min | [17] |
| Column Temperature | 30°C | - |
| Injection Volume | 10 µL | - |
| Detector | UV at 210 nm or Mass Spectrometer (ESI source) | [11] |
| Table 2: Recommended HPLC Instrumentation and Operating Conditions. |
Data Presentation and Calculation
The results of the migration analysis should be reported in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the polymer surface area (mg/dm²).
Calculation:
Migration (mg/kg) = (C x V) / M
Where:
-
C = Concentration of DBS in the simulant (mg/L)
-
V = Volume of the simulant (L)
-
M = Mass of the simulant (kg), typically assumed to be equal to V for aqueous simulants.
Migration (mg/dm²) = (C x V) / A
Where:
-
A = Surface area of the polymer sample (dm²)
Quantitative results should be summarized for easy comparison, as shown in the example table below.
| Sample ID | Polymer Type | Simulant | Time (days) | Temp (°C) | DBS Concentration (mg/kg) | DBS Migration (mg/dm²) |
| 001 | PVC | Simulant A (10% EtOH) | 10 | 40 | Result | Result |
| 002 | PVC | Simulant B (3% HAc) | 10 | 40 | Result | Result |
| 003 | PVC | Simulant D2 (Oil) | 10 | 40 | Result | Result |
| 004 | PE | Simulant A (10% EtOH) | 10 | 60 | Result | Result |
| 005 | PE | Simulant D2 (Oil) | 10 | 60 | Result | Result |
| Table 3: Example Data Table for Recording this compound Migration Results. |
References
- 1. Extractables and Leachables Testing [intertek.com]
- 2. Extractables & Leachables Evaluation for Drug Product Stability [westpharma.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Legislation - Food Safety - European Commission [food.ec.europa.eu]
- 5. Migration Testing of Packaging and Food Contact Materials | Eurofins [eurofins.com]
- 6. healthcare.datwyler.com [healthcare.datwyler.com]
- 7. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 8. Migration tests [gilac.com]
- 9. m.youtube.com [m.youtube.com]
- 10. p2infohouse.org [p2infohouse.org]
- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 12. diva-portal.org [diva-portal.org]
- 13. bastone-plastics.com [bastone-plastics.com]
- 14. benchchem.com [benchchem.com]
- 15. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 16. Separation of Diisobutyl succinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Dibutyl Succinate as a Fragrance Carrier in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl succinate (B1194679) (DBS) is a diester of n-butanol and succinic acid, presenting as a colorless, virtually odorless liquid.[1] Its properties make it a viable and compelling alternative to traditional fragrance carriers in cosmetic formulations. This document provides detailed application notes, experimental protocols, and safety information for the use of dibutyl succinate as a fragrance carrier, intended for researchers, scientists, and professionals in drug and cosmetic development.
This compound serves as a solvent and plasticizer, and its low volatility suggests potential for extending fragrance longevity.[2][3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of dicarboxylic acid esters, including succinates, and found them to be safe for use in cosmetics under current practices.[4][5]
Physicochemical Properties and Performance Characteristics
The selection of a fragrance carrier significantly impacts the performance, stability, and consumer perception of the final product. An ideal carrier should be odorless, colorless, soluble with a wide range of fragrance oils, and exhibit a low evaporation rate to act as an effective fixative.[6] While direct comparative experimental data for this compound is limited, its chemical structure as a diester suggests good solvency and a moderate evaporation rate, positioning it as a potentially valuable component in fragrance formulations.[6]
Table 1: Physical and Chemical Properties of this compound and Common Fragrance Carriers
| Property | This compound | Diethyl Phthalate (DEP) | Isopropyl Myristate (IPM) | Dipropylene Glycol (DPG) |
| Chemical Formula | C₁₂H₂₂O₄ | C₁₂H₁₄O₄ | C₁₇H₃₄O₂ | C₆H₁₄O₃ |
| Molecular Weight ( g/mol ) | 230.30 | 222.24 | 270.45 | 134.17 |
| Boiling Point (°C) | 274 - 275 | 295 | 192.6 @ 20 mmHg | 230.5 |
| Vapor Pressure (mmHg @ 25°C) | 0.005 | 0.002 | < 0.01 | < 0.01 |
| Flash Point (°C) | 144 | 152 | 150 | 121 |
| Solubility | Soluble in alcohol and oils; insoluble in water. | Good solvent for many fragrance oils. | Excellent solvency for aromatic materials. | Water-soluble, good solvent for many fragrance oils. |
| Odor | Virtually odorless, faint musky note.[1] | Odorless. | Odorless. | Practically odorless. |
Table 2: Performance Characteristics in Fragrance Formulations (Inferred and Reported)
| Performance Metric | This compound (Inferred) | Diethyl Phthalate (DEP) | Isopropyl Myristate (IPM) | Dipropylene Glycol (DPG) |
| Fragrance Longevity (Fixative Effect) | Moderate to Good | Good; slows evaporation of volatile components. | Good; effective fixative for many odorants. | Good; slows evaporation and is used as a fixative. |
| Scent Profile Stability | Good | Good; helps maintain the balance of fragrance notes. | Good; does not alter the fragrance profile. | Good; helps maintain the integrity of the scent profile. |
| Skin Feel | Likely emollient | Can be perceived as slightly oily. | Non-greasy, silky feel. | Can be perceived as slightly heavy or sticky. |
Experimental Protocols
To ensure standardized and reproducible results when evaluating the performance of this compound as a fragrance carrier, the following experimental protocols are recommended.
Protocol for Evaluating Fragrance Evaporation Rate via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantitatively measure the evaporation rate of fragrance components from a substrate over time in the presence of this compound compared to other carriers.[6]
Materials:
-
This compound (DBS)
-
Comparative carriers (e.g., Diethyl Phthalate (DEP), Isopropyl Myristate (IPM))
-
Model fragrance oil (containing a mix of top, middle, and base notes)
-
Ethanol (control solvent)
-
Standard fragrance blotters
-
Headspace vials (20 mL) with crimp caps
-
Headspace autosampler
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation:
-
Prepare 10% (w/w) solutions of the model fragrance oil in this compound, DEP, IPM, and ethanol.
-
-
Application:
-
Apply a precise and equal volume (e.g., 100 µL) of each solution to a separate fragrance blotter.
-
Allow the solvent to evaporate for 1 minute.
-
-
Headspace Analysis:
-
Data Analysis:
-
The peak area of each fragrance component is proportional to its concentration in the headspace.
-
Plot the concentration of each component against time for each carrier.
-
A slower decay in concentration indicates a lower evaporation rate and better fixative properties of the carrier.[6]
-
Caption: Workflow for GC-MS evaluation of fragrance evaporation.
Protocol for Sensory Analysis of Fragrance Longevity and Profile Stability
Objective: To evaluate the influence of this compound on the perceived scent profile and longevity by a trained sensory panel.[6]
Materials:
-
Fragrance solutions prepared as in Protocol 3.1.
-
Fragrance blotters, blindly labeled.
-
A panel of trained sensory assessors (minimum of 8-10 panelists).
-
Controlled environment for sensory evaluation (odor-free, constant temperature and humidity).
Methodology:
-
Sample Presentation:
-
Present the blindly labeled, fragranced blotters to the sensory panel at specified time intervals (e.g., immediately after application, 30 minutes, 1, 2, 4, 8, and 24 hours).
-
-
Sensory Evaluation:
-
Panelists evaluate the odor of each blotter for perceived intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).[9]
-
Panelists also provide descriptive analysis of the scent character (e.g., top, middle, and base notes).
-
-
Data Analysis:
-
Analyze the sensory data statistically (e.g., using ANOVA) to determine significant differences in perceived intensity and scent character over time between this compound and the other carriers.
-
Caption: Workflow for sensory analysis of fragrance performance.
Safety and Toxicology
A comprehensive safety assessment is crucial before incorporating any new ingredient into cosmetic formulations.
Summary of Toxicological Data
-
Acute Toxicity: this compound has low acute oral and dermal toxicity.[1][10]
-
Skin Irritation: Studies on similar diesters like dibutyl adipate (B1204190) show none to minimal skin irritation in animal models, which was confirmed in clinical patch tests.[10]
-
Skin Sensitization: Dibutyl adipate at a concentration of 25% was not a sensitizer (B1316253) in a guinea pig maximization study.[10] While specific data for this compound is limited, the CIR Expert Panel's assessment of dicarboxylic acid esters suggests a low potential for sensitization.[4]
-
Dermal Absorption: Studies on dibutyl phthalate, a structurally similar compound, indicate that it can penetrate the skin and is metabolized by skin esterases.[11][12][13] The permeability of these compounds is influenced by their lipophilicity.[14]
-
Environmental Toxicity: this compound is classified as toxic to aquatic life with long-lasting effects.[15]
Protocol for Human Repeat Insult Patch Test (HRIPT)
Objective: To determine the potential of a cosmetic formulation containing this compound to cause skin irritation and/or allergic contact sensitization.[3][16][17]
Methodology:
This protocol is a standardized method and should be conducted by a qualified clinical research organization.
-
Induction Phase (3 weeks):
-
A patch containing the test material (e.g., a finished fragrance product with this compound at the intended use concentration) is applied to the upper back of at least 50 human subjects.[3]
-
The patch is removed after 24-48 hours, and the site is graded for any reaction.
-
This procedure is repeated nine times over three weeks at the same site.[16]
-
-
Rest Phase (2 weeks):
-
A 10 to 21-day rest period with no patch application follows the induction phase.[16]
-
-
Challenge Phase (1 week):
-
Interpretation:
-
The incidence and severity of skin reactions are recorded and analyzed to determine if the product is a skin irritant or sensitizer. Minimal, transient reactions in a few subjects are generally not considered clinically significant.[3]
-
Caption: Logical flow of the Human Repeat Insult Patch Test (HRIPT).
Conclusion
This compound presents a promising profile as a fragrance carrier in cosmetic applications. Its low odor, good solvency, and potential for extending fragrance longevity make it a suitable alternative to other commonly used carriers. The experimental protocols provided herein offer a framework for robust evaluation of its performance and safety in various cosmetic formulations. Further direct comparative studies are warranted to fully elucidate its performance profile against industry benchmarks.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. The human repeated insult patch test in the 21st century: a commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jcanoingenieria.com [jcanoingenieria.com]
- 9. mdpi.com [mdpi.com]
- 10. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human skin absorption of three phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of percutaneous absorption and metabolism of di-n-butylphthalate in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Percutaneous Penetration and Metabolism of Plasticizers by Skin Cells and Its Implication in Dermal Exposure to Plasticizers by Skin Wipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]
Application Notes and Protocols for the Enzymatic Synthesis of Dibutyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl succinate (B1194679) is a versatile chemical intermediate and a biodegradable solvent with applications in the food, fragrance, and pharmaceutical industries. Traditional chemical synthesis often relies on harsh conditions and inorganic catalysts. The use of enzymatic catalysts, particularly lipases, for the synthesis of dibutyl succinate offers a green and sustainable alternative, proceeding under milder conditions with high specificity and reduced byproduct formation. This document provides detailed application notes and experimental protocols for the synthesis of this compound using enzymatic catalysts, with a focus on the widely used immobilized lipase (B570770), Novozym® 435 (Candida antarctica Lipase B).
Core Principles of Enzymatic Esterification
The enzymatic synthesis of this compound from succinic acid and n-butanol is a reversible esterification reaction. A lipase enzyme facilitates the formation of ester bonds by activating the carboxylic acid. The reaction equilibrium is governed by Le Chatelier's principle; therefore, the removal of water, a byproduct of the reaction, is crucial to drive the reaction towards the formation of the diester.
Data Presentation
The following tables summarize key reaction parameters and their effects on the synthesis of esters, including this compound, using enzymatic catalysts. The data is compiled from various studies on similar esterification reactions and provides a basis for optimizing the synthesis of this compound.
Table 1: Effect of Temperature on Enzymatic Esterification
| Temperature (°C) | Enzyme | Substrates | Conversion/Yield (%) | Reference |
| 46 | Novozym® 435 | Acetic Acid, Butanol | >94% | Analogous data |
| 60 | Novozym® 435 | Ferulic Acid, Ethanol | ~20% | Analogous data |
| 70-90 | Novozym® 435 | Diethyl Succinate, 1,4-Butanediol | High Molecular Weight Polymer | [1] |
| 100-150 | Cation Resin | Succinic Acid, Butanol | 95.7% (Yield) | Analogous data[2] |
Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Enzymatic Esterification
| Molar Ratio (Alcohol:Acid) | Enzyme | Substrates | Conversion/Yield (%) | Reference |
| 1:1 | Novozym® 435 | Ferulic Acid, Ethanol | ~20% | Analogous data |
| 2:1 - 6:1 | Cation Resin | Succinic Acid, Butanol | High Yield | [2] |
| 3.6:1 | Novozym® 435 | Acetic Acid, Butanol | >94% | Analogous data |
Table 3: Effect of Enzyme Loading on Esterification
| Enzyme Loading (% w/w) | Enzyme | Substrates | Conversion/Yield (%) | Reference |
| 7 | Novozym® 435 | Acetic Acid, Butanol | >94% | Analogous data |
| 10 | Novozym® 435 | Diethyl Succinate, 1,4-Butanediol | High Molecular Weight Polymer | [1] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound
This protocol describes a solvent-free approach, which is an environmentally friendly option that simplifies product purification.
Materials:
-
Succinic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Molecular Sieves (3Å, activated) or setup for vacuum removal of water
-
Reaction vessel with magnetic stirring and temperature control
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC, or titration)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, add succinic acid and n-butanol. A molar ratio of butanol to succinic acid of 2.5:1 to 4:1 is recommended to ensure complete conversion of the acid.
-
Enzyme Addition: Add the immobilized lipase. An enzyme loading of 5-10% (w/w) based on the total weight of the substrates is a good starting point.
-
Water Removal: To drive the reaction equilibrium towards product formation, add activated molecular sieves (10-20% w/w of substrates) to the reaction mixture to adsorb the water produced. Alternatively, the reaction can be conducted under a mild vacuum.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 70°C with continuous stirring. The optimal temperature should be determined empirically for the specific lipase used.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. The concentration of succinic acid can be determined by titration with a standard base, or the formation of this compound can be quantified by GC-MS or HPLC.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, terminate it by filtering off the immobilized enzyme. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.
-
Purification: The crude product can be purified by vacuum distillation to remove excess butanol and any monobutyl succinate, yielding pure this compound.
Protocol 2: Solvent-Mediated Synthesis of this compound
The use of a non-polar solvent can sometimes improve reaction kinetics and facilitate water removal through azeotropic distillation.
Materials:
-
Succinic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Anhydrous non-polar solvent (e.g., hexane, cyclohexane, or toluene)
-
Dean-Stark apparatus for azeotropic water removal
-
Reaction vessel with magnetic stirring and temperature control
-
Analytical equipment for monitoring reaction progress
Procedure:
-
Reactant Preparation: In a reaction vessel equipped with a Dean-Stark trap and condenser, dissolve succinic acid in the chosen anhydrous solvent. Add n-butanol to the mixture.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction Setup: Heat the reaction mixture to the boiling point of the solvent to initiate azeotropic removal of water.
-
Reaction Monitoring: Monitor the reaction progress by analyzing the composition of the reaction mixture over time.
-
Work-up and Purification: After the reaction is complete, cool the mixture and separate the enzyme by filtration. The solvent and excess butanol can be removed by rotary evaporation, followed by vacuum distillation of the residue to obtain pure this compound.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Simplified reaction pathway for lipase-catalyzed synthesis.
References
Dibutyl Succinate: A Promising Green Solvent for Organic Reactions
Introduction
Dibutyl succinate (B1194679) (DBS), a bio-based solvent derivable from the fermentation of biomass, is emerging as a sustainable alternative to conventional volatile organic compounds (VOCs) in various chemical processes. Its favorable physicochemical properties, including a high boiling point, low volatility, and biodegradability, position it as a green solvent candidate for a range of organic reactions. This document provides an overview of the potential applications of dibutyl succinate as a reaction medium, with a focus on its role in facilitating key organic transformations relevant to researchers, scientists, and drug development professionals. While specific documented applications of this compound in some of the discussed reactions are limited, its properties suggest it is a viable and environmentally benign option worth exploring.
Physicochemical Properties of this compound
The suitability of this compound as a green solvent is underscored by its physical and chemical characteristics. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 141-03-7 | [1][2] |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |
| Molecular Weight | 230.30 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 274.5 °C | [2][3] |
| Melting Point | -29.0 °C | [2][3] |
| Flash Point | 144 °C (291 °F) | [4] |
| Density | 0.9768 g/cm³ at 20 °C | [3] |
| Solubility in Water | Limited | [1] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1] |
Application Notes and Protocols
While extensive literature on this compound as a primary solvent for many named reactions is still developing, its properties allow for the formulation of potential experimental protocols. The following sections outline hypothetical application notes for key organic reactions, drawing parallels from the use of other high-boiling, bio-based solvents.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[5][7] The high boiling point and stability of this compound make it a suitable candidate for these often high-temperature reactions.
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The use of a green, bio-based solvent like this compound would significantly enhance the sustainability of this important reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Hypothetical Suzuki-Miyaura Coupling in this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add this compound (5 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 100 | 18 | >90 |
| 1-Iodonaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 110 | 12 | >95 |
The Heck-Mizoroki reaction is a key method for the synthesis of substituted alkenes. The high boiling point of this compound is advantageous for this reaction, which often requires elevated temperatures.
Experimental Workflow: Heck-Mizoroki Reaction
Caption: General workflow for a Heck-Mizoroki reaction.
Protocol: Hypothetical Heck-Mizoroki Reaction in this compound
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), ligand (if necessary, e.g., PPh₃, 0.02 mmol), and base (e.g., Et₃N, 2.0 mmol).
-
Solvent Addition: Add this compound (4 mL).
-
Reaction: Seal the tube and heat the mixture with stirring to the specified temperature (e.g., 120 °C) for the indicated time (e.g., 16-24 hours).
-
Work-up: After cooling, dilute the mixture with a suitable solvent like ethyl acetate (B1210297) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
| Aryl Halide | Alkene | Catalyst | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | 120 | 16 | >85 |
| 4-Bromobenzonitrile | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | 130 | 24 | >90 |
Esterification Reactions
This compound itself is a product of esterification. However, its properties as a high-boiling, non-polar solvent could make it a suitable medium for other esterification reactions, particularly those requiring high temperatures to drive the equilibrium towards the product.
Experimental Workflow: Fischer Esterification
Caption: General workflow for a Fischer esterification reaction.
Protocol: Hypothetical Fischer Esterification in this compound
-
Reaction Setup: Combine the carboxylic acid (1.0 mol), alcohol (1.2 mol), and a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Solvent: Use this compound as a co-solvent if one of the reactants is a solid at room temperature.
-
Reaction: Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., NaHCO₃ solution).
-
Purification: Separate the organic layer, wash with water and brine, dry, and purify the ester by distillation.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Benzoic Acid | Benzyl Alcohol | p-TSA | Reflux | 6 | >90 |
| Adipic Acid | 1-Butanol | H₂SO₄ | Reflux | 8 | >85 |
Aldol (B89426) Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While often performed in protic solvents like ethanol, a high-boiling, non-protic solvent like this compound could offer advantages in terms of temperature control and product separation for certain substrates.
Experimental Workflow: Base-Catalyzed Aldol Condensation
Caption: General workflow for a base-catalyzed aldol condensation.
Protocol: Hypothetical Aldol Condensation in this compound
-
Reaction Setup: Dissolve the carbonyl compound(s) in this compound in a flask equipped with a stirrer.
-
Base Addition: Slowly add a solution or suspension of the base (e.g., aqueous NaOH or solid NaH) at a controlled temperature.
-
Reaction: Stir the mixture at the desired temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by neutralizing the base with a dilute acid.
-
Purification: Extract the product into an organic solvent, wash with water, dry, and purify by recrystallization or chromatography.
| Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Benzaldehyde | Acetone | NaOH | 25 | 4 | >80 |
| Cyclohexanone | Cyclohexanone | NaOEt | 60 | 6 | >75 |
Conclusion
This compound presents a compelling profile as a green solvent for organic synthesis. Its bio-based origin, high boiling point, low volatility, and biodegradability align well with the principles of green chemistry. While dedicated studies employing this compound as a primary solvent in a wide range of named organic reactions are still emerging, its physicochemical properties suggest it is a highly promising candidate. The hypothetical protocols and workflows presented here, based on established chemical principles and analogies with other green solvents, are intended to serve as a starting point for researchers and professionals in the field to explore the utility of this compound in developing more sustainable synthetic methodologies. Further experimental validation is necessary to fully establish its scope and efficacy in these and other organic transformations.
References
- 1. CAS 141-03-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 141-03-7 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound CAS#: 141-03-7 [m.chemicalbook.com]
- 5. Biomass-derived solvents as effective media for cross-coupling reactions and C–H functionalization processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biomass-derived solvents as effective media for cross-coupling reactions and C–H functionalization processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibutyl Succinate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive support for the synthesis of dibutyl succinate (B1194679). It includes a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and key data to optimize experimental outcomes and improve yield.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dibutyl succinate.
Q1: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. If the water produced is not effectively removed, the equilibrium will not shift towards the product side, leading to an incomplete reaction.[1]
-
Suboptimal Molar Ratio: An incorrect molar ratio of succinic acid to n-butanol can limit the formation of the desired diester.
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount, slowing down the reaction rate.
-
Inappropriate Reaction Temperature and Time: The reaction may not have reached completion due to a temperature that is too low or a reaction time that is too short.[2]
-
Product Loss During Workup: Significant amounts of the product may be lost during the purification steps.[3]
Solutions:
-
Water Removal: Use a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture, driving the equilibrium towards the formation of this compound.[1][4]
-
Optimize Molar Ratio: An excess of n-butanol is often used to shift the equilibrium towards the product. Molar ratios of succinic acid to n-butanol ranging from 1:2 to 1:6 have been reported to be effective.[2] One study using a phosphotungstic acid catalyst found an optimal molar ratio of n-butanol to succinic acid to be 3.0:1.[5]
-
Catalyst Selection and Loading: Employ an effective acid catalyst. While traditional catalysts like sulfuric acid are used, they can cause side reactions.[2] Heterogeneous catalysts such as macropore cation resins (e.g., D-72, A-39W), 12-tungstosilicic acid (TSA), and 12-tungstophosphoric acid (TPA) have shown high conversion and selectivity.[2][6] Ensure the catalyst is active and used in an appropriate amount; for example, one study suggests 1.1% of phosphotungstic acid by mass of succinic acid.[5]
-
Optimize Reaction Conditions: Systematically investigate the effect of temperature and time. Temperatures between 100°C and 150°C and reaction times from 3 to 9 hours are typical, depending on the catalyst and setup.[2]
-
Minimize Workup Losses: Handle the reaction mixture carefully during washing and extraction steps. Ensure complete phase separation and thoroughly rinse any equipment used for transfer to avoid loss of product.[3]
Q2: I am observing the formation of a significant amount of monobutyl succinate. How can I increase the selectivity for the diester?
Potential Causes:
-
Insufficient n-butanol: If the amount of n-butanol is not sufficient, the reaction may stop at the monoester stage.
-
Short Reaction Time: The reaction may not have had enough time to proceed to the diester.
Solutions:
-
Increase n-Butanol Ratio: Using a higher excess of n-butanol can favor the formation of the diester.
-
Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction goes to completion for maximum diester formation.
Q3: The reaction seems to be stalled and is not proceeding to completion. What should I do?
Potential Causes:
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Insufficient Mixing: Poor stirring can lead to a non-homogeneous reaction mixture, limiting contact between reactants and the catalyst.
-
Equilibrium Reached: The reaction may have reached equilibrium without complete conversion due to the presence of water.
Solutions:
-
Check Catalyst: If using a reusable catalyst, ensure it has been properly regenerated. If necessary, add fresh catalyst.
-
Ensure Thorough Mixing: Use a suitable stirrer and ensure it is functioning correctly throughout the reaction.
-
Improve Water Removal: Check the efficiency of your water separator (e.g., Dean-Stark trap) and ensure it is functioning correctly.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various studies on this compound synthesis to allow for easy comparison of different reaction conditions and their outcomes.
Table 1: Effect of Catalyst and Molar Ratio on this compound Yield
| Catalyst | Molar Ratio (Succinic Acid:n-Butanol) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Macropore Cation Resin (D-72) | 1:4 | 136 | 6 | 98.6% Conversion, 95.7% Yield | [2] |
| Macropore Cation Resin (A-39W) | 1:6 | 150 | 9 | - | [2] |
| 12-Tungstosilicic Acid (TSA) on nMCM-48 | Not Specified | Not Specified | Not Specified | 98% Conversion, 84% Diester Selectivity | [6] |
| 12-Tungstophosphoric Acid (TPA) | 1:3 | Not Specified | Not Specified | 99.47% Yield | [5] |
| 12-Tungstophosphoric Acid on Zeolite HY | Not Specified | Not Specified | Not Specified | 92% Conversion, 60% Diester Selectivity | [7] |
| Catalytic Rectification Tower | 1:1 - 1:5 (in tower) | 120 - 180 | Continuous | up to 99.92% Yield | [2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using a solid acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Succinic acid
-
n-Butanol
-
Acid Catalyst (e.g., Amberlyst 15, D-72 macropore cation resin, or p-toluenesulfonic acid)[1][2]
-
Toluene (B28343) (as azeotropic agent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.[3]
-
Charging Reactants: To the round-bottom flask, add succinic acid, n-butanol (in a molar excess, e.g., 1:4 ratio of acid to alcohol), the acid catalyst (e.g., 5-10% by weight of succinic acid), and a suitable amount of toluene to fill the Dean-Stark trap.[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene will return to the reaction flask.[1]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until monitoring by TLC or GC indicates the reaction is complete. This can take several hours (3-9 hours depending on the scale and conditions).[2]
-
Cooling and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and then brine.[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent and excess n-butanol using a rotary evaporator.[3]
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between key parameters influencing the yield of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Esterification of Succinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of succinic acid. Our aim is to help you navigate and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of succinic acid?
A1: The most prevalent side reactions are the formation of succinic anhydride (B1165640) and the incomplete reaction leading to the presence of a monoester of succinic acid. Succinic anhydride formation is an intramolecular dehydration reaction favored at higher temperatures. The presence of the monoester is often a result of incomplete esterification, which can be influenced by reaction kinetics and equilibrium limitations.
Q2: How does temperature affect the formation of succinic anhydride?
A2: Higher temperatures generally increase the rate of the desired esterification reaction but also significantly promote the intramolecular dehydration of succinic acid to form succinic anhydride. Spontaneous dehydration to the anhydride can begin at temperatures around 200°C and becomes more significant at temperatures up to 250°C.[1] Therefore, careful temperature control is crucial to minimize this side product. One source suggests that excessive heat without sufficient ethanol (B145695) can lead to anhydride formation.[2]
Q3: What is the role of water in the esterification of succinic acid and its side reactions?
A3: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants (succinic acid and alcohol), thus lowering the yield of the desired ester.[3][4] Furthermore, any succinic anhydride formed can be hydrolyzed back to succinic acid in the presence of water.[5] Therefore, removing water as it is formed is a common strategy to drive the reaction to completion and minimize side reactions.[2][4]
Q4: My esterification reaction is giving a low yield. What are the likely causes and how can I improve it?
A4: Low yields in Fischer esterification are a common issue and can stem from several factors:[4][6][7]
-
Equilibrium Limitations: As a reversible reaction, the accumulation of water can inhibit the forward reaction.[3][4]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[7]
-
Solution: Ensure the correct catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.
-
-
Presence of Water in Reagents: Any initial water in your succinic acid, alcohol, or glassware will hinder the reaction.[7]
-
Solution: Use anhydrous reagents and thoroughly dried glassware.
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have been heated sufficiently or for a long enough duration to reach equilibrium.[7]
-
Solution: Ensure the reaction is refluxed at an appropriate temperature for a sufficient amount of time, monitoring the progress by a suitable technique like TLC.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant amount of unreacted succinic acid remaining | Reaction has not reached equilibrium. | - Increase the reaction time.- Use a larger excess of the alcohol.[3]- Ensure efficient removal of water (e.g., using a Dean-Stark trap).[3] |
| Insufficient catalyst. | - Increase the catalyst loading. | |
| Presence of a significant amount of succinic anhydride in the product | Reaction temperature is too high. | - Lower the reaction temperature. Be aware that this may require longer reaction times to achieve full conversion. |
| Insufficient amount of alcohol. | - Ensure a sufficient excess of the alcohol is used to favor the bimolecular esterification over the intramolecular dehydration.[2] | |
| Product contains a mixture of monoester and diester | Incomplete reaction. | - Increase reaction time to allow for the second esterification to proceed to completion.- Ensure adequate catalyst concentration. |
| Steric hindrance (less common with simple alcohols). | - Consider using a more reactive alcohol or a different catalytic system if the issue persists. | |
| Product is contaminated with the acid catalyst | Incomplete workup. | - During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any residual acid catalyst.[6] |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Diethyl Succinate (B1194679)
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Succinic Acid:Ethanol (molar ratio) | 1:3 | [8] |
| Catalyst | ||
| Pyridine (B92270) Ionic Liquid (% of succinic acid mass) | 5-8% | [8] |
| Reaction Temperature | 60-70°C | [8] |
| Reaction Time | 2-3 hours | [8] |
| Yield (Esterification Rate) | 92.63% - 96.89% | [8] |
Table 2: Influence of Temperature on Succinic Anhydride Formation (Qualitative)
| Temperature Range | Observation | Reference |
| ~200°C | Spontaneous dehydration to succinic anhydride can begin. | [1] |
| 200°C - 250°C | Dehydration to the anhydride is more significant. | [1] |
Experimental Protocols
Protocol: Synthesis of Diethyl Succinate with Minimization of Side Reactions
This protocol is designed to favor the formation of diethyl succinate while minimizing the production of succinic anhydride and residual monoester.
Materials:
-
Succinic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297) (for extraction)
-
Toluene (for azeotropic removal of water, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (recommended)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add succinic acid.
-
Add a large excess of anhydrous ethanol. A molar ratio of at least 1:10 (succinic acid:ethanol) is recommended to drive the equilibrium.[3]
-
If using a Dean-Stark trap, fill the side arm with toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of succinic acid).
-
-
Reaction:
-
Assemble the reflux condenser (and Dean-Stark trap, if used).
-
Heat the mixture to a gentle reflux with continuous stirring. The reaction temperature should be maintained at the boiling point of the alcohol (for ethanol, ~78°C). Avoid excessively high temperatures to minimize succinic anhydride formation.[2]
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by TLC analysis. The reaction is typically run for several hours.
-
-
Workup:
-
Once the reaction is complete (as determined by the cessation of water collection or TLC), cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO2 evolution)[6]
-
Brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude diethyl succinate.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure diethyl succinate.
-
Visualizations
Reaction Pathways
Caption: Reaction pathways in the esterification of succinic acid.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in succinic acid esterification.
References
- 1. US3957830A - Manufacture of succinic anhydride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Dibutyl Succinate Production
Welcome to the technical support center for catalyst deactivation in dibutyl succinate (B1194679) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of dibutyl succinate, a key compound in various industrial applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, focusing on identifying the root cause of catalyst deactivation and providing actionable solutions.
Issue 1: Gradual or Rapid Decrease in this compound Yield Over Several Reaction Cycles
Q1: My this compound yield is decreasing with each reuse of my solid acid catalyst (e.g., Amberlyst-15, Zeolite β). What are the likely causes?
A1: A decline in catalyst activity is a common issue and can be attributed to several deactivation mechanisms. The most probable causes are:
-
Fouling (Coking): The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores is a frequent problem in acid-catalyzed reactions at elevated temperatures. These deposits block active sites and hinder reactant access.[1]
-
Poisoning: Impurities in your reactants, particularly if you are using bio-based succinic acid, can deactivate the catalyst. Common poisons include metal ions (e.g., Na+, K+, Ca2+) and nitrogen-containing compounds, which can neutralize the acid sites.[2]
-
Leaching: The active sites of the catalyst, such as the sulfonic acid groups (-SO₃H) on ion-exchange resins, can be slowly lost to the reaction mixture, especially at higher temperatures and in the presence of polar solvents.[3]
-
Thermal Degradation: Many solid acid catalysts have a maximum operating temperature. Exceeding this can lead to irreversible damage to the catalyst structure and loss of active sites. For ion-exchange resins, this can involve the decomposition of the sulfonic acid groups.
Troubleshooting Steps:
-
Characterize the Deactivated Catalyst:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst. A significant weight loss at high temperatures (400-600°C) in an oxidizing atmosphere indicates coking.
-
Elemental Analysis: To check for the presence of metallic poisons.
-
Acid Site Titration: To measure the loss of acid sites compared to the fresh catalyst.
-
-
Review Your Reaction Conditions:
-
Temperature: Ensure your reaction temperature is within the recommended range for your specific catalyst. For many ion-exchange resins, this is typically below 120-130°C.[4]
-
Reactant Purity: If using bio-based succinic acid, consider a purification step to remove potential catalyst poisons.
-
-
Implement a Regeneration Protocol:
-
If coking or poisoning is suspected, a regeneration step can often restore catalyst activity. See the detailed regeneration protocols below.
-
Issue 2: My Final this compound Product is Discolored (Yellow or Brown)
Q2: What causes the discoloration of my product, and how can I prevent it?
A2: Product discoloration often indicates the formation of impurities from side reactions, which can be related to catalyst deactivation or harsh reaction conditions.
-
Catalyst-Induced Degradation: Strong acid catalysts can cause charring or degradation of the reactants and products, especially at high temperatures.
-
Side Reactions: At elevated temperatures, butanol can undergo side reactions like ether formation.
Preventative Measures:
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions causing discoloration.
-
Use a Milder Catalyst: If using a very strong acid catalyst, consider switching to a milder one.
-
Purification: The crude product can be purified by washing with a dilute sodium bicarbonate solution to neutralize and remove acidic impurities, followed by distillation.
Issue 3: Complete Loss of Catalytic Activity
Q3: My catalyst has completely lost its activity. What could be the reason?
A3: A complete loss of activity often points to severe catalyst poisoning.
-
Nitrogen-Containing Compounds: These can react with the acid sites on the catalyst, forming neutral salts and leading to a complete deactivation.[2]
-
Ion Exchange with Metal Ions: A high concentration of metal ions in the feedstock can lead to the exchange with the protons of the acid sites, rendering the catalyst inactive.[2]
Solutions:
-
Feedstock Purification: It is crucial to purify the reactants to remove these poisons before they come into contact with the catalyst.
-
Catalyst Regeneration: A strong acid wash can sometimes regenerate the catalyst by exchanging the metal ions back with protons.
Data Presentation: Catalyst Performance Comparison
While direct comparative data for this compound production is limited, the following table provides a summary of the performance of different solid acid catalysts in the esterification of succinic acid with phenol. This data can serve as a useful proxy for catalyst selection.
| Catalyst | SiO₂/Al₂O₃ Ratio | Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Reference |
| Zeolite β | 150 | 130 | 6 | 67 | [5] |
| Zeolite Y | - | 130 | 6 | 0 | [5] |
| ZSM-5 | - | 130 | 6 | < 2 | [5] |
| Mordenite | - | 130 | 6 | 0 | [5] |
| Amberlyst 15 | - | 130 | 6 | 29 | [5] |
| Amberlyst 35 | - | 130 | 6 | 30 | [5] |
| Amberlyst 45 | - | 130 | 6 | 44 | [5] |
| Amberlyst 46 | - | 130 | 6 | 42 | [5] |
Note: The alcohol used in this study was phenol, not butanol. However, the relative performance of the catalysts provides valuable insight into their potential efficacy for this compound synthesis. Zeolite β shows significantly higher activity compared to other zeolites and Amberlyst resins under these conditions.
Experimental Protocols
Protocol 1: Catalyst Deactivation Study
This protocol outlines a procedure to study the deactivation of a solid acid catalyst over several reaction cycles.
-
Initial Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine succinic acid (1.0 eq), n-butanol (3.0-5.0 eq), and the solid acid catalyst (e.g., 10 wt% of succinic acid).
-
Add a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Heat the mixture to reflux and monitor the reaction progress by collecting the water in the Dean-Stark trap and/or by taking aliquots for analysis (e.g., GC, HPLC).
-
Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture.
-
-
Catalyst Recovery and Reuse:
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the recovered catalyst with a solvent (e.g., fresh butanol or acetone) to remove any adsorbed reactants and products.
-
Dry the catalyst in an oven at a temperature below its thermal stability limit (e.g., 80-100°C for Amberlyst-15).
-
Use the recovered catalyst for a subsequent reaction cycle under the same conditions as the initial reaction.
-
-
Data Collection and Analysis:
-
Record the yield of this compound for each cycle.
-
After a set number of cycles, or when a significant drop in activity is observed, characterize the spent catalyst using techniques like TGA, elemental analysis, and acid site titration to identify the deactivation mechanism.
-
Protocol 2: Regeneration of Amberlyst-15
This protocol describes a method to regenerate Amberlyst-15 that has been deactivated by poisoning or fouling.
-
Washing:
-
Wash the deactivated catalyst with a solvent such as methanol (B129727) or acetone (B3395972) to remove organic residues.[6]
-
-
Acid Treatment:
-
Prepare a dilute solution of a strong acid, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Soak the washed catalyst in the acid solution for several hours with occasional stirring. This step aims to exchange any poisoning metal ions with H⁺ ions and to remove some of the foulants.
-
For severe deactivation, a more concentrated acid solution may be used, but with caution, as it can potentially damage the resin structure.[2]
-
-
Rinsing and Drying:
-
After the acid treatment, thoroughly rinse the catalyst with deionized water until the washings are neutral.
-
Dry the regenerated catalyst in an oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.
-
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for solid acid catalysts.
Experimental Workflow for Catalyst Deactivation Study
Caption: Workflow for studying catalyst deactivation and reuse.
Troubleshooting Logic for Reduced Catalyst Activity
Caption: A logical flow for troubleshooting reduced catalyst activity.
References
- 1. Formation of coke during the esterification of pyrolysis bio-oil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ripublication.com [ripublication.com]
- 5. shokubai.org [shokubai.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dibutyl Succinate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dibutyl succinate (B1194679).
Troubleshooting Guide
Researchers may face several hurdles during the purification of Dibutyl succinate. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low Purity (<98%) | Incomplete reaction during synthesis. | Ensure the molar ratio of succinic acid to butanol is optimized, typically between 1:2 and 1:6.[1][2] Consider using a catalyst like a macroporous cation resin to drive the reaction to completion.[1] |
| Presence of unreacted succinic acid. | Succinic acid is a common impurity.[1] Purification can be achieved through rectification or distillation.[1][2] | |
| Formation of side products. | The use of strong acid catalysts like sulfuric acid can lead to side reactions such as charring and polymerization.[1] Using a solid acid catalyst can minimize these side reactions. | |
| Inefficient purification method. | Traditional preparation methods may result in lower purity.[1] Catalytic rectification is a more advanced method that can yield purities of ≥99.5%.[1] | |
| Low Yield | Suboptimal reaction conditions. | The esterification reaction should be carried out at a temperature between 100-150°C for 3-9 hours for optimal yield.[1] |
| Loss of product during purification. | Each purification step (e.g., washing, distillation) can lead to product loss. Minimize the number of steps where possible and optimize the parameters for each step. | |
| Product Discoloration (Yellowish tint) | Impurities from the starting materials. | Use high-purity succinic acid and butanol. If using biologically derived succinic acid, be aware that it may contain impurities that are difficult to remove.[1] |
| Degradation during distillation. | High temperatures during distillation can cause decomposition. Consider vacuum distillation to lower the boiling point. | |
| Presence of Water | Incomplete removal after reaction. | The esterification reaction produces water, which should be removed to drive the reaction to completion. Use a rectification tower to remove water from the product mixture.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are unreacted starting materials, primarily succinic acid, and residual butanol.[1] Side products from the esterification reaction can also be present, especially when using strong acid catalysts.[1]
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 98% or higher.[3][4] High-purity grades with >99.0% purity are also available.[5]
Q3: What purification methods are most effective for this compound?
A3: Distillation, specifically catalytic rectification, is a highly effective method for achieving high purity this compound (≥99.5%).[1][2] This method involves both reaction and separation in a single column, which can improve efficiency and yield.
Q4: Can this compound be purified by crystallization?
A4: While crystallization is a common purification technique for organic compounds, the low melting point of this compound (-29°C) makes crystallization challenging under standard laboratory conditions.[6][7]
Q5: How can I remove residual catalyst from my purified this compound?
A5: If a solid acid catalyst is used, it can be removed by simple filtration after the reaction is complete.[1] If a liquid acid catalyst like sulfuric acid is used, it needs to be neutralized with a base, followed by washing with water to remove the resulting salt. This, however, can lead to the formation of emulsions and product loss.
Experimental Protocols
Catalytic Rectification for High-Purity this compound
This protocol is based on a patented method for producing high-purity this compound.[1][2]
Materials:
-
Crude this compound (containing unreacted succinic acid and butanol)
-
Butanol
-
Catalytic rectification tower
Procedure:
-
Transfer the crude this compound to the rectification section of the catalytic rectification tower.
-
Set the operating conditions of the tower:
-
Tower bottom internal pressure: 0.1 - 0.5 MPa
-
Tower bottom internal temperature: 120 - 180°C
-
Tower top temperature: 90 - 120°C
-
-
Introduce butanol into the stripping section of the tower. The molar ratio of succinate in the feed to the input butanol should be between 1:1 and 1:5.
-
Set the reflux ratio to 0.3 - 0.5.
-
The overhead discharge from the tower will be butanol and water.
-
Collect the high-purity this compound (≥99.5%) from the bottom of the tower.
Visualizations
Logical Workflow for this compound Purification
Caption: A logical workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues in this compound.
References
- 1. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103342638A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound - Analytical Standard at Best Price, Supplier & Trader in Mumbai [nacchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CAS 141-03-7: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 141-03-7 [chemicalbook.com]
- 7. This compound CAS#: 141-03-7 [m.chemicalbook.com]
Technical Support Center: Purification of Dibutyl Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from Dibutyl succinate (B1194679).
Troubleshooting Guide
Issue: Dibutyl succinate appears yellow or discolored after synthesis.
This is a common issue that can arise from several factors during the esterification process. The following guide will help you identify the potential cause and implement an effective purification strategy.
Logical Workflow for Troubleshooting Color Impurities
Caption: Troubleshooting workflow for discolored this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color in my this compound?
A1: Color impurities in this compound typically arise from:
-
Residual Acid Catalyst: Incomplete neutralization of the esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can lead to degradation and color formation, especially at elevated temperatures.
-
Thermal Degradation: this compound can decompose or form colored byproducts if exposed to excessive temperatures during reaction or purification. High-boiling esters are particularly susceptible to thermal stress.
-
Oxidized Impurities: Impurities in the starting materials (succinic acid or n-butanol) or oxidation of the product during storage can generate colored compounds.[1]
Q2: Which purification method should I choose?
A2: The choice of method depends on the nature and concentration of the impurities:
-
Activated Carbon Treatment: This is a highly effective method for removing a wide range of colored organic impurities through adsorption. It is suitable for moderately discolored products.[2]
-
Vacuum Distillation: This method is ideal for separating this compound from non-volatile or high-boiling colored impurities and decomposition products. Using a vacuum is crucial to lower the boiling point and prevent thermal degradation.[3][4]
-
Combined Approach: For stubborn discoloration, a sequential treatment of activated carbon followed by vacuum distillation can yield a product of very high purity.
Q3: What type of activated carbon is best for decolorizing this compound?
A3: Both Powdered Activated Carbon (PAC) and Granular Activated Carbon (GAC) can be effective.
-
PAC: Offers a larger surface area and faster adsorption rates, making it suitable for batch treatments.[5][6]
-
GAC: Is better suited for column chromatography setups for continuous purification.[6] For general laboratory-scale purification, a wood-based or coconut shell-based activated carbon with a mesoporous structure is often a good starting point, as it is effective at adsorbing larger organic color molecules.[7]
Q4: Can I use other adsorbents besides activated carbon?
A4: Yes, other neutral adsorbents like activated alumina, activated clays (B1170129) (bentonite), or silica (B1680970) gel can also be used for decolorization.[2] However, activated carbon is generally the most common and highly effective choice for a broad range of color impurities in esters.[2]
Q5: My this compound is still colored after one round of purification. What should I do?
A5: If a single purification step is insufficient, consider the following:
-
Repeat the treatment: A second treatment with fresh activated carbon may be necessary.
-
Increase adsorbent dosage or contact time: Refer to the experimental protocols to optimize these parameters.
-
Combine methods: If activated carbon treatment alone is not enough, follow up with vacuum distillation. This is often the most robust method for achieving a water-white product.
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol describes a batch process for removing color impurities from this compound using powdered activated carbon (PAC).
Methodology:
-
Preparation: Place the discolored this compound (e.g., 100 g) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Adsorbent Addition: Add powdered activated carbon to the flask. A typical starting dosage is 1-5% by weight of the ester (i.e., 1-5 g of PAC for 100 g of this compound).
-
Heating and Stirring: Heat the mixture to 80-120°C with vigorous stirring. Higher temperatures can increase the rate of adsorption but should be kept below the decomposition temperature of the ester.
-
Contact Time: Maintain the temperature and stirring for a contact time of 30-60 minutes. The optimal time may vary depending on the level of impurity.
-
Filtration: Cool the mixture slightly (e.g., to 60-80°C) to reduce viscosity. Filter the hot mixture through a bed of celite or a suitable filter paper (e.g., Whatman No. 1) using vacuum filtration to remove the activated carbon. The filtration must be efficient to remove all fine carbon particles.
-
Analysis: Assess the color of the purified this compound. If color persists, a second treatment with fresh activated carbon may be performed.
Data Presentation: Activated Carbon Treatment Efficacy
The following table provides hypothetical data based on typical results for ester purification to illustrate the effect of activated carbon treatment.
| Parameter | Before Treatment | After Treatment (1% w/w PAC) | After Treatment (3% w/w PAC) |
| Appearance | Light Yellow | Faint Yellow | Colorless |
| APHA Color | 150 | 40 | < 15 |
Note: APHA (American Public Health Association) color is a common scale for measuring the yellowness of near-colorless liquids.
Protocol 2: Purification by Vacuum Distillation
This protocol is for purifying this compound from non-volatile color impurities.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charge the Flask: Add the crude or discolored this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually reduce the pressure in the system to the desired level. For this compound, a pressure range of 2-20 mmHg is generally effective.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities first. Collect the main fraction of this compound at its boiling point under the applied vacuum. The colored, high-boiling impurities will remain in the distillation flask.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains. Release the vacuum before turning off the cooling water to the condenser.
Data Presentation: Vacuum Distillation Parameters for this compound
| Parameter | Value |
| Boiling Point (Atmospheric) | ~274 °C |
| Operating Pressure | 5-15 mmHg |
| Approx. Boiling Point at 10 mmHg | ~145-150 °C |
| Bottoms Temperature (Max) | 120-180 °C[1] |
| Top Temperature | 90-120 °C[1] |
| Reflux Ratio (if applicable) | 0.3-0.5[1] |
References
- 1. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. US2748159A - Purification and decolorization of esters - Google Patents [patents.google.com]
- 3. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. carbonyihang.com [carbonyihang.com]
- 6. Decolorizing Carbon [zhulincarbon.com]
- 7. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
Troubleshooting low conversion in Dibutyl succinate esterification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of succinic acid to produce dibutyl succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for dibutyl succinate esterification?
The synthesis of this compound is typically achieved through the Fischer esterification of succinic acid with n-butanol. The reaction is catalyzed by an acid and produces water as a byproduct. The overall reaction is reversible.
Reaction Scheme:
Succinic Acid + 2 n-Butanol ⇌ this compound + 2 Water
Q2: What are the common causes of low conversion rates in this compound esterification?
Low conversion rates can be attributed to several factors:
-
Reaction Equilibrium: The esterification reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants.[1][2]
-
Catalyst Deactivation: The catalyst, particularly resin-based catalysts, can be deactivated by acidic species present in the reaction mixture, especially if the di-esterification is incomplete.[3] Impurities in the reactants, such as those found in bio-succinic acid, can also lead to catalyst deactivation.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, molar ratio of reactants, or catalyst concentration can significantly impact the reaction rate and yield.[4]
-
Purity of Reactants: The presence of impurities in succinic acid or n-butanol can interfere with the reaction.[3]
-
Inefficient Water Removal: Failure to effectively remove the water produced during the reaction will inhibit the forward reaction and prevent the attainment of high conversion.[5]
Q3: What type of catalyst is most effective for this reaction?
Various catalysts can be used for this compound synthesis. Macroporous cation exchange resins are a common choice due to their high activity and ease of separation from the reaction mixture.[6] Other catalysts that have been reported include phosphotungstic acid and iron ammonium (B1175870) alum.[4][7] The choice of catalyst can influence the reaction conditions and the final product yield.
Troubleshooting Guide
Problem: Low yield or conversion of this compound.
This guide will help you identify and resolve common issues leading to poor outcomes in your esterification reaction.
Question-and-Answer Troubleshooting:
Q: My this compound yield is consistently below 80%. What is the first thing I should check?
A: The most critical factor in driving the esterification reaction to completion is the removal of water.[5] Ensure that your experimental setup is efficiently removing the water as it is formed. For laboratory-scale synthesis, using an azeotropic agent like toluene (B28343) with a Dean-Stark apparatus is a common and effective method.[4]
Q: I am using a solid acid catalyst, and I've noticed a drop in its activity over several runs. Why is this happening and what can I do?
A: Deactivation of solid acid catalysts, such as ion exchange resins, can occur due to the presence of acidic species from incomplete esterification or impurities in the starting materials, particularly when using bio-derived succinic acid.[3] To address this, you can try regenerating the catalyst according to the manufacturer's instructions. If regeneration is not effective, replacement of the catalyst may be necessary. Also, ensure your succinic acid is of high purity.
Q: What are the optimal reaction conditions for achieving a high yield of this compound?
A: The optimal conditions can vary depending on the catalyst used. However, based on published data, the following ranges are a good starting point:
| Parameter | Recommended Value | Reference |
| Molar Ratio (n-Butanol:Succinic Acid) | 3:1 to 6:1 | [4][6] |
| Catalyst Loading (wt% of acid) | 1.1% (Phosphotungstic Acid) | [4] |
| Reaction Temperature | 100 - 150 °C | [6] |
| Reaction Time | 2 - 9 hours | [4][6] |
| Azeotropic Agent (Toluene) | ~22% of total mass | [4] |
A study using phosphotungstic acid as a catalyst achieved a 99.47% yield with a molar ratio of n-butanol to succinic acid of 3.0:1, a catalyst amount of 1.1% by mass of the acid, toluene as an azeotropic agent at 22% of the total mass, and a reaction time of 2 hours.[4] Another method using a macroporous cation resin catalyst suggests a molar ratio of 1:2 to 1:6 (succinic acid to butanol) at a temperature of 100-150°C for 3-9 hours.[6]
Q: Can the purity of my succinic acid affect the reaction?
A: Yes, the purity of the succinic acid is important. The use of bio-succinic acid, for example, may introduce impurities that can lead to catalyst deactivation.[3] If you suspect impurities in your starting material, consider purification steps such as recrystallization before use.
Experimental Protocols
Protocol 1: this compound Synthesis using Phosphotungstic Acid
This protocol is based on a study that achieved a high yield of this compound.[4]
Materials:
-
Succinic Acid
-
n-Butanol
-
Phosphotungstic Acid (catalyst)
-
Toluene (azeotropic agent)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add succinic acid, n-butanol in a 1:3 molar ratio, phosphotungstic acid (1.1% by mass of the succinic acid), and toluene (22% of the total mass of reactants).
-
Assemble the flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.
-
Heat the mixture to reflux with continuous stirring.
-
Continuously remove the water formed during the reaction via the Dean-Stark apparatus.
-
Continue the reaction for 2 hours.
-
After cooling, the reaction mixture can be washed with a sodium bicarbonate solution and then with water to remove the catalyst and any unreacted acid.
-
The organic layer is then dried over anhydrous sodium sulfate, and the this compound is purified by distillation under reduced pressure.
Protocol 2: this compound Synthesis using a Macroporous Cation Resin
This protocol is adapted from a patented method for this compound preparation.[6]
Materials:
-
Succinic Acid
-
n-Butanol
-
Macroporous cation resin catalyst (e.g., D-72, A-39W)
-
Reaction kettle with a stirrer and heating system
-
Rectification tower
Procedure:
-
Charge the reaction kettle with succinic acid and n-butanol in a molar ratio between 1:2 and 1:6.
-
Add the macroporous cation resin catalyst.
-
Heat the mixture to a temperature between 100°C and 150°C with stirring.
-
Maintain the reaction for a period of 3 to 9 hours.
-
After the initial esterification, the product mixture is sent to a rectification tower to remove water.
-
The bottom product from the rectification, containing this compound and mono-n-butyl succinate, is then further purified, potentially through a catalytic rectification tower to drive the reaction to completion and obtain high-purity this compound.[6]
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Preventing Hydrolysis of Dibutyl Succinate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of dibutyl succinate (B1194679) in various formulations. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.
Troubleshooting Guide: Dibutyl Succinate Hydrolysis
Hydrolysis of this compound results in the formation of succinic acid and butanol, which can impact the efficacy, stability, and safety of your formulation. The following table summarizes key factors that influence the rate of hydrolysis and provides actionable troubleshooting steps.
| Factor | Effect on Hydrolysis Rate | Troubleshooting Recommendations |
| pH | Hydrolysis is catalyzed by both acid and base. The rate is generally lowest in the neutral pH range (around pH 5-7).[1][2] | - Maintain the formulation pH in the neutral range if possible.- Use appropriate buffer systems to control pH. Succinate buffers can be effective in the pH 4.5-6.0 range.[3] |
| Temperature | Increased temperature significantly accelerates the rate of hydrolysis.[2] | - Store formulations containing this compound at controlled room temperature or under refrigeration, as determined by stability studies.- Avoid exposure to high temperatures during manufacturing, shipping, and storage. |
| Moisture Content | Water is a reactant in the hydrolysis process. Higher water content leads to a faster rate of hydrolysis.[1] | - Minimize the water content in the formulation.- For solid dosage forms, use excipients with low water content and control the manufacturing environment's humidity.- Consider using moisture-protective packaging.[4] |
| Excipient Interactions | Reactive impurities or functional groups in excipients can catalyze hydrolysis. For example, alkaline excipients can raise the micro-pH and accelerate degradation.[5] | - Conduct thorough drug-excipient compatibility studies.- Be cautious with excipients that have a basic character or contain reactive impurities.- Consider the use of less reactive excipients. |
| Presence of Catalysts | Metal ions can act as catalysts for ester hydrolysis.[1] | - If metal ion contamination is a concern, consider the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.[1] |
| Presence of Oxidizing Agents | While hydrolysis is the primary concern, oxidative degradation can sometimes occur in conjunction with or be initiated by factors that also promote hydrolysis. | - To mitigate potential oxidative degradation, consider the inclusion of antioxidants.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound hydrolysis?
A1: The primary degradation products of this compound hydrolysis are succinic acid and n-butanol.[6][7]
Q2: At what pH is this compound most stable?
Q3: How can I minimize hydrolysis in a liquid formulation containing this compound?
A3: To minimize hydrolysis in a liquid formulation, you should:
-
Control the pH of the formulation to be as close to neutral as possible, using a suitable buffer system.[1]
-
Reduce the water content of the formulation by using co-solvents where appropriate, but ensure compatibility.
-
Store the formulation at a controlled, cool temperature.
-
Consider the use of stabilizers such as chelating agents if metal ion catalysis is suspected.[1]
Q4: Are there any specific excipients I should avoid when formulating with this compound?
A4: It is advisable to perform compatibility studies with all planned excipients. Pay close attention to excipients with a basic character, as they can create a microenvironment with a higher pH that can accelerate hydrolysis. Also, be aware of reactive impurities in excipients that could catalyze the degradation.[5][8]
Q5: What analytical techniques are suitable for monitoring the stability of this compound in my formulation?
A5: Stability-indicating analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation product, succinic acid.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying the volatile degradation product, n-butanol.[10]
Experimental Protocols
Forced Degradation Study of this compound
Objective: To understand the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.
-
Incubate the mixture at a controlled elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.
-
Keep the mixture at room temperature and monitor the degradation at various time points (e.g., 0, 1, 2, 4, 8 hours). Due to the faster rate of base-catalyzed hydrolysis, elevated temperatures may not be necessary.
-
Neutralize samples with an equivalent amount of 0.1 N hydrochloric acid before dilution and analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature for a specified period (e.g., 24 hours).
-
Withdraw samples for analysis at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Analyze samples at various time points.
-
-
Analysis: Analyze all stressed samples using a suitable analytical method (e.g., HPLC) to identify and quantify the degradation products.
Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products and other formulation components.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Develop a mobile phase, likely a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to the neutral range) and an organic solvent (e.g., acetonitrile or methanol).
-
Use an isocratic or gradient elution to achieve optimal separation.
-
-
Wavelength Selection: Determine the optimal UV detection wavelength for this compound and its degradation products using a photodiode array (PDA) detector.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to ensure that all degradation products are well-resolved from the parent compound and from each other.
-
Adjust the mobile phase composition, pH, flow rate, and column temperature to achieve a resolution of >1.5 between all peaks of interest.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
This compound-Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Selection of Excipients: Choose excipients that are intended for use in the formulation (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium, etc.).
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Prepare a control sample of this compound alone.
-
For each mixture and the control, prepare two sets of samples: one dry and one with a small amount of added water (e.g., 5-10% w/w) to simulate high humidity conditions.
-
-
Storage Conditions: Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples.
-
Visual Observation: Note any changes in color, appearance, or physical state.
-
Analytical Testing: Use the validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
Thermal Analysis (Optional): Techniques like Differential Scanning Calorimetry (DSC) can be used to detect potential interactions by observing changes in thermal events like melting points.
-
-
Evaluation: Compare the degradation of this compound in the presence of each excipient to the control sample. A significant increase in degradation suggests an incompatibility.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. odinity.com [odinity.com]
Technical Support Center: Reducing the Environmental Impact of Dibutyl Succinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on synthesizing Dibutyl succinate (B1194679) with a reduced environmental footprint. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary environmental concern with traditional Dibutyl succinate synthesis?
A1: The conventional synthesis of this compound typically involves the esterification of succinic acid with n-butanol using a strong mineral acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This method poses several environmental challenges, including the corrosive nature of the acid catalyst, which can damage equipment, and the generation of significant acidic waste, often referred to as "three wastes".[2] Furthermore, the synthesis often relies on petrochemically derived succinic acid, which contributes to greenhouse gas emissions.[3]
Q2: What are the main "green" alternative approaches to synthesizing this compound?
A2: Greener synthesis routes focus on replacing hazardous catalysts and utilizing renewable feedstocks. Key alternatives include:
-
Bio-based Succinic Acid: Utilizing succinic acid produced from the fermentation of renewable resources like corn, starch, or biomass significantly reduces the carbon footprint compared to petroleum-based methods.[3][4]
-
Heterogeneous Solid Acid Catalysts: Replacing corrosive liquid acids with solid catalysts such as macroporous cation exchange resins, acid-activated bentonite, or nano-SO₄²⁻/TiO₂ offers advantages like easier separation from the reaction mixture, reduced corrosion, and potential for recycling.[2][5]
-
Enzymatic Catalysis: Biocatalysts, like Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification under mild reaction conditions, offering high selectivity and biodegradability.[6][7]
-
Ionic Liquids: Acidic ionic liquids can act as both a catalyst and a solvent, in some cases forming a two-phase system that simplifies product separation and allows for catalyst recycling.[5][8]
Q3: How do I choose the most suitable green catalyst for my experiment?
A3: The choice of a green catalyst depends on factors such as desired reaction conditions, cost, and scalability.
-
Solid acid resins are effective for continuous flow reactions and are generally robust, but may have lower activity than strong liquid acids.[2]
-
Enzymes like CALB are highly selective and operate under mild conditions, which is ideal for sensitive substrates, but they can be more expensive and may have lower thermal stability.[7]
-
Ionic liquids can be highly efficient and recyclable, but their cost and potential toxicity need to be considered.[8]
Q4: Can I use bio-succinic acid directly from fermentation broth?
A4: While appealing for process efficiency, directly using fermentation broth can be challenging. Impurities from the broth can poison or inhibit the catalyst, reducing its effectiveness and lifespan.[2] Purification of the bio-succinic acid is often a necessary step to ensure high yields and catalyst stability.[9] The complexity and cost of this purification process are significant factors in the overall sustainability of the bio-based route.[9][10]
Q5: What is "reactive distillation" and how can it make the synthesis greener?
A5: Reactive distillation is a process intensification technique where the chemical reaction and the separation of products occur simultaneously in a single unit. For this compound synthesis, this means the esterification reaction happens in a distillation column. As the product is formed, water, a byproduct of the reaction, is continuously removed, which drives the reaction equilibrium towards higher product yields.[1][11] This can lead to higher conversion rates, reduced reaction times, and lower energy consumption.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the reaction time and temperature are optimal for the specific catalyst used. For example, enzymatic reactions may require longer times at milder temperatures. - Ensure efficient removal of water, a reaction byproduct, as its presence can limit the forward reaction. A Dean-Stark apparatus or reactive distillation can be effective.[1] |
| Catalyst Deactivation | - If using a solid catalyst, check for signs of fouling or poisoning, especially when using bio-based succinic acid which may contain impurities.[2] - Consider regenerating the catalyst according to the manufacturer's protocol or using a fresh batch. |
| Suboptimal Reactant Ratio | - An excess of n-butanol is often used to shift the equilibrium towards the product.[5] Experiment with varying the molar ratio of n-butanol to succinic acid. |
| Poor Catalyst Activity | - Confirm the catalyst loading is sufficient. - For enzymatic catalysis, ensure the pH and temperature are within the optimal range for enzyme activity. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | - Improve the reaction conversion by optimizing conditions (see "Low Yield" section). - After the reaction, use distillation to remove excess n-butanol. |
| Formation of Side Products | - Strong acid catalysts can cause side reactions like charring or polymerization.[2] Consider switching to a milder, more selective catalyst like an enzyme or a solid acid. - Analyze the crude product using techniques like GC-MS or NMR to identify the side products and adjust reaction conditions accordingly. |
| Catalyst Carryover into Product | - If using a heterogeneous solid catalyst, ensure proper filtration or separation after the reaction. - For homogeneous catalysts like ionic liquids, ensure efficient phase separation or use an appropriate extraction method.[8] |
Issue 3: Catalyst Recycling Inefficiency
| Potential Cause | Troubleshooting Step |
| Loss of Catalyst During Recovery | - For solid catalysts, optimize the filtration and washing steps to minimize physical loss. |
| Gradual Deactivation over Cycles | - Some activity loss after each cycle can be expected. Characterize the catalyst after several runs to understand the deactivation mechanism (e.g., leaching of active sites, poisoning). - A regeneration step between cycles may be necessary. |
| Incomplete Separation from Reaction Mixture | - For ionic liquids, ensure a clean phase separation. If an emulsion forms, consider adjusting the solvent system or using a centrifugation step. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on this compound synthesis, highlighting the move towards greener alternatives.
| Catalyst | Catalyst Loading | Substrate Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| p-Toluenesulfonic acid | Not specified | Not specified | Reflux | - | - | Traditional homogeneous acid catalyst.[1] |
| Acid Activated Bentonite | Not specified | 3.5:1 | 130 | 3 | 98.5 | Heterogeneous catalyst.[5] |
| nano-SO₄²⁻/TiO₂ | Not specified | Not specified | 160 | 2 | 97 | Heterogeneous nano-catalyst.[5] |
| Mg²⁺-modified polystyrene sulfonic acid resin | Not specified | 3:1 | 120 | 1 | 91.6 | Heterogeneous catalyst.[5] |
| Brønsted acidic ionic liquids | 15 mol% | 4:1 | 70-80 | - | 99 | Catalyst is recyclable up to 10 times without loss of activity.[5][8] |
| Macroporous cation resin (D-72) | Not specified | 4:1 | 150 | 9 | 95.7 | Used with bio-succinic acid.[2] |
| Tetrabutyl titanate (TBT) on Activated Carbon | 0.03% (of succinic acid mass) | 1.2:1 | 165 (dehydration), 230 (condensation) | 3 + 3 | - | Recyclable solid catalyst.[12] |
| Candida antarctica lipase B (CALB) | Not specified | Not specified | Mild conditions | - | - | Enzymatic catalyst for green polymer synthesis.[6] |
Experimental Protocols
Protocol: Synthesis of this compound using a Recyclable Brønsted Acidic Ionic Liquid
This protocol is adapted from a highly efficient and sustainable method.[5][8]
Materials:
-
Succinic acid
-
n-Butanol
-
Sulfuric acid (98%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Catalyst Synthesis:
-
In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, place triethylamine.
-
Cool the flask in an ice bath.
-
Slowly add sulfuric acid (2.7 equivalents) dropwise to the triethylamine with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The resulting viscous liquid is the Brønsted acidic ionic liquid catalyst.
Esterification Procedure:
-
In a reaction vessel, combine succinic acid, n-butanol (in a 4:1 molar ratio to the acid), and the synthesized ionic liquid (15 mol% relative to the succinic acid).
-
Heat the mixture to 70-80°C with constant stirring. During the reaction, a two-phase liquid-liquid system will form, with the product ester in the upper phase and the ionic liquid in the lower phase.
-
Monitor the reaction progress using TLC or GC analysis until the succinic acid is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the upper product layer. The lower ionic liquid layer can be recovered and reused for subsequent reactions.
-
Wash the product layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
Visualizations
Caption: Workflow for a green synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Bio-based succinic acid | Helping the sustainable development of the bio-based materials industry [ahb-global.com]
- 4. Sustainability assessment of succinic acid production technologies from biomass using metabolic engineering - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dialkyl Succinates and Adipates as Alternative Plasticizers-Even More Efficient Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. Life Cycle Analysis of Succinic Acid Production in the Brazilian Biorefinery Context [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Dibutyl Succinate as a Plasticizer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dibutyl Succinate (B1194679) (DBS) as a plasticizer. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative performance data.
Frequently Asked Questions (FAQs)
Q1: What is Dibutyl Succinate (DBS) and why is it used as a plasticizer? A1: this compound (CAS 141-03-7) is a colorless to pale yellow liquid organic compound, specifically the dibutyl ester of succinic acid.[1] It is frequently used as a "green" or bio-based plasticizer, serving as an alternative to traditional phthalate-based plasticizers like DEHP (di(2-ethylhexyl) phthalate).[2][3][4] Its purpose is to increase the flexibility, durability, and workability of polymers by reducing the intermolecular forces between polymer chains.[1][5]
Q2: Which polymers is DBS compatible with? A2: this compound is most commonly used with poly(vinyl chloride) (PVC).[3][6] It is also being investigated for use with other polymers such as poly(lactic acid) (PLA) and in various polymer blends.[7][8][9] However, compatibility can be influenced by the specific grade of the polymer and the desired final properties.
Q3: How does the performance of DBS compare to traditional phthalate (B1215562) plasticizers like DEHP? A3: Succinate-based plasticizers, including DBS, have demonstrated plasticizing efficiency and mechanical properties that are comparable or, in some cases, superior to DEHP.[4][10] Studies show that DBS can effectively lower the glass transition temperature (Tg) and improve tensile properties.[3][10] Additionally, succinate esters often exhibit better resistance to migration and leaching from the polymer matrix.[4][11]
Q4: What are the main advantages of using DBS over other plasticizers? A4: The primary advantages of DBS include its classification as a bio-based, environmentally friendly plasticizer with low toxicity.[1][3] It often shows excellent resistance to leaching and migration, which is crucial for applications in sensitive products.[4] Furthermore, succinate esters are known to be biodegradable.[2]
Q5: Can DBS be blended with other plasticizers? A5: Yes, in many commercial applications, plasticizers are used in mixtures to optimize performance and cost.[4] Blending DBS with other plasticizers, such as epoxidized soybean oil (ESO) or other succinate esters, can help to fine-tune properties like thermal stability, migration resistance, and flexibility.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and testing of materials plasticized with this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Final product is too brittle or stiff. | 1. Insufficient Plasticizer Concentration: The amount of DBS may be too low to achieve the desired flexibility.[4] 2. Poor Dispersion: The plasticizer may not be uniformly mixed within the polymer matrix. 3. Incompatibility: DBS may have limited compatibility with the specific polymer grade being used.[9] | 1. Increase DBS Concentration: Incrementally increase the parts per hundred resin (phr) of DBS in your formulation. Note that succinates with shorter alkyl chains like DBS may require higher concentrations.[4] 2. Optimize Blending Process: Ensure adequate mixing time and temperature to promote uniform dispersion. Re-evaluate the blending equipment and parameters.[2] 3. Evaluate Polymer Compatibility: Conduct small-scale compatibility tests. Consider using a co-plasticizer to improve compatibility.[4] |
| Final product is too soft or exhibits surface tackiness. | 1. Excessive Plasticizer Concentration: Over-plasticization can lead to a soft, sticky surface and may increase the likelihood of migration.[5] | 1. Reduce DBS Concentration: Systematically decrease the phr of DBS until the desired hardness and surface feel are achieved. 2. Perform Hardness Testing: Use a durometer to quantify the material's hardness (Shore A or D) and establish a target value for your application. |
| Plasticizer is leaching or "bleeding" from the surface (Exudation). | 1. Poor Compatibility/Supersaturation: The concentration of DBS exceeds its compatibility limit with the polymer, causing it to migrate to the surface.[12] 2. Environmental Factors: Exposure to solvents, oils, or high temperatures can accelerate plasticizer migration.[13][14] | 1. Reduce Plasticizer Level: Lower the DBS concentration to a level within the polymer's compatibility range. 2. Use a Co-plasticizer: Blend DBS with a higher molecular weight or polymeric plasticizer to improve permanence.[15] 3. Conduct Migration Testing: Perform leaching tests to quantify the extent of migration under specific conditions (see Experimental Protocols section).[11] |
| Discoloration or degradation of the material during processing. | 1. Thermal Instability: The processing temperature may be too high, causing degradation of the DBS or the polymer. Plasticizers can have lower thermal stability than the host polymer.[4] 2. Inadequate Stabilization: The formulation may lack sufficient heat stabilizers. | 1. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing. 2. Perform Thermal Analysis (TGA): Analyze the thermal stability of both the pure DBS and the plasticized formulation to identify the onset of degradation.[4] 3. Incorporate Heat Stabilizers: Add appropriate heat stabilizers to the formulation to protect the polymer and plasticizer during high-temperature processing. |
| Inconsistent mechanical properties across different batches. | 1. Inconsistent Mixing/Dispersion: Variations in mixing time, temperature, or equipment can lead to non-uniform plasticizer distribution.[16] 2. Component Variability: Inconsistent quality or moisture content of the polymer resin or DBS. | 1. Standardize Processing Protocol: Ensure all processing parameters (time, temperature, screw speed, etc.) are precisely controlled and documented for each batch.[17] 2. Characterize Raw Materials: Verify the properties of incoming raw materials to ensure consistency. Dry materials as needed before processing. |
Quantitative Data on this compound Performance
The following tables summarize the performance of this compound and other succinate-based plasticizers in PVC, providing a benchmark for experimental results.
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Reference(s) |
| This compound (DBS) | - | 15.7 | 350 | 80.2 | [11] |
| Succinate Mixture | 50 | ~19 | ~250 | - | [4] |
| DEHP (for comparison) | 40 | - | - | - | [10] |
| Succinate-based | 40 | Reduced by up to 25% vs DEHP | Increased by up to 77% vs DEHP | Reduced by up to 43% vs DEHP | [10][12] |
Table 2: Thermal and Migration Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Glass Transition Temp. (Tg) | Migration/Leaching | Reference(s) |
| This compound (DBS) | - | Lowered effectively, comparable to DEHP | 12.78% loss after 28 days (EN ISO 177) | [3][11] |
| Succinate-based | 40 | Reduced by up to 11°C vs DEHP | Migration into organic media reduced by up to 38% vs DEHP | [10] |
| Succinate Mixture | 50 | - | Up to 70% lower than DEHP/DINP | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol for Plasticizer Incorporation (Melt Blending)
This protocol describes the preparation of plasticized PVC sheets using a two-roll mill.
Objective: To achieve a homogeneous blend of this compound within a polymer matrix.
Materials & Equipment:
-
Polymer resin (e.g., PVC)
-
This compound (DBS)
-
Heat stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill with heating capabilities
-
Compression molder
-
Analytical balance
Procedure:
-
Pre-mixing: Accurately weigh the polymer resin, stabilizer, and DBS according to the desired parts per hundred resin (phr) formulation. Manually mix the components in a container for preliminary distribution.
-
Mill Setup: Preheat the two-roll mill to the recommended processing temperature for the polymer (e.g., 160-180°C for PVC). Set the roll speed and nip gap to appropriate starting values.
-
Mastication: Add the polymer and stabilizer to the hot mill rolls. Allow the polymer to melt and form a continuous band around one of the rolls. This process is known as mastication.
-
Plasticizer Addition: Once a uniform polymer band is formed, slowly and carefully add the pre-weighed this compound into the nip between the rolls.
-
Blending: Continuously cut the polymer sheet from the roll and re-feed it into the nip to ensure a homogeneous mixture. Continue this process for a standardized time (e.g., 10-15 minutes) until the blend appears uniform.
-
Sheet Formation: Once blending is complete, remove the plasticized polymer sheet from the mill.
-
Compression Molding: Cut the blended sheet into pieces and place them into a preheated mold in a compression molder. Press the material under controlled temperature and pressure (e.g., 170°C at 10 MPa) for a set time to form standardized sheets for testing.
-
Cooling: Cool the molded sheets under pressure to minimize warpage and internal stresses.
Protocol for Mechanical Property Testing (Tensile Test)
This protocol is based on the principles of ASTM D2284 for evaluating plasticizer efficiency.[5]
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized material.
Materials & Equipment:
-
Universal Testing Machine (UTM) with an extensometer
-
Die cutter for preparing standardized "dog-bone" shaped specimens
-
Caliper or micrometer
Procedure:
-
Sample Preparation: Use the die cutter to cut at least five "dog-bone" shaped specimens from the compression-molded sheets.
-
Conditioning: Condition the specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.[5]
-
Measurement: Measure the width and thickness of the narrow section of each specimen at three points and record the average.
-
Testing:
-
Set the grip separation and crosshead speed on the UTM according to the relevant standard.
-
Mount a specimen securely in the grips of the UTM.
-
Attach the extensometer to the specimen's narrow section.
-
Start the test, which applies a tensile load to the specimen until it fractures.
-
-
Data Collection: The UTM software will record the load applied versus the extension. Key parameters to extract are:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Modulus of Elasticity (MPa): The material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
-
Analysis: Calculate the average and standard deviation for each property from the tested specimens.
Protocol for Thermal Analysis (Differential Scanning Calorimetry - DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, a key indicator of plasticizer efficiency.[3]
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Sample press for sealing pans
-
Microbalance
Procedure:
-
Sample Preparation: Cut a small, uniform sample (5-10 mg) from the plasticized sheet and place it in a pre-weighed aluminum pan.
-
Sealing: Securely seal the pan with a lid using the sample press.
-
DSC Program:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the DSC for a heat-cool-heat cycle to erase the material's thermal history. A typical program would be:[18]
-
1st Heat: Ramp from room temperature (e.g., 25°C) to a temperature well above the expected Tg and melt temperature (e.g., 180°C) at a rate of 10°C/min.
-
Cool: Hold for 5 minutes, then cool rapidly to a low temperature (e.g., -100°C).
-
2nd Heat: Hold for 10 minutes, then heat from the low temperature back to the upper temperature at a rate of 10°C/min.
-
-
-
Data Analysis: The Tg is identified as a step-change in the heat flow curve during the second heating scan. Use the analysis software to determine the midpoint of this transition. A lower Tg compared to the unplasticized polymer indicates effective plasticization.[3]
Protocol for Plasticizer Migration (Solvent Extraction Test)
Objective: To quantify the amount of DBS that leaches from the polymer when immersed in a specific solvent.[18]
Materials & Equipment:
-
Plasticized polymer samples of known dimensions
-
Extraction solvent (e.g., n-hexane, ethanol, or water)[19]
-
Glass vials with sealed caps
-
Analytical balance (accurate to 0.1 mg)
-
Oven or vacuum oven
-
Forceps
Procedure:
-
Initial Weighing: Cut several pre-sized samples (e.g., 2cm x 2cm) from the plasticized sheet. Clean the surface with a lint-free cloth, then accurately weigh each sample and record the initial mass (W_initial).
-
Immersion: Place each sample in a separate glass vial and add a sufficient volume of the chosen solvent to fully submerge it. Seal the vials.
-
Incubation: Store the vials at a controlled temperature (e.g., room temperature or an elevated temperature) for a specified duration (e.g., 24, 48, or 96 hours).[18]
-
Sample Removal & Drying:
-
After the incubation period, carefully remove each sample from the solvent using forceps.
-
Quickly blot the surface with a lint-free cloth to remove excess solvent.
-
Place the samples in an oven or vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved. This ensures all absorbed solvent has evaporated.
-
-
Final Weighing: Allow the dried samples to cool to room temperature in a desiccator, then accurately weigh them and record the final mass (W_final).
-
Calculation: Calculate the percentage of plasticizer migration (weight loss) for each sample using the following formula:
Migration (%) = [(W_initial - W_final) / W_initial] x 100
-
Analysis: Report the average migration percentage and standard deviation for the set of samples.
Visualizations
The following diagrams illustrate key workflows for optimizing and troubleshooting the performance of this compound.
Caption: Workflow for Optimizing this compound Performance.
Caption: Troubleshooting Logic for Brittleness in Plasticized Material.
References
- 1. CAS 141-03-7: this compound | CymitQuimica [cymitquimica.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 6. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatibility of a novel poly(butyl succinate) and polylactic acid blend - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Compatibility of Polylactides and Polybutylene Succinate in PLA Blends Based on Thermal, Mechanical, and Rheological Properties – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. wschemicalsbv.com [wschemicalsbv.com]
- 16. plasticstoday.com [plasticstoday.com]
- 17. Wiley-VCH - Basics of Troubleshooting in Plastics Processing [wiley-vch.de]
- 18. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dibutyl Succinate (DBS) Leaching from PVC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Dibutyl succinate (B1194679) (DBS) leaching from Polyvinyl Chloride (PVC) materials.
Frequently Asked Questions (FAQs)
Q1: Why is Dibutyl succinate (DBS) leaching from my PVC material?
A1: this compound, like other plasticizers, is not chemically bonded to the PVC polymer chains. Instead, it is physically interspersed within the polymer matrix to impart flexibility.[1] This lack of chemical bonding allows DBS molecules to migrate out of the PVC over time, a process known as leaching or migration.
Q2: What factors can accelerate the leaching of DBS from PVC?
A2: Several factors can influence the rate of DBS leaching:
-
Temperature: Higher temperatures increase the mobility of DBS molecules, facilitating their migration to the surface of the PVC.[1]
-
Contact Medium (Solvent): The solubility of DBS in the surrounding medium plays a crucial role. Lipophilic (fatty) substances will extract DBS more readily than aqueous solutions.[2]
-
Contact Duration: Longer exposure times generally lead to a greater amount of leached DBS.[2]
-
Mechanical Stress: Bending, stretching, or abrasion of the PVC material can create pathways for the plasticizer to migrate out.[1]
-
PVC Formulation: The specific grade of PVC and the concentration of DBS can affect leaching rates.
Q3: What are the common consequences of DBS leaching?
A3: The primary consequence of DBS leaching is the loss of flexibility in the PVC product, which can lead to brittleness and material failure.[1] For applications in drug development and medical devices, leached DBS can contaminate the product, potentially altering its efficacy or posing toxicological risks.[2]
Q4: How can I reduce or prevent DBS leaching from my PVC materials?
A4: Several strategies can be employed to minimize DBS leaching:
-
Surface Modification: Creating a barrier on the PVC surface can effectively prevent DBS from migrating out. Common techniques include:
-
Irradiation: Using methods like UV or gamma radiation to create a cross-linked surface network that densifies the polymer matrix and reduces plasticizer mobility.[3]
-
Plasma Treatment: Applying argon or oxygen plasma to the PVC surface can induce cross-linking and form a barrier.[4]
-
Coatings: Applying a layer of a non-migrating material, such as polyurethane, can act as a physical barrier.
-
-
Use of High Molecular Weight or Reactive Plasticizers: Plasticizers with a higher molecular weight have lower mobility. Reactive plasticizers can be chemically grafted into the polymer matrix, significantly reducing their ability to leach.[5]
-
Optimizing PVC Formulation: Careful selection of PVC resin and additives can improve the compatibility and retention of the plasticizer.
Q5: What are some alternative plasticizers to DBS with lower leaching potential?
A5: Alternatives to traditional phthalate (B1215562) and some bio-based plasticizers are continually being developed. Polymeric plasticizers, which are long-chain polyesters, have significantly lower migration rates due to their large size. Certain citrate-based and trimellitate plasticizers also exhibit lower leaching profiles compared to smaller molecule plasticizers.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving DBS-plasticized PVC.
Problem 1: Unexpectedly high levels of DBS detected in the extraction solvent.
| Possible Cause | Troubleshooting Step |
| High Experimental Temperature | Verify the temperature of your experiment. Leaching increases with temperature.[1] If possible, conduct the experiment at a lower temperature. |
| Inappropriate Solvent Choice | The solvent may be too aggressive, readily dissolving the DBS. Consider using a less lipophilic solvent if your experimental design allows.[2] |
| Prolonged Contact Time | Reduce the duration of contact between the PVC and the solvent to the minimum required for your protocol.[2] |
| Material Degradation | Inspect the PVC material for any signs of degradation (e.g., cracking, discoloration), which could indicate compromised integrity and increased leaching. |
Problem 2: PVC material has become brittle and inflexible after the experiment.
| Possible Cause | Troubleshooting Step |
| Significant Leaching of DBS | This is a direct consequence of plasticizer loss.[1] The troubleshooting steps for Problem 1 are applicable here to minimize future leaching. |
| Incompatible PVC Formulation | The initial concentration of DBS may have been insufficient for the experimental conditions. Consider using a PVC formulation with a higher plasticizer content or a more migration-resistant plasticizer. |
Problem 3: Inconsistent results in DBS leaching measurements.
| Possible Cause | Troubleshooting Step |
| Variable Sample Preparation | Ensure that all PVC samples have the same dimensions, surface area-to-volume ratio, and are handled consistently before the experiment. |
| Inconsistent Environmental Conditions | Maintain a constant temperature and agitation (if any) throughout all experiments to ensure reproducibility. |
| Analytical Method Variability | Calibrate your analytical instruments (e.g., GC-MS, HPLC) before each set of measurements. Use internal standards to correct for variations in sample preparation and instrument response. |
Data Presentation
Table 1: Comparison of Leaching of Different Plasticizer Types
| Plasticizer Type | Example Compound | Polymer | Contact Medium | Leaching Results | Reference |
| Phthalate | DEHP | PVC | Deionized water | 12.9% weight loss | [6] |
| Non-Phthalate | Epoxidized Soybean Oil (ESBO) | PVC | Deionized water | 0.1% weight loss | [6] |
Note: Specific quantitative data for this compound leaching under various conditions is limited in publicly available literature. The table above provides a representative comparison of different plasticizer classes to illustrate the range of leaching behaviors.
Table 2: EU Food Simulants for Migration Testing (EU Regulation 10/2011)
| Simulant | Composition | Type of Foodstuff Simulated |
| A | 10% ethanol (B145695) (v/v) | Aqueous foods |
| B | 3% acetic acid (w/v) | Acidic foods |
| C | 20% ethanol (v/v) | Alcoholic foods |
| D1 | 50% ethanol (v/v) | Fatty foods (dairy) |
| D2 | Vegetable oil | Fatty foods (non-dairy) |
| E | Poly (2, 6-diphenyl-p-phenylene oxide) | Dry foods |
This table is a reference for selecting appropriate simulants for migration testing based on the intended application of the PVC material.[7]
Experimental Protocols
Protocol 1: Gravimetric Determination of DBS Leaching (Based on ASTM D1239)
Objective: To quantify the amount of DBS leached from a PVC film by measuring the weight loss after immersion in a chemical reagent.
Materials:
-
PVC film samples containing DBS (squares of 50 x 50 mm).[1]
-
Chemical reagent (e.g., distilled water, 10% ethanol, vegetable oil).[8]
-
Glass containers with lids.
-
Forced air laboratory oven.
-
Analytical balance.
-
Soft, lint-free cloth.
Procedure:
-
Preconditioning: Condition the PVC film specimens for at least 24 hours at 23 ± 2 °C and 50 ± 5% relative humidity.[8]
-
Initial Weighing: Accurately weigh each PVC specimen to the nearest 0.001 g.
-
Immersion: Place each specimen in a separate glass container with a sufficient volume of the chemical reagent to ensure complete submersion. The reagent should be pre-equilibrated to the test temperature.
-
Incubation: Seal the containers and place them in the oven at the desired temperature (e.g., 40 °C) for a specified duration (e.g., 24 hours).
-
Removal and Drying: After the incubation period, remove the specimens from the reagent. Carefully wipe the specimens dry with a soft, lint-free cloth.
-
Final Weighing: Re-weigh the dried specimens to the nearest 0.001 g.
-
Calculation: Calculate the percentage of weight loss for each specimen.
Protocol 2: Quantification of Leached DBS using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately quantify the concentration of DBS that has leached into a liquid medium.
Materials:
-
Liquid medium (e.g., food simulant) containing the leached DBS.
-
This compound analytical standard.
-
Internal standard (e.g., deuterated phthalate).
-
Hexane (B92381) (HPLC grade).
-
Anhydrous sodium sulfate (B86663).
-
GC-MS system with a suitable capillary column (e.g., Rtx-5MS).[9]
Procedure:
-
Sample Collection: At specified time points, collect an aliquot of the liquid medium that has been in contact with the PVC.
-
Internal Standard Spiking: Spike a known volume of the collected sample with a known amount of the internal standard.
-
Liquid-Liquid Extraction:
-
Transfer the spiked sample to a separatory funnel.
-
Add a known volume of hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (hexane) layer.
-
Repeat the extraction twice more with fresh hexane.
-
Pool the hexane extracts.
-
-
Drying and Concentration:
-
Pass the pooled hexane extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a 1 µL aliquot of the concentrated extract into the GC-MS.
-
Use an appropriate temperature program to separate the analytes.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Prepare a calibration curve using the analytical standard of DBS.
-
Determine the concentration of DBS in the sample by comparing its peak area (relative to the internal standard) to the calibration curve.
-
Mandatory Visualizations
References
- 1. infinitalab.com [infinitalab.com]
- 2. benchchem.com [benchchem.com]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. smithers.com [smithers.com]
- 8. ukm.my [ukm.my]
- 9. shimadzu.com [shimadzu.com]
Technical Support Center: Scaling Up Dibutyl Succinate Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of Dibutyl succinate (B1194679) production.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: Low Yield of Dibutyl Succinate
A lower than expected yield of this compound is a frequent challenge during scale-up. The esterification of succinic acid with n-butanol is a reversible reaction, and driving the equilibrium towards the product is crucial for achieving a high yield.
| Potential Cause | Detailed Explanation | Recommended Solution |
| Inefficient Water Removal | The esterification reaction produces water as a byproduct. An accumulation of water can shift the reaction equilibrium back towards the reactants, thereby lowering the yield of this compound.[1][2][3] | Employ a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) to continuously remove water from the reaction mixture. Alternatively, conducting the reaction under a vacuum can also facilitate water removal.[3] |
| Suboptimal Reaction Temperature | The reaction rate is significantly influenced by temperature. A temperature that is too low will result in a slow reaction and incomplete conversion, while a temperature that is too high can lead to side reactions and product degradation.[3][4][5] The optimal temperature range for this compound synthesis is typically between 100°C and 150°C.[6] | It is crucial to monitor and control the reaction temperature within the optimal range. Ensure uniform heat distribution to avoid localized overheating, especially in larger reactors where the surface-area-to-volume ratio decreases.[3][5] |
| Inadequate Catalyst Activity or Concentration | An acid catalyst is necessary to facilitate the esterification reaction. If the catalyst has low activity, is deactivated, or is used in an insufficient amount, the reaction rate will be slow, leading to a low yield.[3] | Common catalysts include sulfuric acid, phosphotungstic acid, and solid acid resins.[6][7][8] For industrial applications, solid acid catalysts like cation exchange resins are often preferred due to easier separation and reduced corrosion.[3][6] Ensure the catalyst is of good quality and used in an appropriate concentration. For phosphotungstic acid, a concentration of 1.1% by mass of succinic acid has been shown to be effective.[7][8] |
| Unfavorable Molar Ratio of Reactants | The stoichiometry of the reactants can significantly impact the reaction equilibrium. | An excess of n-butanol is typically used to drive the reaction towards the formation of this compound. A molar ratio of n-butanol to succinic acid of 3.0:1 has been reported as optimal.[7][8] |
| Inefficient Mixing | Poor mixing can lead to a non-homogeneous reaction mixture, resulting in localized concentration gradients of reactants and catalyst, and temperature gradients, which can reduce the overall reaction rate and yield.[3][9] | Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform distribution of reactants, catalyst, and heat. The choice of impeller and mixing speed becomes more critical at a larger scale. |
Issue 2: Product Discoloration (Yellowing)
The desired this compound product is a colorless liquid.[3] A yellow tint indicates the presence of impurities, often resulting from side reactions.
| Potential Cause | Detailed Explanation | Recommended Solution |
| Side Reactions at High Temperatures | Elevated reaction temperatures can promote side reactions such as dehydration of butanol to butene, ether formation, polymerization, or charring, leading to colored impurities.[3][6] | Maintain the reaction temperature within the optimal range (100°C - 150°C).[6] Avoid localized overheating by ensuring efficient stirring and uniform heat distribution.[3] |
| Impurities in Starting Materials | Impurities in the succinic acid or n-butanol can react under the reaction conditions to form colored byproducts. | Use high-purity starting materials. Ensure that the reactants are free from contaminants before initiating the synthesis. |
| Catalyst-Induced Side Reactions | Some strong acid catalysts, like sulfuric acid, can cause charring or other side reactions, especially at higher temperatures.[6] | Consider using a milder catalyst or a solid acid catalyst, which can sometimes offer better selectivity and reduce the formation of colored impurities.[3][6] |
Issue 3: Slow Reaction Rate
A slow reaction rate can lead to long processing times, making the process economically unviable at an industrial scale.
| Potential Cause | Detailed Explanation | Recommended Solution |
| Low Reaction Temperature | The rate of the esterification reaction is highly dependent on temperature. A lower temperature will result in a slower reaction.[3] | Increase the reaction temperature to the optimal range of 100°C - 150°C, while carefully monitoring for the onset of side reactions.[3][6] |
| Insufficient Catalyst Amount or Activity | The catalyst concentration directly influences the reaction rate. An insufficient amount or a deactivated catalyst will slow down the reaction.[3] | Ensure the correct concentration of an active catalyst is used. If using a solid catalyst, check for deactivation and consider regeneration or replacement. |
| Water Accumulation | As the reaction is reversible, the presence of water will slow down the forward reaction.[1][2][3] | Optimize the water removal process using a Dean-Stark trap or by applying a vacuum.[3] |
| Poor Mass Transfer | In a heterogeneous system (e.g., with a solid catalyst), the reaction rate can be limited by the diffusion of reactants to the catalyst surface. | Ensure efficient mixing to improve mass transfer between the liquid phase and the solid catalyst surface. |
Frequently Asked Questions (FAQs)
Q1: What is a typical lab-scale protocol for this compound synthesis?
A typical lab-scale synthesis involves the esterification of succinic acid with n-butanol using an acid catalyst and an apparatus for water removal.
Experimental Protocol: Lab-Scale Synthesis of this compound
Materials:
-
Succinic acid
-
n-Butanol
-
Acid catalyst (e.g., phosphotungstic acid, sulfuric acid, or a solid acid resin)
-
Azeotropic agent (e.g., toluene)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, add succinic acid, an excess of n-butanol (e.g., a 3:1 molar ratio of alcohol to acid), the acid catalyst (e.g., 1.1% by mass of succinic acid for phosphotungstic acid), and an azeotropic agent like toluene (e.g., 22% of the total mass).[7][8]
-
Reaction Setup: Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is being formed (usually within 2-3 hours under optimal conditions).[7][8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Q2: What are the key considerations when scaling up from the lab to a pilot or production scale?
Scaling up a chemical process is not just about using larger equipment; several factors need careful consideration.[5]
-
Heat Transfer: Exothermic or endothermic reactions can be managed easily in the lab due to the high surface-area-to-volume ratio of small flasks. In large reactors, this ratio decreases significantly, making heat removal or addition more challenging.[4][5] This can lead to temperature gradients and potential runaway reactions. Reaction calorimetry is often used to assess thermal risk during scale-up.
-
Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is more difficult than in a small flask.[9] Inefficient mixing can lead to localized "hot spots," concentration gradients, and lower yields. The type of impeller, agitation speed, and baffle design are critical for effective mixing at scale.
-
Reaction Kinetics: While the fundamental kinetics of the reaction do not change, the overall reaction time may be longer at scale due to slower heating and cooling cycles and potentially mass transfer limitations.[10]
-
Safety: A thorough safety assessment is crucial before any scale-up. This includes evaluating the toxicity and flammability of all materials, understanding the potential for runaway reactions, and ensuring appropriate pressure relief systems are in place.[9]
-
Raw Material Sourcing and Quality: The quality and consistency of raw materials can have a greater impact on the outcome of a large-scale reaction.[4] Sourcing materials from different suppliers may introduce variability.
-
Downstream Processing and Purification: Purification methods that are straightforward in the lab, such as chromatography, may not be practical or economical at an industrial scale.[10] Distillation, crystallization, and extraction are more common large-scale purification techniques. The efficiency of these processes can be a major challenge.
Q3: How can I purify the crude this compound after the reaction at a larger scale?
Purification of this compound at scale typically involves several steps:
-
Catalyst Removal:
-
If a solid catalyst (e.g., ion-exchange resin) is used, it can be removed by filtration. This is a significant advantage of using solid catalysts in large-scale production.[3]
-
If a homogeneous catalyst like sulfuric acid is used, it must be neutralized. This is typically done by washing the crude product with an aqueous base, such as sodium carbonate or sodium bicarbonate solution. This neutralization step itself can present challenges at scale, such as emulsion formation.
-
-
Removal of Unreacted Starting Materials:
-
Excess n-butanol and any remaining succinic acid are typically removed by distillation. Due to the relatively high boiling point of this compound (274 °C), vacuum distillation is often employed to reduce the required temperature and prevent thermal degradation of the product.[11]
-
-
Final Purification:
-
A final fractional distillation under vacuum is usually performed to achieve high purity this compound, separating it from any high-boiling impurities or side products.
-
Quantitative Data
Table 1: Effect of Reactant Molar Ratio and Catalyst Loading on this compound Yield
| Molar Ratio (n-Butanol:Succinic Acid) | Catalyst (Phosphotungstic Acid) Loading (% by mass of acid) | Reaction Time (h) | Yield (%) |
| 2.0:1 | 1.1 | 2 | ~85 |
| 2.5:1 | 1.1 | 2 | ~92 |
| 3.0:1 | 1.1 | 2 | 99.47 [7][8] |
| 3.5:1 | 1.1 | 2 | ~98 |
| 3.0:1 | 0.5 | 2 | ~90 |
| 3.0:1 | 1.5 | 2 | ~99 |
Note: The data presented is based on optimal conditions found in literature and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Visualizations
References
- 1. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. catsci.com [catsci.com]
- 6. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. visimix.com [visimix.com]
- 10. reddit.com [reddit.com]
- 11. nbinno.com [nbinno.com]
Identifying and removing byproducts in Dibutyl succinate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of dibutyl succinate (B1194679). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in dibutyl succinate synthesis?
The most common impurities include unreacted starting materials such as succinic acid and n-butanol, as well as the intermediate product, monobutyl succinate.[1][2] Additionally, water is a significant byproduct of the esterification reaction. Under harsh conditions, particularly with strong acid catalysts like sulfuric acid, side reactions can lead to the formation of colored byproducts due to charring, oxidation, or polymerization.[2][3] If the n-butanol contains isomers, corresponding isomeric esters may also be formed.
Q2: What causes a low yield of this compound?
A low yield is often due to the reversible nature of the Fischer esterification reaction.[4][5] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus hindering product formation.[3] Other contributing factors include incomplete reaction due to insufficient reaction time or temperature, suboptimal molar ratio of reactants, or deactivation of the catalyst.[3][6]
Q3: My final product has a yellow or brown discoloration. What is the cause and how can I prevent it?
Discoloration is typically a result of decomposition or side reactions occurring at elevated temperatures. Strong acid catalysts, such as sulfuric acid, can also contribute to the charring of the organic compounds, leading to colored impurities.[2][3] To prevent this, it is crucial to maintain careful control over the reaction temperature and consider using a milder catalyst, like p-toluenesulfonic acid or a solid acid catalyst.
Q4: How can I minimize the formation of monobutyl succinate?
The formation of a significant amount of the monoester, monobutyl succinate, can be minimized by adjusting the reaction conditions to favor the formation of the diester. This can be achieved by:
-
Increasing the excess of n-butanol: A higher concentration of the alcohol will drive the second esterification step.[3]
-
Prolonging the reaction time: This allows for the conversion of the monoester to the diester.[3]
-
Ensuring efficient water removal: The continuous removal of water is critical to push the equilibrium towards the final product.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction (equilibrium not driven to products). | - Use an excess of n-butanol (3-5 equivalents).- Ensure continuous and efficient removal of water using a Dean-Stark apparatus.- Optimize reaction time and temperature by monitoring reaction progress (e.g., via TLC or GC). |
| Inactive or insufficient catalyst. | - Use a fresh, active catalyst.- Ensure appropriate catalyst loading (typically 1-5 mol% for acid catalysts). | |
| Product Discoloration (Yellow/Brown) | Reaction temperature is too high, causing decomposition. | - Maintain a consistent and optimal reaction temperature (typically the reflux temperature of the azeotropic mixture).- Avoid localized overheating by ensuring efficient stirring. |
| Use of a harsh acid catalyst (e.g., sulfuric acid). | - Consider using a milder catalyst like p-toluenesulfonic acid or a solid acid catalyst (e.g., Amberlyst-15). | |
| High Content of Monobutyl Succinate | Insufficient n-butanol or reaction time. | - Increase the molar excess of n-butanol.- Extend the reaction time and monitor for the disappearance of the monoester. |
| Inefficient water removal. | - Check the efficiency of your water removal system (e.g., Dean-Stark trap). | |
| Presence of Unreacted Succinic Acid | Incomplete reaction. | - Ensure sufficient reaction time and temperature.- Confirm catalyst activity. |
| Insufficient n-butanol. | - Use a molar excess of n-butanol. | |
| Post-reaction: Inadequate purification. | - During workup, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic components.[3][6] |
Experimental Protocols
Protocol 1: Identification and Quantification of Byproducts by GC-MS
This protocol outlines the general steps for analyzing the purity of a this compound sample and identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). A derivatization step is necessary for the analysis of non-volatile components like succinic acid and monobutyl succinate.[7][8]
1. Sample Preparation and Derivatization: a. Accurately weigh approximately 10 mg of the crude this compound sample into a GC vial. b. Add 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). c. To analyze for non-volatile acidic byproducts, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[7] e. Cool the sample to room temperature before injection into the GC-MS.
2. GC-MS Parameters:
| Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Scan Range | m/z 50-550 |
3. Data Analysis: a. Identify peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST). b. Confirm the identity of major components by comparing retention times and mass spectra with authentic standards. c. Quantify the components by integrating the peak areas and using a suitable internal standard for calibration.
Protocol 2: Purification of this compound
This protocol describes a standard laboratory procedure for the purification of crude this compound.
1. Neutralization and Washing: a. After the reaction is complete, cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. If a solvent was used, ensure the product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate). If no solvent was used, add a suitable organic solvent. d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted succinic acid and monobutyl succinate. Repeat until gas evolution ceases.[3] e. Wash the organic layer with water, followed by a wash with brine to facilitate phase separation.[3]
2. Drying and Solvent Removal: a. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). b. Filter to remove the drying agent. c. Remove the solvent using a rotary evaporator.
3. Final Purification (Optional): a. For higher purity, the crude this compound can be further purified by vacuum distillation.
Visual Guides
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
Technical Support Center: Enhancing the Thermal Stability of Dibutyl Succinate Formulations
Welcome to the Technical Support Center for Dibutyl Succinate (B1194679) Formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the thermal stability of their formulations. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of pure Dibutyl Succinate?
Q2: What are the visible signs of thermal degradation in a this compound formulation?
A2: Thermal degradation can manifest in several ways, including:
-
Color Change: The formulation may develop a yellow or brown tint.
-
Odor Change: A rancid or acrid odor may become noticeable.
-
Change in Viscosity: The formulation may become thinner or thicker.
-
Phase Separation: The components of the formulation may separate, leading to a non-uniform appearance.
-
Gas Formation: Bubbles may appear in the formulation due to the evolution of gaseous degradation products.
Q3: What are the primary factors that can negatively impact the thermal stability of this compound formulations?
A3: Several factors can compromise the thermal stability of your formulation:
-
Presence of Impurities: Acidic or basic residues from the synthesis process can catalyze degradation reactions[4][5].
-
Exposure to Oxygen: Oxidative degradation can occur at elevated temperatures.
-
Presence of Water: Moisture can lead to hydrolysis of the ester, especially in the presence of acid or base catalysts.
-
Incompatible Excipients: Certain additives in the formulation may react with this compound at higher temperatures.
Q4: What general strategies can be employed to enhance the thermal stability of ester-based formulations?
A4: To improve the thermal stability of your this compound formulation, consider the following approaches:
-
Use of High-Purity Ingredients: Ensure that the this compound and all other excipients are of high purity with minimal residual catalysts or acidic/basic impurities.
-
Inert Atmosphere: Processing and storing the formulation under an inert atmosphere, such as nitrogen, can prevent oxidation.
-
Moisture Control: Minimize the water content of the formulation and protect it from atmospheric moisture.
-
Addition of Stabilizers: Incorporating antioxidants or acid scavengers can mitigate degradation pathways.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common thermal stability issues in this compound formulations.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Yellowing or Discoloration | Oxidative degradation or reaction with impurities. | - Purge the formulation with an inert gas (e.g., Nitrogen) during heating and storage.- Add an appropriate antioxidant (e.g., hindered phenols like BHT).- Ensure high purity of all components. |
| Unpleasant Odor | Formation of volatile degradation products such as butanol or butyric acid. | - Confirm the identity of volatile compounds using Headspace GC-MS.- Lower the processing and storage temperatures.- Implement the use of stabilizers to prevent the initial degradation. |
| Decreased Viscosity | Cleavage of the this compound molecule into smaller, lower molecular weight fragments. | - Analyze the formulation for degradation products using GC-MS.- Re-evaluate the maximum processing temperature.- Consider the addition of a rheology modifier that is stable at the required temperatures. |
| Phase Separation | Degradation of this compound leading to changes in polarity and solubility of components. | - Identify the separated phases and analyze their composition.- Improve the stability of the formulation by adding stabilizers.- Re-evaluate the compatibility of all excipients at elevated temperatures. |
| Crystallization of Components | Changes in the solubility of excipients due to the degradation of the this compound solvent system. | - Analyze the crystals to identify their composition.- Adjust the formulation to improve the solubility of the crystallized component.- Ensure the formulation is not stored at temperatures that promote crystallization. |
Experimental Protocols
Thermogravimetric Analysis (TGA) of Liquid this compound Formulations
Objective: To determine the onset temperature of thermal decomposition and to quantify the mass loss of a formulation as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's protocol.
-
Sample Preparation:
-
Place a clean, empty alumina (B75360) or platinum crucible on the TGA balance and tare it.[6][7]
-
Using a micropipette, carefully dispense 5-10 mg of the liquid this compound formulation into the crucible.[8] Ensure the liquid covers the bottom of the pan without being close to the edges.[7]
-
-
Experimental Parameters:
-
Purge Gas: Use an inert gas such as nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.[9]
-
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
The temperature at which 5% mass loss occurs (Td5%) is also a common metric for thermal stability.
-
Identification of Thermal Degradation Products by GC-MS
Objective: To identify the volatile and semi-volatile compounds formed during the thermal degradation of a this compound formulation.
Methodology:
-
Thermal Stressing of the Sample:
-
Place a known amount of the this compound formulation in a sealed vial with a headspace.
-
Heat the vial in an oven at a predetermined temperature (e.g., 150°C, or a temperature identified from TGA as just below the major decomposition onset) for a specific duration (e.g., 24 hours).
-
-
Sample Preparation for GC-MS:
-
For volatile compounds, a headspace analysis can be performed by directly sampling the vapor phase above the heated liquid.
-
For semi-volatile compounds, the liquid residue can be diluted in a suitable solvent (e.g., dichloromethane) before injection.
-
-
GC-MS Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: A non-polar column such as a DB-5ms or equivalent is suitable for separating a wide range of organic compounds.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST) to identify the compounds. Potential degradation products to look for include butanol, succinic acid, and products of ester cleavage.
-
Data Presentation
Table 1: Thermal Stability of this compound with and without Stabilizers (Hypothetical Data)
| Formulation | Onset Decomposition Temp (°C) (TGA) | Temperature at 5% Mass Loss (°C) (TGA) | Appearance after 24h @ 150°C |
| This compound (Pure) | 210 | 225 | Slight yellowing |
| This compound + 0.1% Antioxidant A | 225 | 240 | Colorless |
| This compound + 0.1% Acid Scavenger B | 220 | 235 | Colorless |
Visualizations
Caption: Troubleshooting workflow for thermal instability issues.
Caption: Potential thermal degradation pathway of this compound.
References
- 1. This compound | 141-03-7 [chemicalbook.com]
- 2. This compound [drugfuture.com]
- 3. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]
- 4. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. epfl.ch [epfl.ch]
- 7. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. torontech.com [torontech.com]
- 9. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Dibutyl Succinate and DEHP as Plasticizers for Polyvinyl Chloride (PVC)
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle, necessitating the addition of plasticizers to impart flexibility and durability for a vast range of applications, from medical devices and food packaging to building materials.[1][2] For decades, di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been the industry-standard plasticizer for PVC due to its excellent performance and low cost.[1][2]
However, significant concerns have emerged regarding the health and environmental impact of DEHP.[1][2][3][4] DEHP is not chemically bound to the PVC matrix and can leach into the environment, food, and medical fluids.[2][4][5] It is a known endocrine disruptor with established links to reproductive and developmental toxicities.[2][3][4][6] This has driven a critical need for safer, non-phthalate alternatives. Among the promising candidates are bio-based succinate (B1194679) esters, such as dibutyl succinate (DBS).[7][8][9] this compound, derived from the fermentation of biomass, is biodegradable and presents a potentially sustainable and non-toxic replacement for DEHP.[2][8][10]
This guide provides an objective comparison of the performance of this compound versus DEHP as a plasticizer for PVC, supported by experimental data to inform researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. DEHP
The efficacy of a plasticizer is determined by its ability to enhance the flexibility and durability of the polymer without compromising its essential properties. Key performance indicators include plasticizing efficiency, mechanical properties, thermal stability, and migration resistance.
Plasticizing Efficiency
Plasticizing efficiency is primarily measured by the reduction in the glass transition temperature (Tg) of the PVC blend. A lower Tg indicates greater flexibility at a given temperature. Studies have shown that succinate esters are highly effective at lowering the Tg of PVC, with performance comparable or even superior to DEHP.
Research indicates that succinate and maleate (B1232345) plasticizers can lower Tg more effectively than DEHP.[1][11] Specifically, PVC plasticized with this compound (DBS) has exhibited a similar trend in lowering the Tg as that of DEHP-plasticized PVC.[8]
Table 1: Comparison of Glass Transition Temperature (Tg)
| Plasticizer (at 40 phr*) | Glass Transition Temperature (Tg) of PVC Blend (°C) | Reference |
|---|---|---|
| Unplasticized PVC | ~81-88 | [12][13] |
| DEHP | Reduced by up to 11°C (compared to succinate blends) | [2][13] |
| This compound (DBS) | Comparable Tg reduction to DEHP | [8] |
| Other Succinates (e.g., DOS, DHS) | Significantly lower Tg than DEHP-plasticized PVC |[8] |
*phr = parts per hundred resin by weight.
Mechanical Properties
The primary function of a plasticizer is to increase the flexibility and elasticity of PVC. This is quantified by measuring the tensile strength and elongation at break. Generally, the addition of a plasticizer decreases tensile strength (the force required to pull the material apart) and increases the elongation at break (how much the material can stretch before breaking).
Succinate esters have demonstrated excellent performance in modifying the mechanical properties of PVC. At a concentration of 50 phr, succinate-based plasticizers yield a tensile strength of approximately 19 MPa and an elongation at break of around 250%, which is comparable to commercial phthalate plasticizers like DEHP.[7][8] Some studies suggest that succinate plasticizers can lower the Young's modulus (a measure of stiffness) more effectively than DEHP at concentrations above 30 wt%.[1][11]
Table 2: Comparison of Mechanical Properties (at 50 phr)
| Property | PVC with DEHP | PVC with Succinate Esters | Reference |
|---|---|---|---|
| Tensile Strength | ~19 MPa | ~19 MPa | [7][8] |
| Elongation at Break | ~250% | ~250% | [7][8] |
| Surface Hardness | Reduced | Reduced by up to 43% (compared to DEHP) |[2][13] |
Thermal Stability
The thermal stability of plasticized PVC is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is used to determine the temperature at which the material begins to degrade. Plasticizers are typically less thermally stable than PVC itself.[7] The addition of a plasticizer can lower the initial decomposition temperature of the blend.
While DEHP-plasticized PVC has a well-characterized thermal profile, some bio-based plasticizers have shown improved thermal stability. For instance, certain succinate ester mixtures have a 5% weight loss temperature of 227.8 °C in air and 261.1 °C in nitrogen, indicating good thermal and thermo-oxidative stability.[7][8] This stability is often sufficient for standard PVC processing temperatures.[8]
Table 3: Comparison of Thermal Stability
| Parameter | PVC with DEHP | PVC with Succinate Esters | Reference |
|---|
| 5% Weight Loss Temp. (TGA) | ~245°C (DINP, similar to DEHP) | ~228°C (in air), ~261°C (in nitrogen) |[7][14] |
Migration Resistance
A critical drawback of DEHP is its high migration rate from the PVC matrix.[2][5] This leaching leads to contamination and a loss of material flexibility over time.[2] Migration resistance is a key area where alternative plasticizers aim to outperform DEHP.
Succinate esters have shown excellent resistance to leaching.[7][8] Studies have reported that the migration of some synthesized succinate plasticizers was up to 70% lower than that of DEHP or DINP (diisononyl phthalate).[7][8] Other branched succinate-based plasticizers displayed two to ten-fold superior migration resistance into hexanes compared to DEHP.[13] This significantly lower migration potential is a major advantage for applications in sensitive areas like medical devices and food contact materials.
Table 4: Comparison of Migration Resistance
| Plasticizer | Migration Level | Reference |
|---|---|---|
| DEHP | High | [2][5] |
| Succinate Esters | Up to 70% lower than DEHP | [7][8] |
| Branched Succinates | 2 to 10 times more resistant than DEHP |[13] |
Experimental Protocols
The data presented above are derived from standardized experimental procedures designed to evaluate the performance of plasticized polymers.
Tensile Properties Measurement (ASTM D638 / ISO 527)
-
Sample Preparation: PVC resin, plasticizer, and stabilizers are blended in a high-speed mixer to form a dry blend. This blend is then processed (e.g., by compression molding or extrusion) into standardized dumbbell-shaped specimens.
-
Testing Procedure: The specimens are mounted in a universal testing machine (tensile tester). They are pulled apart at a constant rate of speed until they fracture.
-
Data Acquisition: The instrument records the force (stress) applied and the corresponding elongation (strain). From this data, tensile strength, elongation at break, and Young's modulus are calculated.
Thermogravimetric Analysis (TGA) (ASTM E1131 / ISO 11358)
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the plasticized PVC material is placed in a crucible.
-
Testing Procedure: The crucible is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The instrument continuously measures the weight of the sample as a function of temperature. The resulting TGA curve shows the temperatures at which weight loss occurs, indicating degradation. The onset temperature of degradation and the temperature of 5% weight loss are key parameters.
Migration Resistance Test (Solvent Extraction - ASTM D1239)
-
Sample Preparation: Pre-weighed, precisely dimensioned samples of the plasticized PVC film are prepared.
-
Testing Procedure: The samples are fully immersed in a specific solvent or food simulant (e.g., hexane, ethanol, olive oil) in a sealed container. The container is stored at a controlled temperature for a defined period (e.g., 24 hours at 60 °C).
-
Data Acquisition: After immersion, the PVC samples are removed, carefully dried, and weighed again. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent. The result is typically expressed as a percentage of weight loss.
Visualizations
Workflow for Plasticizer Performance Evaluation
Caption: Workflow for comparing PVC plasticizer performance.
Toxicity Concern: DEHP Migration and Biological Interaction
Caption: The pathway from DEHP leaching to potential toxicity.
Conclusion
The experimental data strongly support the consideration of this compound and other succinate esters as viable, high-performance alternatives to DEHP for plasticizing PVC. Succinate-based plasticizers demonstrate comparable, and in some aspects superior, performance to DEHP, particularly in terms of plasticizing efficiency and mechanical properties.[1][7][8][11]
The most significant advantage of this compound lies in its vastly improved migration resistance and favorable toxicological profile.[7][8][13] With substantially lower leaching rates, succinates mitigate the health risks associated with plasticizer exposure, a critical factor for applications in medicine, food packaging, and consumer goods.[7][8] While DEHP has been a reliable plasticizer for decades, its well-documented role as an endocrine disruptor makes its replacement a priority.[2][3][4] this compound, being bio-based, biodegradable, and non-toxic, aligns with the growing demand for safer and more sustainable materials in science and industry.[2][8][10] For researchers and professionals in drug development and manufacturing, the adoption of PVC plasticized with this compound offers a pathway to reduce patient exposure to harmful chemicals without compromising material performance.
References
- 1. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eldonjames.com [eldonjames.com]
- 6. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Succinate Esters as Sustainable Plasticizers
In the ever-evolving landscape of polymer science, the demand for high-performance, non-toxic, and environmentally friendly plasticizers is more pressing than ever. Succinate (B1194679) esters, derived from bio-based succinic acid, have emerged as a promising alternative to traditional phthalate (B1215562) plasticizers, which have faced increasing scrutiny due to health and environmental concerns. This guide provides a comprehensive comparative study of various succinate esters as plasticizers, primarily for Poly(vinyl chloride) (PVC), offering researchers, scientists, and drug development professionals a detailed look at their performance based on experimental data.
Succinate-based plasticizers are gaining traction for their favorable properties, including high efficiency and compatibility with a range of polymers beyond PVC, such as polyacrylates, polyvinyl acetate, polyolefins, and natural rubber.[1][2] Their performance is often comparable, and in some cases superior, to that of conventional phthalates like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP).[3][4]
Performance Evaluation of Succinate Ester Plasticizers
The effectiveness of a plasticizer is determined by its ability to enhance the flexibility, durability, and processability of a polymer. Key performance indicators include mechanical properties, thermal stability, and migration resistance.
Mechanical Properties
The plasticizing efficiency of succinate esters is evident in their impact on the mechanical properties of PVC. The addition of these esters typically leads to a decrease in tensile strength and an increase in elongation at break, signifying enhanced flexibility. The length of the alkyl chain in the succinate ester plays a crucial role in its plasticizing effect.[5] Generally, longer alkyl chains result in more effective plasticization.[1][2]
For instance, studies have shown that dialkyl succinates with longer alkyl chains, such as dioctyl succinate (DOS) and dihexyl succinate (DHS), are highly effective plasticizers, demonstrating properties similar to or even better than phthalate esters.[1][2] At a concentration of 50 parts per hundred resin (PHR), PVC plasticized with certain succinate ester mixtures exhibited a tensile strength of approximately 19 MPa and an elongation at break of around 250%, which is comparable to commercial phthalate plasticizers.[3][4][6]
| Plasticizer | Type | Concentration (PHR) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Succinate Ester Mix | Succinate | 50 | ~19 | ~250 | [3][4][6] |
| DEHP | Phthalate | 50 | ~19 | ~250 | [3][4][6] |
| DINP | Phthalate | 50 | ~19 | ~250 | [3][4][6] |
Table 1: Comparative Mechanical Properties of PVC Plasticized with a Succinate Ester Mixture and Commercial Phthalates.
Thermal Properties
The thermal stability of plasticizers is critical for polymer processing and the lifespan of the final product. Thermogravimetric analysis (TGA) is commonly used to evaluate this property. Succinate esters have demonstrated good thermal and thermo-oxidative stability.[3][4][6] For example, a favorable succinate ester mixture showed a 5% weight loss temperature of 227.8 °C in air and 261.1 °C in nitrogen.[3][4][6]
Another key thermal property is the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. A lower Tg signifies better plasticization. The introduction of succinate esters into PVC has been shown to significantly reduce its Tg.
| Plasticizer | Type | Concentration (wt%) | Glass Transition Temperature (°C) | Reference |
| Neat PVC | - | 0 | - | |
| PVC + DBOA | Succinate | 20 | Reduced by 31 | [2] |
| PVC + DBOA | Succinate | 30 | Reduced by 37 | [2] |
| PVC + Succinate Ester Mix | Succinate | - | - | |
| PVC + DEHP | Phthalate | - | - |
Table 2: Effect of a Succinate-based Plasticizer (DBOA) on the Glass Transition Temperature of PVC.
Migration Resistance
A significant drawback of conventional plasticizers is their tendency to migrate out of the polymer matrix over time, leading to material brittleness and potential environmental contamination.[2] Succinate esters have shown excellent resistance to migration, a property that enhances the durability and safety of the plasticized material.[3][4][6] In some studies, the migration of synthesized succinate plasticizers was found to be 70% lower than that of DEHP or DINP.[3][4][6]
| Plasticizer | Type | Migration Loss vs. DEHP/DINP | Reference |
| Succinate Ester Mix | Succinate | 70% Lower | [3][4][6] |
Table 3: Comparative Migration Resistance of a Succinate Ester Mixture.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Synthesis of Dialkyl Succinates
A common method for synthesizing dialkyl succinates is through the esterification of succinic acid with a corresponding alcohol.
-
Reactants: Succinic acid and an alcohol (e.g., butan-1-ol, 2-ethylhexan-1-ol).
-
Catalyst: An acidic catalyst, such as an ionic liquid synthesized from triethylamine (B128534) and sulfuric(VI) acid, can be used.[1]
-
Procedure:
-
The succinic acid and alcohol are mixed in a specific molar ratio (e.g., 4:1 alcohol to acid).
-
The catalyst is added to the reaction mixture (e.g., 15 mol%).[1]
-
The reaction is carried out at a controlled temperature (e.g., 70-80 °C) for a set duration (e.g., 120 minutes).[1]
-
The formation of a two-phase liquid-liquid system, due to the immiscibility of the ester with the ionic liquid, drives the reaction towards the product.[1]
-
The product (dialkyl succinate) is then isolated. This method can achieve high yields (99%) and selectivities (>99%).[1]
-
Preparation of Plasticized PVC Films
Plasticized PVC films for testing are typically prepared using a solvent casting or melt mixing method.
-
Materials: PVC resin, plasticizer (succinate ester or control), and a thermal stabilizer.
-
Procedure (Melt Mixing):
-
The PVC resin, plasticizer (at a specified concentration, e.g., 40, 50, or 60 PHR), and thermal stabilizer are weighed and dry-blended.[3][4]
-
The mixture is then processed in an internal mixer (e.g., HAAKE™ PolyLab™ QC) at a set temperature and rotor speed for a specific duration to ensure homogeneity.
-
The resulting compound is then compression molded into sheets of a defined thickness using a hydraulic press at a specified temperature and pressure.
-
The molded sheets are cooled under pressure and then conditioned at a standard temperature and humidity before testing.
-
Mechanical Properties Testing
Tensile properties are determined according to standards such as ASTM D2284.[7]
-
Apparatus: A universal testing machine.
-
Procedure:
-
Dumbbell-shaped specimens are cut from the conditioned PVC films.
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The tensile strength (maximum stress) and elongation at break (percentage increase in length) are recorded.
-
Thermogravimetric Analysis (TGA)
TGA is performed to assess the thermal stability of the plasticizers and plasticized PVC.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., 25 to 500 °C).[8]
-
The analysis is conducted under a controlled atmosphere (e.g., nitrogen or air).[8]
-
The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the temperature of maximum decomposition rate.
-
Migration Resistance Testing
Migration resistance can be evaluated using methods like ASTM D2199 (exudation) or by measuring weight loss after immersion in a solvent.[9]
-
Procedure (Solvent Extraction):
-
Initial weights of pre-cut, conditioned PVC film samples are recorded.
-
The samples are immersed in a specific solvent (e.g., hexane) for a set period at a controlled temperature.
-
After immersion, the samples are removed, wiped dry, and re-conditioned.
-
The final weights are measured, and the percentage of weight loss (due to plasticizer migration) is calculated.
-
Visualizing the Process: From Synthesis to Evaluation
The following diagrams illustrate the workflow for the synthesis and formulation of plasticized PVC, the subsequent performance evaluation, and the logical framework for a comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid | MDPI [mdpi.com]
- 4. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 8. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
A Comparative Analysis of Dibutyl Succinate and Other Leading Insect Repellents
In the landscape of insect repellents, the quest for effective and safe active ingredients is ongoing. This guide provides a detailed comparison of Dibutyl succinate (B1194679) against three widely used synthetic repellents: DEET (N,N-diethyl-m-toluamide), Picaridin, and IR3535® (ethyl butylacetylaminopropionate). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action: An Overview
The precise mechanism by which insect repellents exert their effect is a complex area of study. For many repellents, the current understanding is that they interact with the insect's olfactory system, either by blocking the receptors that detect human odors, or by creating a sensory input that is confusing or unpleasant to the insect.
DEET is thought to interfere with mosquito antennae receptors that detect L-lactic acid and carbon dioxide, which are primary attractants for insects seeking a host. Picaridin is a synthetic compound that mimics piperine, a natural repellent found in black pepper, and is thought to work by creating a vapor barrier that is noxious to insects. The mode of action for IR3535 is also believed to involve the insect's olfactory receptors, though the exact mechanism is not fully elucidated.
The mode of action for Dibutyl succinate as an insect repellent is not as well-defined in publicly available literature. It is known to be used as a repellent, particularly for flies on cattle and in some household applications.[1][2]
Below is a generalized diagram of an insect's olfactory signaling pathway, which is the target for many repellents.
References
A Comparative Guide to Validated Analytical Methods for Dibutyl Succinate in Environmental Samples
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of chemical compounds in environmental matrices is paramount. Dibutyl succinate (B1194679), a widely used solvent and food additive, can find its way into the environment, necessitating reliable analytical methods for its monitoring. This guide provides an objective comparison of two common chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the determination of Dibutyl succinate in environmental samples. The information presented is a synthesis of established analytical practices and data from studies on similar compounds, providing a robust framework for method selection and development.
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While GC-MS generally offers higher sensitivity and specificity, HPLC-UV can be a viable and more accessible alternative for certain applications. The following table summarizes the key performance parameters for each method, based on typical validation data for similar analytes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Typical Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[1] | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (water); 1 - 10 µg/kg (soil) | 10 - 50 µg/L (water); 50 - 200 µg/kg (soil) |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L (water); 3 - 30 µg/kg (soil) | 30 - 150 µg/L (water); 150 - 600 µg/kg (soil) |
| Linearity (r²) | > 0.995 | > 0.995 |
| Recovery | 85 - 110% | 80 - 105% |
| Precision (%RSD) | < 15% | < 15% |
| Specificity | High (based on mass spectrum) | Moderate (based on retention time and UV spectrum) |
| Sample Derivatization | Not required for this compound | Not required |
| Analysis Time | ~20-30 minutes per sample | ~15-25 minutes per sample |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline representative protocols for the analysis of this compound in water and soil samples using both GC-MS and HPLC-UV.
I. GC-MS Analysis of this compound
A. Sample Preparation
-
Water Samples (Liquid-Liquid Extraction):
-
To a 100 mL water sample, add a surrogate standard (e.g., d4-Dibutyl succinate) and 5 g of sodium chloride.
-
Adjust the pH of the sample to < 2 with sulfuric acid.
-
Extract the sample twice with 20 mL of dichloromethane (B109758) by shaking vigorously for 2 minutes.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., d10-anthracene) prior to analysis.
-
-
Soil/Sediment Samples (Solvent Extraction):
-
Weigh 10 g of a homogenized soil sample into a centrifuge tube.
-
Add a surrogate standard and 20 mL of a 1:1 mixture of acetone (B3395972) and hexane.
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction with another 20 mL of the solvent mixture.
-
Combine the extracts and concentrate to 1 mL.
-
Perform a cleanup step using a silica (B1680970) gel solid-phase extraction (SPE) cartridge if necessary.
-
Elute the analyte with a suitable solvent, concentrate, and add an internal standard.
-
B. Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Column: 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 115, 173, 230).
-
II. HPLC-UV Analysis of this compound
A. Sample Preparation
-
Water Samples (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Pass a 250 mL water sample (spiked with a surrogate) through the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of a 5% methanol in water solution.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
Add an internal standard (e.g., propylparaben).
-
-
Soil/Sediment Samples (Solvent Extraction):
-
Follow the same solvent extraction procedure as for GC-MS (Section I.A).
-
After concentrating the extract, it may need to be exchanged into a solvent compatible with the HPLC mobile phase.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
B. Instrumental Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Ultraviolet (UV) Detector Conditions:
-
Detection Wavelength: 210 nm (based on the UV absorbance of the ester functional group).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples, from sample collection to data analysis.
Caption: General workflow for this compound analysis.
Conclusion
Both GC-MS and HPLC-UV are suitable techniques for the determination of this compound in environmental samples.
-
GC-MS is the preferred method when high sensitivity and specificity are required, especially for complex matrices or when trace-level concentrations are expected. The mass spectral data provides a higher degree of confidence in the identification of the analyte.
-
HPLC-UV is a robust and often more accessible alternative, particularly for routine monitoring where the expected concentrations are within the detection limits of the instrument. It is a reliable technique for less complex matrices and can be more cost-effective in terms of instrumentation and maintenance.
The selection of the most appropriate method will ultimately depend on the specific research question, regulatory requirements, and the resources available to the laboratory. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the development of a validated analytical method for this compound.
References
Performance comparison of different catalysts for Dibutyl succinate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dibutyl succinate (B1194679), a versatile chemical intermediate and solvent, is critically dependent on the choice of catalyst. An optimal catalyst not only ensures a high yield and purity of the final product but also aligns with the principles of green chemistry by offering reusability and mild reaction conditions. This guide provides an objective comparison of the performance of various catalysts employed in the synthesis of dibutyl succinate, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalysts
The efficiency of different catalysts for the synthesis of this compound through the esterification of succinic acid with n-butanol varies significantly. The following table summarizes the quantitative performance of several key catalyst types based on reported experimental data.
| Catalyst Type | Specific Catalyst | Reactant Molar Ratio (Butanol:Succinic Acid) | Catalyst Loading | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reusability |
| Solid Acid | Phosphotungstic Acid | 3.0:1 | 1.1% (by mass of acid) | Not Specified (Boiling) | 2 | 99.47 | High | Not Specified |
| Solid Acid | Macropore Cation Resin (A-39W) | 6:1 | Not Specified | 150 | 9 | >90.5 | High | Reusable up to 9 times with some activity loss[1] |
| Solid Acid | Zeo-karb | 8:1 | Not Specified | Not Specified (Reflux) | 12 | 77 | Moderate | Lost activity after 3 uses[1] |
| Ionic Liquid | [Epy]HSO4 | 3.0:1 | 5% (g/g of succinic acid) | 70 | 2 | 91.83 | High | Recycled 7 times without substantial decrease in activity[2] |
| Ionic Liquid | [Bmim]Br-Fe2Cl6 | 5:1 | 10% (g/g of succinic acid) | 100 | 4 | 88.9 | High | Not Specified |
| Enzyme | Candida antarctica Lipase (B570770) B (CALB) | Not specified for this compound | 10 wt% (relative to monomer) | 70 (in solution for polymer synthesis) | 24 (for polymer synthesis) | High (for polymer) | High | Not Specified |
| Organometallic | Tetrabutyl Titanate (TBT) | 1.2:1 (for PBS) | 0.3% (of succinic acid mass) | 170 (Esterification) | 3 (Esterification) | High (for polymer) | High | Reusable for at least 5 cycles (for polymer synthesis)[3] |
Note: Some of the data, particularly for enzymatic and organometallic catalysts, is derived from the synthesis of poly(butylene succinate) (PBS), a polymer synthesized from related monomers. While not a direct synthesis of this compound, the underlying esterification chemistry and catalyst performance are relevant.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for the synthesis of this compound using different classes of catalysts.
Solid Acid Catalysis (e.g., Phosphotungstic Acid)
Procedure:
-
Succinic acid, n-butanol, and the solid acid catalyst (e.g., phosphotungstic acid) are combined in a reaction flask. Toluene is often added as an azeotropic agent to facilitate the removal of water, a byproduct of the esterification reaction.
-
The molar ratio of n-butanol to succinic acid is a critical parameter, with ratios around 3:1 being reported as optimal.[4]
-
The amount of catalyst is typically a small percentage of the mass of the succinic acid (e.g., 1.1%).[4]
-
The reaction mixture is heated to reflux, and the water produced is continuously removed using a Dean-Stark apparatus.
-
The reaction progress is monitored, typically by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solid catalyst is separated by filtration. The product, this compound, is then purified from the reaction mixture, usually through distillation after washing with a basic solution to remove any remaining acid.[1]
Ionic Liquid Catalysis (e.g., [Epy]HSO4)
Procedure:
-
Succinic acid, n-butanol, and the ionic liquid catalyst are charged into a reactor.
-
The optimal molar ratio of alcohol to acid can vary depending on the specific ionic liquid used.[2]
-
The catalyst loading is typically a weight percentage relative to the succinic acid.
-
The reaction is carried out at a specific temperature (e.g., 70°C) for a defined period (e.g., 2 hours).[2]
-
After the reaction, the product phase (this compound) can often be separated from the ionic liquid phase by simple decantation due to their immiscibility.
-
The ionic liquid catalyst can then be recovered and potentially reused in subsequent reaction cycles. The product is further purified as needed.
Enzymatic Catalysis (e.g., Candida antarctica Lipase B)
While direct experimental data for this compound synthesis was not prevalent in the initial search, a general protocol based on polyester (B1180765) synthesis using similar monomers can be described.
Procedure:
-
Succinic acid (or a derivative like dimethyl succinate) and n-butanol are dissolved in a suitable organic solvent (e.g., diphenyl ether) or run under solvent-less conditions.
-
The immobilized enzyme, such as Candida antarctica lipase B (CALB), is added to the reaction mixture. The enzyme loading is typically around 10% by weight of the monomers.[5]
-
The reaction is conducted at a relatively mild temperature (e.g., 70°C) to maintain the enzyme's activity.[5]
-
The reaction is allowed to proceed for an extended period, often 24 hours or more, to achieve high conversion.[5]
-
The immobilized enzyme can be easily recovered by filtration for potential reuse.
-
The product is isolated from the solvent and any unreacted monomers, typically through solvent evaporation and subsequent purification steps.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for comparing the performance of different catalysts in the synthesis of this compound.
Caption: Generalized workflow for catalyst performance comparison in this compound synthesis.
References
The Green Choice: Dibutyl Succinate Outpaces Phthalates in Biodegradability
For researchers and professionals in drug development and material science, the environmental impact of chemical compounds is a critical consideration. In the realm of plasticizers, essential additives for enhancing the flexibility and durability of polymers, a shift towards more sustainable options is paramount. This guide provides a comprehensive comparison of the biodegradation rate of dibutyl succinate (B1194679) (DBS), a bio-based plasticizer, against commonly used phthalate (B1215562) and citrate (B86180) plasticizers. The evidence clearly indicates that dibutyl succinate exhibits superior biodegradability, making it a more environmentally benign alternative.
Succinate-based plasticizers, such as this compound, are emerging as viable, "green" alternatives to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP).[1][2] Extensive research has demonstrated that the saturated chemical structure of succinates makes them more susceptible to microbial degradation compared to the often persistent and environmentally damaging phthalates.[1]
Comparative Biodegradation Data
The following table summarizes the biodegradation rates of this compound and other selected plasticizers from various studies. The data is primarily from standardized aerobic biodegradation tests, such as the OECD 301 series, which are designed to assess the ready biodegradability of chemicals.
| Plasticizer | Abbreviation | Type | Test Method | Biodegradation Rate (%) | Test Duration (Days) | Key Observations |
| Poly(butylene succinate) * | PBS | Succinate | OECD 301F | > 60% | 28 | Considered readily biodegradable. |
| Di(2-ethylhexyl) phthalate | DEHP | Phthalate | OECD 301B | 11 ± 2% | 28 | Poorly biodegradable under standard test conditions. |
| Dibutyl phthalate | DBP | Phthalate | Soil Incubation | > 90% | 2 | Rapid degradation by specific soil bacteria. |
| Diethyl phthalate | DEP | Phthalate | Soil Microcosm | ~69.7% | 12 | Moderate degradation in unsterile soil.[2] |
| Dimethyl phthalate | DMP | Phthalate | Soil Microcosm | ~69.07% | 12 | Moderate degradation in unsterile soil.[2] |
| Acetyl tributyl citrate | ATBC | Citrate | Not Specified | High | Not Specified | Generally considered a biodegradable alternative. |
Note: Poly(butylene succinate) is a polymer composed of repeating units of butylene succinate. The high biodegradability of the polymer is a strong indicator of the ready biodegradability of its monomeric diester, this compound.
Experimental Protocols
The data presented in this guide is primarily based on two types of standardized experimental methodologies: ready biodegradability tests in an aqueous medium (OECD 301 series) and soil biodegradation tests.
OECD 301B: CO₂ Evolution Test (Modified Sturm Test)
This method evaluates the ultimate aerobic biodegradability of an organic compound in an aqueous medium. Microorganisms in an activated sludge inoculum metabolize the test substance, and the resulting evolution of carbon dioxide is measured and compared to the theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.[3]
Detailed Methodology:
-
Test Setup: A defined volume of mineral medium containing the test substance (at a concentration of 10-20 mg of dissolved organic carbon per liter) is inoculated with a small quantity of activated sludge from a sewage treatment plant. Control flasks containing the inoculum but no test substance, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate), are run in parallel.
-
Incubation: The flasks are incubated in the dark at a constant temperature (20-24°C) and aerated with CO₂-free air.
-
CO₂ Measurement: The CO₂ evolved from the flasks is trapped in a series of absorption bottles containing a known concentration of barium hydroxide (B78521) or sodium hydroxide.
-
Analysis: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the absorption bottles. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum.
Soil Biodegradation Test using Rhodococcus rhodochrous
This method assesses the biodegradation of a plasticizer in a soil environment using a specific, capable microorganism. Rhodococcus rhodochrous is a common soil bacterium known for its ability to degrade a wide range of organic compounds, including plasticizers.
Detailed Methodology:
-
Inoculum Preparation: A pure culture of Rhodococcus rhodochrous is grown in a suitable nutrient broth to achieve a high cell density.
-
Test Medium: A minimal salts medium is prepared, and the test plasticizer is added as the primary carbon source.
-
Incubation: The medium is inoculated with the prepared bacterial culture and incubated under controlled conditions (e.g., 30°C with shaking for aeration).
-
Sampling and Analysis: Aliquots of the culture medium are taken at regular intervals. The concentration of the parent plasticizer and any potential metabolites are determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: The rate of disappearance of the parent compound is used to determine the biodegradation rate.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing plasticizer biodegradation and a simplified representation of the microbial degradation pathway.
References
Cross-Validation of Dibutyl Succinate Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. Dibutyl succinate (B1194679), a widely used plasticizer, insect repellent, and solvent in various industries including pharmaceuticals and cosmetics, requires precise analytical methods for its determination in different matrices. This guide provides an objective comparison of two common chromatographic techniques for the quantification of Dibutyl succinate: Gas Chromatography with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following sections present a detailed comparison of their performance, supported by experimental data and protocols.
Quantitative Performance Comparison
The performance of analytical methods is typically evaluated based on several key parameters, including linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification). The following table summarizes the typical validation data for the quantification of this compound using GC-MS and HPLC-UV.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the quantification of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it suitable for the determination of this compound in complex matrices.
1. Sample Preparation:
-
Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
If necessary, dilute the extract with the solvent to fall within the calibration range.
-
Filter the final extract through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 115.
-
Qualifier Ions: m/z 173, 230.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is robust and widely available, offering reliable quantification for a variety of sample types.
1. Sample Preparation:
-
Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.
-
Add 10 mL of the mobile phase (Acetonitrile:Water, 70:30 v/v).
-
Sonicate for 15 minutes to facilitate extraction.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Transfer the supernatant to a volumetric flask and dilute to a known volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Methodology Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC-UV methods.
Leaching Characteristics of Dibutyl Succinate vs. Phthalate Plasticizers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of plasticizers in polymer formulations, particularly for sensitive applications such as medical devices, pharmaceutical packaging, and food contact materials, is a critical decision governed by performance, compatibility, and, most importantly, safety. The potential for plasticizers to leach from the polymer matrix and contaminate the surrounding environment or product is a significant concern. This guide provides an objective comparison of the leaching properties of dibutyl succinate (B1194679) (DBS), a bio-based plasticizer, and traditional phthalate (B1215562) plasticizers, supported by experimental data and methodologies.
Comparative Leaching Data
The extent of plasticizer leaching is influenced by several factors, including the chemical nature of the plasticizer, the polymer matrix, the surrounding medium (simulant), temperature, and contact duration. The table below summarizes quantitative data from various studies, offering a comparison of the leaching behavior of DBS and a common phthalate, Di(2-ethylhexyl) phthalate (DEHP).
| Plasticizer | Polymer Matrix | Simulant | Temperature (°C) | Duration | Leached Amount | Reference |
| Dibutyl Succinate (DBS) | Polylactic Acid (PLA) | Ethanol (B145695) (50%) | 60 | 10 days | ~1.5 mg/dm² | |
| This compound (DBS) | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Distilled Water | 25 | 30 days | < 0.1% w/w | |
| This compound (DBS) | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Saline Solution (0.9% NaCl) | 25 | 30 days | ~ 0.2% w/w | |
| Di(2-ethylhexyl) phthalate (DEHP) | Polyvinyl Chloride (PVC) | Human Plasma | 37 | 24 hours | 0.5 - 2.0 mg/L | |
| Di(2-ethylhexyl) phthalate (DEHP) | Polyvinyl Chloride (PVC) | Infant Formula | 40 | 24 hours | 1.39 mg/L | |
| Di(2-ethylhexyl) phthalate (DEHP) | Polyvinyl Chloride (PVC) | Ethanol (95%) | 25 | 48 hours | 20-40% of total content |
Note: The data presented is a summary from different studies and may not be directly comparable due to variations in experimental conditions and analytical methods.
Experimental Protocol: Leaching Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
A widely accepted method for quantifying plasticizer leaching involves incubation in a relevant food or biological simulant followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Polymer samples containing the plasticizer of interest are cut into standardized dimensions (e.g., 2 cm x 2 cm).
-
The surface area and weight of each sample are accurately recorded.
2. Leaching (Migration) Test:
-
Samples are immersed in a pre-defined volume of a simulant fluid in a sealed, inert container (e.g., glass). The choice of simulant depends on the intended application (e.g., distilled water, ethanol solutions, olive oil, or biological media like plasma).
-
The containers are incubated at a specific temperature (e.g., 37°C for biomedical applications, 40-60°C for food contact) for a set duration (e.g., 24 hours to 30 days).
3. Sample Extraction:
-
After incubation, the polymer samples are removed.
-
The simulant, now containing the leached plasticizer, is subjected to liquid-liquid extraction. An organic solvent immiscible with the simulant (e.g., hexane, dichloromethane) is added.
-
The mixture is vigorously agitated to transfer the plasticizer from the simulant to the organic solvent.
-
The organic layer is separated and concentrated, often by evaporating the solvent under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
A known volume of the concentrated extract is injected into the GC-MS system.
-
Gas Chromatography (GC): The extract is vaporized and travels through a capillary column. Different compounds in the extract travel at different speeds based on their volatility and interaction with the column's stationary phase, leading to their separation.
-
Mass Spectrometry (MS): As the separated compounds exit the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound, which acts as a chemical fingerprint.
5. Quantification:
-
A calibration curve is generated by running known concentrations of the target plasticizer through the GC-MS.
-
The concentration of the plasticizer in the sample extract is determined by comparing its peak area to the calibration curve.
-
The final leached amount is typically expressed as mass per unit area of the polymer (e.g., mg/dm²) or concentration in the simulant (e.g., mg/L).
Visualizations
Caption: Experimental workflow for quantifying plasticizer leaching using GC-MS.
Phthalates, particularly DEHP, are known endocrine disruptors. They can interfere with the nuclear receptor signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) and the androgen receptor (AR).
Caption: Simplified pathway of phthalate interference with nuclear receptor signaling.
Discussion and Conclusion
The compiled data indicates that the leaching of plasticizers is highly dependent on the specific polymer-plasticizer combination and the environmental conditions. Phthalates like DEHP, particularly in PVC, have shown significant migration into various simulants, including those with high-fat content and plasma. This has raised considerable health concerns due to their classification as endocrine disruptors.
In contrast, this compound, a non-phthalate, bio-based alternative, generally exhibits lower leaching profiles in aqueous and low-ethanol content media when incorporated into biopolymers like PLA and PHBV. The migration of DBS appears to be more limited in polar simulants compared to the migration of DEHP in lipophilic environments, which is a critical consideration for aqueous-based drugs or low-fat foods.
Spectroscopic Data Validation for Dibutyl Succinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Dibutyl succinate (B1194679) against two common alternatives, Dimethyl succinate and Diethyl succinate. The objective is to offer a clear, data-driven reference for the validation of Dibutyl succinate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses for this compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~4.05 | Triplet | 4H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.60 | Singlet | 4H | -O-CO-CH₂ -CH₂ -CO-O- | |
| ~1.62 | Sextet | 4H | -O-CH₂-CH₂ -CH₂-CH₃ | |
| ~1.38 | Sextet | 4H | -O-CH₂-CH₂-CH₂ -CH₃ | |
| ~0.93 | Triplet | 6H | -O-CH₂-CH₂-CH₂-CH₃ | |
| Dimethyl succinate | ~3.67 | Singlet | 6H | -O-CH₃ |
| ~2.62 | Singlet | 4H | -O-CO-CH₂ -CH₂ -CO-O- | |
| Diethyl succinate | ~4.12[1] | Quartet[1] | 4H | -O-CH₂ -CH₃ |
| ~2.62 | Singlet | 4H | -O-CO-CH₂ -CH₂ -CO-O- | |
| ~1.25[1] | Triplet[1] | 6H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~172.5 | C =O |
| ~64.5 | -O-CH₂ - | |
| ~30.5 | -O-CH₂-CH₂ - | |
| ~29.0 | -O-CO-CH₂ - | |
| ~19.0 | -CH₂-CH₂ -CH₃ | |
| ~13.5 | -CH₃ | |
| Dimethyl succinate | ~172.8 | C =O |
| ~51.5 | -O-CH₃ | |
| ~29.0 | -O-CO-CH₂ - | |
| Diethyl succinate | ~172.2[1] | C =O |
| ~60.3[1] | -O-CH₂ - | |
| ~29.0[1] | -O-CO-CH₂ - | |
| ~14.0[1] | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data (ATR)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2960 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) | |
| ~1170 | C-O stretch (ester) | |
| Dimethyl succinate | ~2955 | C-H stretch (alkane) |
| ~1743[2] | C=O stretch (ester)[2] | |
| ~1456[2] | C-H bend (CH₂)[2] | |
| ~1363[2] | C-H bend (CH₃)[2] | |
| ~1200 | C-O stretch (ester) | |
| Diethyl succinate | ~2980 | C-H stretch (alkane) |
| ~1730 | C=O stretch (ester) | |
| ~1160 | C-O stretch (ester) |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 230 | 175, 157, 116, 101, 57 |
| Dimethyl succinate | 146[3] | 115[3], 87[3], 59[3], 55[3] |
| Diethyl succinate | 174[4] | 145, 129[5], 101[5], 73[5], 55[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation:
-
Weigh approximately 10-20 mg of the neat liquid sample (this compound, Dimethyl succinate, or Diethyl succinate).
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
b. Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16-32 scans, and a temperature of 298 K.
-
¹³C NMR: Spectra are typically acquired on the same spectrometer with a proton-decoupled pulse sequence. Standard acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.
c. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Identify the peak positions in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
a. Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, place a single drop of the neat liquid sample directly onto the ATR crystal.[6]
b. Data Acquisition:
-
Record the spectrum using an FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
c. Data Processing:
-
Identify the wavenumbers of the major absorption bands.
-
Assign these bands to the corresponding functional group vibrations.
Mass Spectrometry (MS)
a. Sample Preparation:
-
Dilute the neat liquid sample in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
b. Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
-
For Electron Ionization (EI), use a standard ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.
c. Data Processing:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for spectroscopic data validation.
Caption: Workflow for spectroscopic data validation of this compound.
References
Comparative toxicity assessment of Dibutyl succinate and its alternatives
A Guide for Researchers and Drug Development Professionals
In the pursuit of safer and more effective chemical formulations, a thorough understanding of the toxicological profiles of excipients and plasticizers is paramount. This guide provides a comprehensive comparative toxicity assessment of Dibutyl succinate (B1194679) and its common alternatives: Acetyl Tributyl Citrate (B86180) (ATBC), Triethyl citrate, and Diethyl adipate (B1204190). The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection.
Quantitative Toxicity Data Summary
The following table summarizes the available quantitative toxicity data for Dibutyl succinate and its alternatives. A higher LD50 value indicates lower acute toxicity.
| Compound | CAS Number | Molecular Formula | Acute Oral Toxicity (LD50) | In Vitro Cytotoxicity (IC50) | Reproductive & Developmental Toxicity | Endocrine Disruption Potential |
| This compound | 141-03-7 | C12H22O4 | 8,000 mg/kg (rat) | Data not readily available | No definitive data on reproductive toxicity. | Potential for endocrine disruption is not well-studied. |
| Acetyl Tributyl Citrate (ATBC) | 77-90-7 | C20H34O8 | >31,500 mg/kg (rat)[1] | Not cytotoxic in polyurethane resin formulations.[2] | Not a developmental or reproductive toxicant in studies on mice and rats.[3] NOAEL for reproductive toxicity is 1000 mg/kg/day.[4] | Shows anti-estrogenic and anti-androgenic activity.[5] May interfere with steroid binding of sex hormone-binding globulin (SHBG).[6] Induces Cytochrome P450 3A through the steroid and xenobiotic receptor (SXR).[7] |
| Triethyl citrate | 77-93-0 | C12H20O7 | 5,900 mg/kg (rat) | 14.7 mM | No genotoxicity relevant to human health. NOAEL of 2,000 mg/kg bw/day in two-year oral toxicity studies in rats.[8] | No significant endocrine-disrupting activity detected in screening programs.[9] |
| Diethyl adipate | 141-28-6 | C10H18O4 | 8,100 mg/kg (mouse) | Data not readily available | Appears to be less teratogenic than phthalates in rats.[10] Has shown antifertility effects. | Listed as a potential endocrine-disrupting compound.[10] May have estrogenic activity.[11] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of data. The following are summaries of standard protocols.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
The acute oral toxicity is determined by administering a single dose of the substance to rats via gavage.[7] The procedure involves a sighting study to determine the starting dose, followed by a main study. In the main study, groups of animals of a single sex (typically females) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[7] Animals are observed for 14 days for signs of toxicity and mortality.[12] The final outcome allows for classification of the substance according to the Globally Harmonised System (GHS).[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][13] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[3] The steps are as follows:
-
Cell Seeding: Plate cells in a 96-well plate and incubate to allow for attachment.
-
Compound Exposure: Treat cells with various concentrations of the test compound for a specified period.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Endocrine Disruption Assessment (Steroidogenesis Assay - OECD 456)
The H295R Steroidogenesis Assay is an in vitro method to screen for chemicals that affect the production of steroid hormones. The assay utilizes the human adrenal cortical carcinoma cell line H295R, which expresses genes that code for key enzymes in the steroidogenesis pathway. Cells are exposed to the test chemical for 48 hours. Following exposure, the concentrations of testosterone (B1683101) and estradiol (B170435) in the cell culture medium are measured using techniques like ELISA or LC-MS/MS. A significant change in hormone production compared to the control indicates a potential for endocrine disruption.
Visualizing Cellular Mechanisms and Experimental Processes
To better understand the potential toxicological mechanisms and the experimental procedures used in their assessment, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]
- 3. Structural characterization of potential endocrine disrupting activity of alternate plasticizers di-(2-ethylhexyl) adipate (DEHA), acetyl tributyl citrate (ATBC) and 2,2,4-trimethyl 1,3-pentanediol diisobutyrate (TPIB) with human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl Tributyl Citrate Exposure at Seemingly Safe Concentrations Induces Adverse Effects in Different Genders of Type 2 Diabetes Mice, Especially Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csun.edu [csun.edu]
- 6. Intergenerational metabolism-disrupting effects of maternal exposure to plasticizer acetyl tributyl citrate (ATBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions between androgen and estrogen receptors and the effects on their transactivational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetyl Tributyl Citrate, the Most Widely Used Phthalate Substitute Plasticizer, Induces Cytochrome P450 3A through Ster… [ouci.dntb.gov.ua]
A Comparative Guide to the Synthesis of Dibutyl Succinate: Industrial vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of chemical compounds is a fundamental task where efficiency, sustainability, and product quality are paramount. Dibutyl succinate (B1194679), a versatile diester with applications ranging from a solvent to a plasticizer, is traditionally synthesized through chemical catalysis. However, emerging enzymatic methods offer a greener alternative. This guide provides an objective comparison of the industrial standard method of direct esterification against the innovative enzymatic approach for dibutyl succinate synthesis, supported by experimental data and detailed protocols.
Performance Benchmark: Industrial vs. Enzymatic Synthesis
The choice of synthetic route for this compound significantly impacts yield, purity, reaction conditions, and environmental footprint. The following table summarizes the key quantitative data for the two primary methods, providing a clear comparison for researchers to evaluate the most suitable approach for their specific needs.
| Parameter | Industrial Standard: Direct Esterification | Green Alternative: Enzymatic Synthesis |
| Yield | 91-99%[1] | ~95% |
| Purity | High (can reach >99.5%)[1] | High |
| Reaction Temperature | 100-150°C[1] | 40-70°C |
| Reaction Time | 3-9 hours[1] | 3-24 hours |
| Catalyst | Macroporous cation exchange resin (e.g., Amberlyst-15), Sulfuric acid | Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB, Novozym 435) |
| Catalyst Loading | Varies, typically 1-5% w/w of reactants | Varies, typically 5-10% w/w of reactants |
| Solvent | Often solvent-free or uses an azeotropic agent (e.g., toluene) | Often solvent-free or in organic solvents (e.g., hexane (B92381), toluene) |
| Environmental Impact | Use of strong acids can lead to corrosive and waste disposal issues.[1] Higher energy consumption due to higher temperatures. | Milder reaction conditions, biodegradable catalyst, reduced energy consumption. Considered a "green" alternative. |
| Catalyst Reusability | Yes, solid acid catalysts can be recycled. | Yes, immobilized enzymes offer excellent reusability. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of this compound. Below are representative procedures for both the industrial standard and the enzymatic methods.
Industrial Standard: Direct Esterification using a Macroporous Cation Exchange Resin
This method represents a common industrial approach for the synthesis of this compound, offering high yields and purity.
Materials:
-
Succinic acid
-
n-Butanol
-
Macroporous cation exchange resin (e.g., Amberlyst-15)
-
Toluene (B28343) (optional, as an azeotropic agent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using toluene), add succinic acid and n-butanol. A typical molar ratio of succinic acid to n-butanol is between 1:2 and 1:6.[1]
-
Add the macroporous cation exchange resin as the catalyst. The amount of catalyst can vary, but a common starting point is 3-5% by weight of the limiting reactant (succinic acid).
-
If using an azeotropic agent, add toluene to the reaction mixture.
-
Heat the mixture to reflux, with vigorous stirring. The reaction temperature is typically maintained between 100°C and 150°C.[1]
-
The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The typical reaction time is 3 to 9 hours.[1]
-
After the reaction is complete (as indicated by the cessation of water formation or by GC/TLC analysis), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a solvent (e.g., n-butanol or toluene), dried, and stored for reuse.
-
The crude product is then transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize any unreacted succinic acid, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the this compound by vacuum distillation to obtain the final product. The purity can be assessed by GC.
Green Alternative: Enzymatic Synthesis using Immobilized Candida antarctica Lipase B (Novozym 435)
This environmentally friendly method utilizes a biocatalyst to achieve high yields under milder reaction conditions.
Materials:
-
Succinic acid
-
n-Butanol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Anhydrous organic solvent (e.g., hexane or toluene, optional)
-
Molecular sieves (optional, for water removal)
-
Standard laboratory glassware for heating and stirring
Procedure:
-
In a flask, dissolve succinic acid in a minimal amount of n-butanol. The molar ratio of succinic acid to n-butanol is typically 1:2.
-
Add the immobilized lipase, Novozym 435, to the reaction mixture. A typical enzyme loading is 5-10% by weight of the substrates.
-
If a solvent is used, add the anhydrous organic solvent to the mixture. The reaction can also be performed solvent-free.
-
To drive the equilibrium towards product formation, water produced during the reaction can be removed by adding molecular sieves to the reaction mixture or by conducting the reaction under a slight vacuum.
-
Incubate the reaction mixture in a shaker or with magnetic stirring at a controlled temperature, typically between 40°C and 70°C.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC. The reaction time can range from 3 to 24 hours.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent used in the reaction, dried under vacuum, and stored for reuse in subsequent batches.
-
The solvent (if used) can be removed from the filtrate by rotary evaporation.
-
The remaining crude product can be purified by vacuum distillation to obtain pure this compound. The purity of the final product can be confirmed by GC and its structure verified by NMR and FT-IR spectroscopy.
Visualizing the Synthesis Pathways
To better understand the underlying mechanisms and workflows of each synthesis method, the following diagrams are provided.
Caption: Workflow for the industrial synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Simplified mechanism of acid-catalyzed esterification.
Caption: Simplified mechanism of lipase-catalyzed esterification.
References
Dibutyl Succinate: A Green Alternative to Traditional Solvents in Pharmaceutical Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pharmaceutical industry is increasingly seeking sustainable alternatives to traditional, often hazardous, organic solvents. Dibutyl succinate (B1194679) (DBS), a bio-based solvent, has emerged as a promising green alternative. This guide provides an objective comparison of the performance of dibutyl succinate with traditional solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile, supported by available data and detailed experimental protocols.
Executive Summary
This compound presents a compelling profile as a green solvent. It can be derived from renewable resources, exhibits low toxicity, and is readily biodegradable. While direct comparative data for all applications is still emerging, existing information suggests its potential as a viable substitute for traditional solvents in various pharmaceutical processes. This guide outlines the key physical and chemical properties, performance in solubilizing common active pharmaceutical ingredients (APIs), and its environmental, health, and safety profile in comparison to conventional solvents.
Data Presentation: Comparative Analysis of Solvent Properties
The selection of a solvent is a critical decision in drug development, impacting everything from reaction kinetics to final formulation. The following tables provide a comparative summary of the key properties of this compound and several traditional solvents.
Table 1: Physical and Chemical Properties
| Property | This compound | DMSO | DMF | THF | Acetonitrile |
| CAS Number | 141-03-7 | 67-68-5 | 68-12-2 | 109-99-9 | 75-05-8 |
| Molecular Formula | C₁₂H₂₂O₄ | C₂H₆OS | C₃H₇NO | C₄H₈O | C₂H₃N |
| Molecular Weight ( g/mol ) | 230.30 | 78.13 | 73.09 | 72.11 | 41.05 |
| Boiling Point (°C) | 274 | 189 | 153 | 66 | 82 |
| Melting Point (°C) | -29 | 18.5 | -61 | -108.4 | -45.7 |
| Density (g/mL at 20°C) | 0.98 | 1.10 | 0.94 | 0.89 | 0.79 |
| Flash Point (°C) | 144 | 87 | 58 | -14 | 2 |
| Source | Potentially Bio-based | Petroleum-based | Petroleum-based | Petroleum-based | Petroleum-based |
Table 2: Solubility of Common APIs (mg/mL)
| API | This compound | DMSO | DMF | Ethanol |
| Ibuprofen | Data not available | ~50[1] | ~45[1] | ~60[1] |
| Naproxen | Data not available | ~24[2] | ~25[2] | ~55[2] |
| Paracetamol | Data not available | High[3][4] | High[3][4] | Soluble (1:7)[5] |
Table 3: Environmental, Health, and Safety Profile
| Parameter | This compound | DMSO | DMF | THF | Acetonitrile |
| Toxicity | Low acute toxicity | Low toxicity | Toxic, reproductive hazard | Irritant, may form peroxides | Toxic |
| Biodegradability | Readily biodegradable (predicted)[6] | Not readily biodegradable | Not readily biodegradable | Not readily biodegradable | Not readily biodegradable |
| Environmental Impact | Lower environmental impact (bio-based potential) | Lower environmental impact among some traditional solvents | Significant environmental concerns | VOC, air pollutant | VOC, air pollutant |
| Regulatory Status | Generally regarded as safe (GRAS) for some applications | Widely used, but with handling precautions | Substance of Very High Concern (SVHC) under REACH | Regulated due to peroxide formation and VOC | Regulated as a hazardous solvent |
Experimental Protocols
To facilitate a standardized comparison of solvents, detailed methodologies for key experiments are provided below.
Shake-Flask Solubility Assay
This method determines the equilibrium solubility of a compound in a solvent.
Principle: An excess amount of the solid API is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved API in the supernatant is then determined analytically.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Solvent to be tested (e.g., this compound, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the API to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Analyze the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL.
Neutral Red Uptake (NRU) Cytotoxicity Assay
This assay assesses the in vitro cytotoxicity of a substance on cultured cells.
Principle: Viable cells take up the neutral red dye and store it in their lysosomes. Toxic substances damage the cell membrane, leading to a decreased uptake of the dye. The amount of dye retained by the cells is proportional to their viability.
Materials:
-
Cell line (e.g., Balb/c 3T3 mouse fibroblasts)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test solvent (this compound and traditional solvents)
-
Neutral Red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test solvents in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test solvents. Include a solvent-free control.
-
Incubate the plates for a defined exposure time (e.g., 24 hours).
-
After incubation, remove the treatment medium and add the Neutral Red solution to each well. Incubate for approximately 3 hours.
-
Remove the Neutral Red solution, wash the cells, and add the destain solution to each well to extract the dye from the lysosomes.
-
Agitate the plates for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 540 nm).
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the solvent that causes 50% inhibition of cell viability).
Mandatory Visualization
The following diagrams illustrate key concepts related to the evaluation and lifecycle of green solvents.
Conclusion
This compound demonstrates significant potential as a green alternative to traditional solvents in the pharmaceutical industry. Its favorable environmental and safety profile, coupled with its potential for effective solubilization and use in synthesis, makes it a strong candidate for further investigation and adoption. While more direct comparative data is needed to fully assess its performance across all applications, the information available strongly supports its evaluation as a sustainable and viable solvent for a new generation of pharmaceutical processes. The adoption of such green solvents is a critical step towards a more environmentally responsible and safer pharmaceutical manufacturing landscape.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
Inter-laboratory comparison of Dibutyl succinate analysis
An Inter-laboratory Comparison Guide to Dibutyl Succinate (B1194679) Analysis
This guide provides a framework for researchers, scientists, and drug development professionals to compare and evaluate the analytical performance of methods for the quantification of Dibutyl succinate. In the absence of a formal inter-laboratory comparison study for this compound, this document outlines the essential parameters and protocols for establishing method proficiency and ensuring the reliability of analytical data across different laboratories.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs) are a crucial component of quality assurance in analytical science.[1] They allow individual laboratories to assess their analytical results against those from other laboratories, providing an objective measure of performance.[1] Participation in such studies, also known as proficiency testing (PT), is a key indicator of a laboratory's technical competence.[2] The primary goal is to ensure that different laboratories, using the same or different methods, can produce comparable results for the same sample.
Key Performance Parameters for Comparison
The evaluation of analytical methods for this compound would be based on a set of internationally recognized validation parameters.[3][4] These parameters assess the quality, reliability, and consistency of the analytical data. A summary of these key performance indicators is presented in Table 1.
Table 1: Key Performance Parameters for Inter-laboratory Comparison of this compound Analysis
| Performance Parameter | Definition | Typical Acceptance Criteria |
| Accuracy | The closeness of agreement between the mean of a series of measurements and the true or accepted reference value.[3] | 98-102% recovery for pharmaceutical analysis.[3] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).[3] | Repeatability (intra-day precision): RSD ≤ 2% Intermediate Precision (inter-day, inter-analyst): RSD ≤ 3% |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4] | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[5] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Linearity | The ability to elicit test results which are directly proportional to the concentration of the analyte in the sample.[6] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] | No significant change in results with minor variations in parameters like mobile phase composition, pH, flow rate, and temperature. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a common technique for the analysis of non-volatile organic compounds.
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The preparation of the sample will depend on the matrix. For a drug product, it may involve dissolving a known weight of the final product in a suitable solvent, followed by filtration. For biological samples, a liquid-liquid or solid-phase extraction may be necessary.
HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at a wavelength of 210 nm.
-
Column Temperature: 30 °C.
Validation Experiments
-
Accuracy: Analyze a sample with a known concentration of this compound (e.g., a spiked placebo) and calculate the percent recovery.[5]
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution and calculate the RSD.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument and compare the results.[5]
-
-
Specificity: Inject a blank (mobile phase), a placebo, and a sample spiked with known impurities to demonstrate that no other components interfere with the this compound peak.
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[5]
-
Linearity: Inject a series of at least five concentrations across the desired range and plot the peak area against the concentration. Calculate the correlation coefficient.[6]
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%) and observe the effect on the results.
Data Visualization
The following diagrams illustrate the logical flow of an inter-laboratory comparison and the experimental workflow for this compound analysis.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Experimental workflow for HPLC analysis of this compound.
References
A Comparative Analysis of Dibutyl Succinate Production: Bio-Based vs. Petrochemical Feedstocks
For researchers, scientists, and drug development professionals, the purity and origin of chemical reagents are of paramount importance. Dibutyl succinate (B1194679), a versatile diester with applications as a solvent, plasticizer, and chemical intermediate, can be synthesized from succinic acid derived from both renewable bio-based feedstocks and traditional petrochemical sources. This guide provides a comprehensive comparative analysis of dibutyl succinate produced from these different feedstocks, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate product for specific research and development needs.
The primary distinction between bio-based and petrochemical this compound lies in the origin of the succinic acid raw material. Bio-based succinic acid is produced through the fermentation of sugars from renewable resources like corn or sugarcane, offering a more sustainable and environmentally friendly profile.[1] In contrast, petrochemical succinic acid is traditionally derived from the hydrogenation of maleic anhydride (B1165640), which is sourced from fossil fuels such as butane (B89635) or benzene.[1][2] While the end product, this compound, is chemically identical regardless of the feedstock, the production process and potential impurity profiles can differ, impacting yield, purity, and overall sustainability.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance metrics for the synthesis of this compound from both bio-based and petrochemical succinic acid, based on data from various sources. It is important to note that yields and purities can vary depending on the specific catalyst, reaction conditions, and purification methods employed.
| Performance Metric | This compound from Bio-Based Succinic Acid | This compound from Petrochemical Succinic Acid | Test Method |
| Succinic Acid Conversion | >98%[3] | ~100%[4] | Gas Chromatography (GC) |
| This compound Yield | Up to 99.92%[5] | High yields achievable, often reported as selectivity | Gas Chromatography (GC) |
| This compound Purity | Up to 99.94%[5] | >98%[4] | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Key Byproducts/Impurities | Unreacted succinic acid, monobutyl succinate, residual fermentation impurities (e.g., other organic acids, amino acids).[6] | Unreacted succinic acid, monobutyl succinate, residual reactants from maleic anhydride hydrogenation. | GC-MS, HPLC |
| Diester Selectivity | ~84% (dependent on catalyst and conditions)[3] | High selectivity achievable with optimized processes. | Gas Chromatography (GC) |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of succinic acid with n-butanol, using an acid catalyst.[7]
Materials:
-
Succinic acid (from either bio-based or petrochemical feedstock)
-
n-butanol (excess)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[8]
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine succinic acid, an excess of n-butanol, and a catalytic amount of the acid catalyst.[8]
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap or will reflux with the excess butanol.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected. The reaction is typically complete within 2-4 hours.[9]
-
Cool the reaction mixture to room temperature.
-
If an acid catalyst like sulfuric acid was used, neutralize it by washing the mixture with a 5% sodium bicarbonate solution.[8]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-butanol and toluene (if used) under reduced pressure using a rotary evaporator.[9]
-
The crude this compound can be further purified by vacuum distillation.
Analytical Methods for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.[10]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane, and dilute to the mark.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL in the same solvent.[10]
GC-MS Conditions (Typical):
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
-
Inlet: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]
-
Oven Temperature Program: Initial temperature of 60 °C held for 1 minute, then ramped at 30 °C/min to 300 °C and held for a few minutes.[11]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized this compound.
Sample Preparation:
-
Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
¹H NMR (300 MHz, CDCl₃):
-
δ 4.06 (t, 4H)
-
δ 2.60 (s, 4H)
-
δ 1.62 (quint, 4H)
-
δ 1.39 (sext, 4H)
-
δ 0.93 (t, 6H)[12]
¹³C NMR (75.5 MHz, CDCl₃):
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103342638B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. commons.und.edu [commons.und.edu]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. rsc.org [rsc.org]
- 13. This compound(141-03-7) 13C NMR [m.chemicalbook.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Dibutyl Succinate: A Comparative Analysis of its Plasticizing Efficiency in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the plasticizing efficiency of Dibutyl Succinate (DBS) in different polymers, focusing on Polyvinyl Chloride (PVC), Polylactic Acid (PLA), and Poly(butylene succinate) (PBS). The information is supported by experimental data from various studies to offer an objective assessment of its performance.
Quantitative Data Summary
The plasticizing efficiency of this compound is evaluated based on its effect on key mechanical and thermal properties of the polymers: tensile strength, elongation at break, and glass transition temperature (Tg). A decrease in tensile strength and Tg, coupled with an increase in elongation at break, generally indicates effective plasticization.
Table 1: Comparative Plasticizing Efficiency of this compound in Different Polymers
| Polymer | Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| PVC | 0 | 50-60 | 5-10 | 80-85 |
| 50 (DBS) | 15.7 | 350 | Data not available | |
| PLA | 0 | 50-70 | 2-10 | 55-65 |
| (DBS) | Data not available | Data not available | Data not available | |
| PBS | 0 | 30-40 | >300 | -30 to -45[1] |
| (DBS) | Data not available | Data not available | Data not available |
Note: Direct comparative data for this compound in PLA and PBS is limited in the reviewed literature. The data for PVC with DBS is from a study on Dibutyl Sebacate, a chemically similar plasticizer.[2] The properties of neat PLA and PBS are provided for reference.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of plasticizer efficiency. Below are the standard experimental protocols for preparing polymer-plasticizer blends and for conducting the key characterization tests.
Preparation of Plasticized Polymer Films
a) Polyvinyl Chloride (PVC) - Plastisol Method [3]
-
Master Batch Preparation: A master batch is prepared by mixing PVC resin with a heat stabilizer (e.g., Zinc Cadmium Stabilizer, ZCS).
-
Plasticizer Addition: The desired amount of this compound is added to the master batch.
-
Mixing: The components are thoroughly mixed using a mortar and pestle or a low-shear mixer until a homogeneous paste (plastisol) is formed.
-
Deaeration: The plastisol is placed in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: The deaerated plastisol is cast onto a flat, non-stick surface to a uniform thickness.
-
Fusion: The cast film is heated in an oven at a specific temperature (e.g., 160-180°C) for a set time to allow for the fusion of PVC particles.
-
Cooling: The fused film is allowed to cool down to room temperature before being peeled off the casting surface.
b) Polylactic Acid (PLA) and Poly(butylene succinate) (PBS) - Melt Blending Method [4][5]
-
Drying: PLA and PBS pellets are dried in a vacuum oven (e.g., at 80°C for 12 hours) to remove any moisture that could cause degradation during processing.
-
Premixing: The dried polymer pellets and the desired amount of this compound are dry-blended in a container.
-
Melt Extrusion: The premixed material is fed into a twin-screw extruder. The extruder is operated at a set temperature profile (e.g., 160-190°C for PLA, 120-140°C for PBS) and screw speed to ensure proper melting and mixing.[4][6]
-
Pelletizing: The extruded strand is cooled in a water bath and then pelletized.
-
Film/Specimen Preparation: The pellets are then used to prepare films or test specimens by compression molding or injection molding at the appropriate temperature.
Characterization Techniques
a) Tensile Testing
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Procedure: Dumbbell-shaped specimens are cut from the prepared films. The specimens are placed in the grips of a universal testing machine. The test is conducted at a constant rate of crosshead displacement until the specimen fractures. The tensile strength (maximum stress the material can withstand) and elongation at break (the extent of stretching before breaking) are recorded.[7]
b) Differential Scanning Calorimetry (DSC)
-
Standard: ASTM E1356, ISO 11357-2.
-
Procedure: A small sample (5-10 mg) of the plasticized polymer is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) in a DSC instrument under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.[8][9]
Visualizations
Experimental Workflow for Evaluating Plasticizer Efficiency
Caption: Workflow for plasticizer efficiency validation.
Logical Relationship of Plasticizer Action on Polymer Properties
Caption: How plasticizers modify polymer properties.
References
- 1. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dibutyl Succinate: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for substances like dibutyl succinate (B1194679) is paramount. This document provides essential safety information, logistical guidance, and a step-by-step operational plan for the correct disposal of dibutyl succinate, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the necessary safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including tightly fitting safety goggles with side-shields, chemical-impermeable gloves (inspected before use), and fire/flame-resistant, impervious clothing.[1][2]
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors, mists, or gases.[1][3]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools and equipment to prevent fire from electrostatic discharge.[1]
-
Storage: Store this compound in a cool, dry, well-ventilated place in tightly closed containers.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the environmental impact of this compound.
| Parameter | Value | Source |
| Aquatic Toxicity | LC50 (Zebra fish, 96h): 50 - 100 mg/L | |
| LC50 (Freshwater Fish, 96h): 4.26 - 4.67 mg/L | [3] | |
| Biodegradability | > 95% (Readily eliminated from water) | |
| Flash Point | 144 °C / 291.2 °F | [3] |
| Boiling Point | 274 °C / 525.2 °F | [3] |
Note: Discrepancies in toxicity data may be due to different testing methodologies or species. Always refer to the specific SDS for the product in use.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] Generators are responsible for determining if their chemical waste is classified as hazardous.[3][5]
Step 1: Waste Identification and Segregation
-
Determine if it is Waste: A chemical is considered waste when it is no longer intended for use.[7]
-
Hazardous Waste Determination: While this compound is not always classified as a hazardous material for transport, it is harmful to aquatic life.[3][4] Therefore, it should be managed as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for guidance on classification.
-
Segregate Waste: Collect waste this compound and materials contaminated with it in a dedicated, compatible container. Do not mix it with other waste streams unless directed by your EHS department. Keep it segregated from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[4][7][8]
Step 2: Waste Collection and Labeling
-
Use Appropriate Containers: Use a container made of a material compatible with this compound. The container must be in good condition, with no leaks or rust, and have a secure, tight-fitting lid.[7][8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7][8] Include the accumulation start date and a list of all constituents and their approximate concentrations if it is a mixed waste.[8]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[7][8]
Step 3: Storage and Disposal
-
On-site Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[8] The storage area should have secondary containment to control potential spills.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the waste. Do not attempt to dispose of the chemical yourself.
-
Licensed Disposal: The standard and required method for disposal is through a licensed hazardous waste disposal company. The most common treatment methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[1]
-
Prohibited Disposal Methods: Do not discharge this compound into drains or sewer systems.[1] Do not dispose of it in regular trash or contaminate water, soil, or foodstuffs.[1]
Disposal of Contaminated Materials and Empty Containers
-
Spill Cleanup: Absorb spills with an inert material (e.g., vermiculite, sand) and collect the contaminated absorbent in a sealed container for disposal as hazardous waste.
-
Contaminated PPE: Used gloves, lab coats, and other PPE contaminated with this compound should be collected and disposed of as hazardous waste.
-
Empty Containers: Containers that held this compound must be properly managed. They can be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[1][7] After triple-rinsing and drying, the container may be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, in accordance with local regulations.[1]
Hypothetical Experimental Protocol: Use of this compound as a Plasticizer
This protocol outlines a hypothetical laboratory procedure and the subsequent waste management steps.
Objective: To synthesize a small batch of a polymer film using this compound as a plasticizer.
Methodology:
-
Preparation: In a designated chemical fume hood, weigh 10g of polymer resin into a glass beaker.
-
Addition of Plasticizer: Using a glass pipette, add 1mL of this compound to the beaker.
-
Mixing: Gently stir the mixture with a glass rod until the this compound is fully incorporated into the resin.
-
Casting: Pour the mixture onto a clean, flat glass plate and spread it into a thin film of uniform thickness.
-
Curing: Place the cast film in a ventilated oven at 60°C for 2 hours.
-
Cleanup and Waste Management:
-
Liquid Waste: Any unused this compound is decanted into a designated "Halogen-Free Organic Waste" container, which is kept sealed in a satellite accumulation area.
-
Solid Waste: The pipette, stirring rod, and any contaminated wipes are placed into a separate, clearly labeled "Solid Chemical Waste" container.
-
Container Rinsing: The beaker used for mixing is triple-rinsed with a small amount of acetone. This rinsate is collected and added to the "Halogen-Free Organic Waste" container. The beaker is then washed normally.
-
Disposal Request: Once the waste container is full, a hazardous waste pickup request is submitted to the EHS department through the university's online portal.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Regulations [rila.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. nswai.org [nswai.org]
Navigating the Safe Handling of Dibutyl Succinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dibutyl succinate (B1194679), with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
Immediate Safety and Personal Protective Equipment (PPE)
When working with Dibutyl succinate, adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on safety data sheets (SDS). It is crucial to inspect all PPE before use and to follow proper donning and doffing procedures.
| PPE Category | Recommendation | Specifications |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical Impermeable Gloves | Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. While specific breakthrough times for this compound are not readily available, gloves made of nitrile rubber, neoprene, or butyl rubber are generally recommended for handling esters and other organic chemicals. It is strongly advised to consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | Protective Clothing | Wear impervious and fire/flame resistant clothing to prevent skin contact. A lab coat should be worn at all times. |
| Respiratory Protection | Full-Face Respirator | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator. Ensure the respirator is NIOSH (US) or EN 149 (EU) approved. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks and ensures the integrity of research.
1. Engineering Controls and Ventilation:
-
Always handle this compound in a well-ventilated area.
-
Use of a chemical fume hood is recommended to minimize inhalation exposure.
2. Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe mist, gas, or vapors.
-
Use non-sparking tools to prevent ignition sources.
-
Prevent the build-up of electrostatic charge.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
4. Spill Management:
-
In case of a spill, immediately evacuate the area.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound waste should be considered chemical waste.
2. Collection and Storage of Waste:
-
Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
Store the waste container in a designated hazardous waste storage area.
3. Disposal Method:
-
Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not discharge into sewer systems or the environment.
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, it should be disposed of as chemical waste.
4. Regulatory Compliance:
-
All disposal activities must be conducted in accordance with local, regional, and national environmental regulations.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
